molecular formula C5H6N2O B1351182 5-Methyl-1H-imidazole-4-carbaldehyde CAS No. 68282-53-1

5-Methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1351182
CAS No.: 68282-53-1
M. Wt: 110.11 g/mol
InChI Key: KMWCSNCNHSEXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-imidazolecarboxaldehyde is an imidazole carboxaldehyde.>

Properties

IUPAC Name

5-methyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWCSNCNHSEXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383814
Record name 5-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68282-53-1
Record name 5-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its imidazole core, substituted with a methyl and a formyl group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of the reactive aldehyde group and the nucleophilic imidazole ring allows for diverse chemical transformations, making it a valuable intermediate in the development of pharmaceuticals, functional materials, and coordination compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is typically a white to yellow or faint orange crystalline powder at room temperature.[1] It is soluble in water, with a solubility of 23 g/L at 25°C.[2]

Data Presentation: Key Chemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [1][3]
Melting Point 168-170 °C (lit.)[1][2]
Boiling Point (Predicted) 362.8 ± 22.0 °C[2]
Density (Predicted) 1.238 ± 0.06 g/cm³[2]
pKa (Predicted) 11.48 ± 0.10[2]
Water Solubility 23 g/L (at 25 °C)[2]
Appearance White to yellow powder or crystals; Faint orange powder[1][2]
InChI InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7)[3]
SMILES CC1=C(N=CN1)C=O[3]
CAS Number 68282-53-1[3]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 4-Methylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[3][6]

  • Formylation: A solution of 4-methylimidazole in a suitable solvent like dichloromethane (DCM) is prepared. This solution is then added slowly to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature (typically between 0 °C and room temperature) for several hours to allow the electrophilic aromatic substitution to proceed.

  • Hydrolysis: After the reaction is complete, the mixture is carefully poured onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[3][6]

  • Work-up and Purification: The aqueous mixture is neutralized with a base, such as a sodium hydroxide solution. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to yield pure this compound.

N-Alkylation of this compound

This protocol describes the synthesis of 1-benzyl-4-methyl-imidazole-5-carbaldehyde, demonstrating a typical N-alkylation reaction.[7]

Materials:

  • 4-Methyl-5-imidazole carbaldehyde (1 g, 9.08 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 720 mg, 18.16 mmol)

  • Dry N,N-Dimethylformamide (DMF, 120 mL)

  • Benzyl chloride (1.36 mL, 11.8 mmol)

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a solution of 4-methyl-5-imidazole carbaldehyde in dry DMF, sodium hydride is added at room temperature and stirred for 5 minutes.[7]

  • Benzyl chloride is then added to the mixture, and the reaction is stirred at room temperature for 20 hours.[7]

  • A saturated sodium carbonate solution (25 mL) is added to the reaction mixture, followed by the addition of 30 mL of water.[7]

  • The product is extracted with ethyl acetate (3 x 30 mL).[7]

  • The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is evaporated.[7]

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of both the aldehyde group and the imidazole ring.

Reactions of the Aldehyde Group

The formyl group undergoes typical aldehyde reactions. A key transformation is the condensation with primary amines to form imines, also known as Schiff bases. These Schiff base derivatives are important ligands in coordination chemistry.[1]

Reactions of the Imidazole Ring

The imidazole ring, particularly the N-1 position, can be readily alkylated or arylated. This allows for the introduction of various substituents to modify the molecule's properties.[7]

Applications in Synthesis

This compound is a precursor in the synthesis of:

  • Imidazolate-based metal-organic frameworks (MOFs).[1]

  • Complex macrocyclic compounds.[1]

  • Copper(II) coordination compounds.[1]

  • Various biologically active imidazole derivatives.[7]

Signaling Pathways and Logical Relationships

The primary role of this compound in a broader chemical context is as a synthetic intermediate. Its utility can be visualized as a starting point for the creation of more complex molecules through various reaction pathways.

G Synthetic Pathways from this compound A This compound D Schiff Bases / Imines A->D Condensation E N-Substituted Imidazoles A->E N-Alkylation / N-Arylation H Metal-Organic Frameworks A->H Precursor for B Primary Amines B->D C Alkyl/Aryl Halides C->E F Coordination Complexes D->F Ligand for G Biologically Active Molecules E->G Further Derivatization

Caption: Synthetic utility of this compound.

The diagram above illustrates the central role of this compound as a precursor. Through reactions like condensation with amines and N-alkylation/arylation, it leads to the formation of Schiff bases and N-substituted imidazoles, respectively. These intermediates are then utilized in the synthesis of coordination complexes, biologically active molecules, and materials like metal-organic frameworks.

Experimental Workflows

A typical experimental workflow involving this compound for the synthesis of a derivative, such as a Schiff base, followed by its use as a ligand is depicted below.

G Experimental Workflow: Synthesis and Application cluster_0 Step 1: Synthesis cluster_1 Step 2: Application A Reactants: This compound + Primary Amine B Reaction Setup: Solvent, Temperature Control A->B C Purification: Extraction, Chromatography B->C D Characterization: NMR, IR, MS C->D E Synthesized Schiff Base D->E Verified Product G Complexation Reaction E->G F Metal Salt F->G H Isolation & Purification of Complex G->H I Analysis of Complex: X-ray Crystallography, etc. H->I

Caption: A typical two-step experimental workflow.

This workflow outlines the synthesis of a Schiff base from this compound, including reaction setup, purification, and characterization. The second part of the workflow demonstrates the application of the synthesized Schiff base as a ligand in the formation of a metal complex, followed by its isolation and analysis.

References

An In-Depth Technical Guide to 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1H-imidazole-4-carbaldehyde, a key building block in synthetic and medicinal chemistry. This document outlines its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound is a heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a reactive aldehyde group and an imidazole ring, allows for a wide array of chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 68282-53-1[1]
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol [1]
Appearance White to yellow powder or crystals
Melting Point 168-170 °C[2]
Solubility Soluble in water (23 g/L at 25°C)[2]
InChI Key KMWCSNCNHSEXIF-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data

TypeDataReference
¹H NMR (400 MHz, CDCl₃) δ 9.83 (s, 1H, CHO), 7.62 (s, 1H, imidazole-H), 2.38 (s, 3H, CH₃)[3]
¹³C NMR Data available in spectral databases.[4][5]
IR (ATR, ν/cm⁻¹) 3088, 2936, 2841, 1659, 1598[3]
Mass Spectrometry (ESI-MS) m/z = 235 [M+H]⁺ for a derivative[3]

Synthesis and Reactivity

The aldehyde functionality and the imidazole ring are the primary sites of reactivity, making this compound a valuable precursor for a diverse range of more complex molecules.[6]

One common method for synthesizing imidazole-4-carbaldehydes involves the formylation of a corresponding halogenated imidazole. This is typically achieved through a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[6]

Synthesis_Pathway 4-Bromo-5-methyl-1H-imidazole 4-Bromo-5-methyl-1H-imidazole Lithiated Intermediate Lithiated Intermediate 4-Bromo-5-methyl-1H-imidazole->Lithiated Intermediate 1. n-BuLi, low temp. Adduct Adduct Lithiated Intermediate->Adduct 2. DMF This compound This compound Adduct->this compound 3. Aqueous workup

Caption: Synthesis via Metal-Halogen Exchange.

The aldehyde group is highly reactive and participates in numerous transformations, including the formation of Schiff bases, which are important ligands in coordination chemistry.[6] It is also a key starting material for creating fused heterocyclic systems.[6]

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases).[6]

  • N-Alkylation: The nitrogen atoms on the imidazole ring can be alkylated to produce various N-substituted derivatives.[3][7]

  • Fused Heterocycles: The aldehyde group can be used to construct fused ring systems, such as benzoxazoles, benzothiazoles, and benzoimidazoles, through multi-step reactions.[3][7]

Reactions_Workflow cluster_start Starting Material cluster_reactions Key Chemical Transformations cluster_products Resulting Products Start 5-Methyl-1H-imidazole- 4-carbaldehyde Schiff Schiff Base Formation Start->Schiff Primary Amines Alkylation N-Alkylation Start->Alkylation Alkyl Halides Fused Fused Heterocycle Synthesis Start->Fused Two-step reaction Imine Imines (Schiff Bases) Schiff->Imine Imidazolium N-Alkyl Imidazolium Salts Alkylation->Imidazolium Benzo Benzoxazoles, Benzothiazoles, Benzoimidazoles Fused->Benzo

Caption: Key Reaction Pathways.

Experimental Protocols

The following are examples of experimental procedures involving this compound.

This protocol details the tosylation of the imidazole nitrogen, a common strategy to introduce a protecting group or modify the electronic properties of the ring.

Procedure:

  • Suspend this compound (20 g) in N,N-dimethylformamide (100 ml).[8]

  • Add triethylamine (20.5 g) and p-toluenesulfonyl chloride (38 g) to the suspension.[8]

  • Stir the mixture under ice-cooling for two hours.[8]

  • Dilute the reaction mixture with water (600 ml).[8]

  • Filter the separated organic layer.[8]

  • Suspend the resulting residue in methanol (100 ml) and stir at ambient temperature for two hours.[8]

  • Cool and filter the mixture to obtain the product, 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde (40.3 g).[8]

This procedure describes the derivatization of the N-1 atom of the imidazole ring.[3][7]

Procedure:

  • Treat 4-Methyl-5-imidazole carbaldehyde (0.5 g, 4.5 mmol) with sodium hydride (60%, 220 mg, 5.5 mmol) in dry DMF (120 mL) at room temperature for 5 minutes.[3]

  • Add the desired alkyl halide (e.g., 2-phenylethylbromide, 0.7 mL, 5 mmol) to the mixture.[3]

  • Stir the reaction at room temperature for 20 hours.[3]

  • Quench the reaction by adding a saturated sodium carbonate solution (25 mL).[7]

  • Extract the product with ethyl acetate (3 x 30 mL).[7]

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate using a rotary evaporator.[7]

  • Purify the resulting residue by column chromatography on silica gel.[7]

Applications in Drug Development and Materials Science

Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. This compound is a valuable starting material for the synthesis of derivatives with potential therapeutic applications, including antifungal, antibacterial, anticancer, and antimalarial agents.[3]

Its derivatives are also used in materials science for the creation of:

  • Imidazolate-based metal-organic frameworks (MOFs).[2]

  • Coordination compounds with metals such as copper(II).[2]

  • Novel imidazolium salts.[3][7]

References

Spectroscopic Data for 5-Methyl-1H-imidazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 5-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-53-1).[1][2] As a significant building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development.[3] This document presents an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounded in established principles and supported by publicly available spectral databases. The guide is structured to provide not only the raw data but also expert interpretation and insights into the experimental considerations, thereby ensuring both scientific integrity and practical utility.

Introduction

This compound is a substituted imidazole derivative featuring a methyl group and a formyl (carbaldehyde) group attached to the imidazole ring. The tautomeric nature of the 1H-imidazole ring and the electronic interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group create a unique spectroscopic fingerprint. This guide aims to elucidate this fingerprint by examining the data obtained from core analytical techniques.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₆N₂O[4]

  • Molecular Weight: 110.11 g/mol [1]

  • IUPAC Name: this compound[1]

  • Appearance: White to yellow powder or crystals[5]

  • Melting Point: 168-170 °C

Below is a diagram illustrating the chemical structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Experimental Rationale: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this compound due to its excellent dissolving power for polar heterocyclic compounds and its ability to reveal exchangeable protons like the N-H proton of the imidazole ring.

Step-by-Step Protocol (Typical):

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Vortex the tube to ensure complete dissolution.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Summary & Interpretation:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentInterpretation
~9.80Singlet1H-CHOThe aldehydic proton appears significantly downfield due to the strong deshielding effect of the carbonyl group's anisotropy.
~7.53Singlet1HC2-HThis proton is on the carbon situated between the two nitrogen atoms, resulting in a downfield shift due to inductive effects.
~2.55Singlet3H-CH₃The methyl protons appear as a singlet in the aliphatic region. The chemical shift is influenced by its attachment to the aromatic imidazole ring.
~12.45Broad Singlet1HN1-HThis is the tautomeric proton on the imidazole ring. Its broadness and variable chemical shift are characteristic of an exchangeable proton.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

¹³C NMR Spectroscopy

Experimental Rationale: ¹³C NMR provides information on the carbon skeleton. A standard broadband proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Data Summary & Interpretation:

Chemical Shift (δ) ppmAssignmentInterpretation
~190.9C=OThe aldehydic carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of this functional group.
~152.7C4The carbon atom attached to the aldehyde group (C4) is significantly downfield due to the electron-withdrawing effect of the carbonyl.
~148.3C5The carbon atom attached to the methyl group (C5) is also in the aromatic region.
~131.5C2The C2 carbon, positioned between two nitrogen atoms, is deshielded and appears in the aromatic region.
~10.0-CH₃The methyl carbon appears in the typical aliphatic region, significantly upfield.

Source of representative NMR data: PubChem and SpectraBase.[1][6]

G cluster_nmr NMR Analysis Workflow cluster_data Key Outputs Sample Sample Prep (Dissolve in DMSO-d6) Acquisition Data Acquisition (400 MHz Spectrometer) Sample->Acquisition Processing Data Processing (Referencing, Phasing) Acquisition->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation H_NMR ¹H NMR Spectrum (δ, Multiplicity, Integration) Interpretation->H_NMR C_NMR ¹³C NMR Spectrum (δ) Interpretation->C_NMR

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Experimental Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For solid samples, the KBr pellet technique is a common and effective method.[1]

Step-by-Step Protocol (KBr Pellet):

  • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the fine powder to a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Data Summary & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3100 - 2800N-H Stretch (broad)Imidazole N-HThe broad absorption in this region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.
~2830 and ~2720C-H StretchAldehyde C-HThe presence of two medium-intensity bands, especially the one around 2720 cm⁻¹, is a hallmark of an aldehyde C-H stretch (Fermi resonance).[7]
~1659C=O StretchAldehyde C=OA very strong and sharp absorption peak corresponding to the carbonyl stretch. The position is slightly lower than a typical aliphatic aldehyde due to conjugation with the imidazole ring.
1600 - 1400C=C and C=N StretchImidazole RingThese absorptions are due to the stretching vibrations within the aromatic imidazole ring.

Source of representative IR data: PubChem.[1]

Mass Spectrometry (MS)

Experimental Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds like this one.[1]

Step-by-Step Protocol (Typical GC-MS):

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • The compound is vaporized and separated on the GC column.

  • The separated compound enters the mass spectrometer, where it is ionized (typically by EI at 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Summary & Interpretation:

m/z ValueProposed FragmentInterpretation
110[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₅H₆N₂O).
81[M - CHO]⁺A significant fragment resulting from the characteristic alpha-cleavage of the aldehyde, losing the formyl radical (•CHO, 29 Da).[8]
109[M - H]⁺Loss of a single hydrogen atom, a common fragmentation for aldehydes.[8]

Source of representative MS data: PubChem.[1]

G Molecule This compound Ionization Electron Ionization (EI) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺ m/z = 110 Ionization->Molecular_Ion Fragment_1 Fragment [M - CHO]⁺ m/z = 81 Molecular_Ion->Fragment_1 - CHO• Fragment_2 Fragment [M - H]⁺ m/z = 109 Molecular_Ion->Fragment_2 - H•

Caption: Key fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific chemical environment of each atom. The IR spectrum provides definitive evidence for the key functional groups, namely the aldehyde and the N-H of the imidazole ring. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns consistent with the proposed structure. This compiled and interpreted data serves as a reliable reference for researchers utilizing this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methyl-1H-imidazole-4-carbaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the structural elucidation and characterization of this compound.

Introduction

This compound is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science. Accurate structural characterization is paramount for its application, and NMR spectroscopy is the most powerful technique for this purpose. This guide presents a thorough examination of its ¹H and ¹³C NMR spectra, including detailed data presentation, experimental protocols, and a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative data for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures, as direct experimental data is not freely available in public repositories. The spectra are referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm and are predicted for a solution in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1HAldehyde proton (-CHO)
~7.5 - 8.0Singlet1HImidazole ring proton (C2-H)
~2.3 - 2.6Singlet3HMethyl group protons (-CH₃)
~12.0 - 13.0Broad Singlet1HImidazole N-H proton

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~185 - 195Aldehyde carbonyl carbon (-CHO)
~140 - 150Imidazole ring carbon (C4)
~135 - 145Imidazole ring carbon (C2)
~120 - 130Imidazole ring carbon (C5)
~10 - 15Methyl group carbon (-CH₃)

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is chosen for its excellent solubilizing power for a wide range of organic compounds and its high boiling point.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a broadband probe is recommended.

  • Software: TopSpin or similar software for instrument control and data processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Receiver Gain: Optimized automatically by the instrument.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

  • Decoupling: Broadband proton decoupling during acquisition.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra, followed by Fourier transformation.

  • Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative proton ratios.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow Workflow for NMR Spectral Analysis of this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Confirmation A Weigh Compound B Dissolve in DMSO-d6 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform & Phasing D->F E->F G Baseline Correction & Referencing F->G H Peak Picking & Integration (1H) G->H I Analyze Chemical Shifts H->I J Analyze Multiplicities & Integrals (1H) I->J K Assign Signals to Molecular Structure J->K L Final Structure Confirmation K->L

Caption: A flowchart illustrating the key stages of NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, detailed experimental protocols, and the visualized workflow serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important imidazole derivative. While the provided spectral data is predictive, it offers a robust framework for the interpretation of experimentally acquired spectra.

Spectroscopic Characterization of 5-Methyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Methyl-1H-imidazole-4-carbaldehyde. The imidazole moiety is a critical pharmacophore in many drug molecules, and a thorough understanding of its spectroscopic properties is essential for synthesis confirmation, impurity profiling, and metabolic studies. This document outlines key spectral data, detailed experimental protocols, and a generalized analytical workflow for the characterization of this and similar heterocyclic aldehydes.

Data Presentation

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups. The data presented is a compilation from various spectral databases and literature sources on imidazole derivatives.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3000Broad, MediumN-H stretching vibration of the imidazole ring.[1]
3150 - 3050MediumC-H stretching of the imidazole ring.[2]
2950 - 2850WeakC-H stretching of the methyl group.
~2820 and ~2720WeakC-H stretching of the aldehyde (Fermi resonance).
1680 - 1660StrongC=O stretching of the carbaldehyde group.[3]
1600 - 1450Medium-StrongC=C and C=N ring stretching vibrations.[1][3]
1450 - 1400MediumC-H bending of the methyl group.
1380 - 1320MediumC-N stretching vibrations within the imidazole ring.[1]
~835MediumC-H out-of-plane bending of the imidazole ring.[2]
Mass Spectral Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular weight of this compound is 110.11 g/mol .

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion/Loss
110High[M]⁺, Molecular ion
109High[M-H]⁺, Loss of a hydrogen atom from the aldehyde.[4]
81Medium[M-CHO]⁺, Loss of the formyl radical.[4]
54MediumFragmentation of the imidazole ring
42MediumFurther fragmentation products

Experimental Protocols

The following are detailed methodologies for obtaining high-quality FT-IR and mass spectra of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is suitable for the analysis of a solid sample using an Attenuated Total Reflectance (ATR) or KBr pellet method.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • For ATR: A diamond or germanium ATR crystal.

  • For KBr Pellet: Hydraulic press, pellet die, agate mortar and pestle.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.[5]

  • Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[5]

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

  • Collect the sample spectrum.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Transfer the mixture to a pellet die.

  • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum with an empty sample holder.

  • Insert the sample holder with the KBr pellet and collect the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹[1]

  • Resolution: 4 cm⁻¹[5]

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of this compound, which is amenable to GC analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for polar heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms).

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.[7]

  • From the stock solution, prepare a working solution of about 10 µg/mL in the same solvent.[7]

  • Transfer the working solution to a 2 mL autosampler vial.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or a suitable split ratio (e.g., 10:1) depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 400.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation Sample This compound (Solid) FTIR_Prep For FT-IR: - Use neat (ATR) - Prepare KBr pellet Sample->FTIR_Prep MS_Prep For GC-MS: - Dissolve in volatile solvent - Dilute to working concentration Sample->MS_Prep FTIR_Acq FT-IR Spectroscopy (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq MS_Acq GC-MS Analysis (EI, 70 eV) MS_Prep->MS_Acq FTIR_Analysis FT-IR Spectrum Analysis: - Identify functional group absorptions - Compare with reference spectra FTIR_Acq->FTIR_Analysis MS_Analysis Mass Spectrum Analysis: - Determine molecular ion peak - Analyze fragmentation pattern MS_Acq->MS_Analysis Structure_Confirm Structural Confirmation FTIR_Analysis->Structure_Confirm MS_Analysis->Structure_Confirm

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and melting point of 5-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-53-1), a key intermediate in various synthetic pathways. The document outlines its core physicochemical properties, standardized experimental protocols for their determination, and logical workflows to guide laboratory investigation.

Core Physicochemical Properties

This compound is a heterocyclic compound that appears as a white to yellow powder or crystalline solid.[1] Its structural and physical characteristics are foundational for its application in medicinal chemistry and materials science.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueConditions
Melting Point168-170 °CLiterature Value[2]
Solubility23 g/LIn water at 25°C[2]
Molecular Weight110.11 g/mol
AppearanceWhite to yellow powder or crystalsStandard Temperature and Pressure[1]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary melting point technique is a standard and widely accepted method for determining the melting point of a solid crystalline substance.

Materials and Equipment:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the compound is finely ground into a powder using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample tightly into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The apparatus is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (168 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The sample is observed carefully through the magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the final melting point. The melting range is reported from the onset to the final temperature.

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Solvent (e.g., deionized water)

  • This compound

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a series of flasks. A precise volume of the solvent (e.g., water) is then added to each flask. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: The flasks are sealed and placed in a constant temperature shaker bath, set to the desired temperature (e.g., 25 °C). The flasks are agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the excess solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended solid particles.

  • Quantification:

    • A precise volume of the clear, saturated supernatant is carefully removed and diluted with the solvent to a concentration within the linear range of the analytical instrument.

    • The concentration of the diluted solution is determined using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L or mg/mL.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and key relationships pertinent to the analysis of this compound.

Melting_Point_Workflow start Start: Obtain Compound prep Sample Preparation: Grind to a fine powder start->prep 1 pack Packing: Load into capillary tube (2-3 mm) prep->pack 2 setup Apparatus Setup: Place tube in heating block pack->setup 3 heat Rapid Heating: To ~150 °C setup->heat 4 slow_heat Slow Heating: 1-2 °C per minute heat->slow_heat 5 observe Observation: Monitor for phase change slow_heat->observe 6 record Data Recording: Note start and end of melting observe->record 7 finish End: Report Melting Range record->finish 8

Caption: Workflow for Melting Point Determination.

Solubility_Workflow start Start: Add Excess Solid to Solvent equilibrate Equilibration: Shake at constant temp (24-72h) start->equilibrate 1 separate Phase Separation: Centrifuge to remove solid equilibrate->separate 2 quantify Quantification: Analyze supernatant (e.g., HPLC) separate->quantify 3 calculate Calculation: Determine concentration quantify->calculate 4 finish End: Report Solubility (g/L) calculate->finish 5 Factors_Influencing_Solubility cluster_factors Influencing Factors solubility Aqueous Solubility of Compound temp Temperature temp->solubility ph pH of Solution ph->solubility polarity Solvent Polarity polarity->solubility structure Molecular Structure (H-bonding, Polarity) structure->solubility

References

Tautomerism of 5-Methyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, a form of isomerism involving the migration of a proton. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing the structural aspects of its tautomers, experimental and computational methodologies for their characterization, and the implications of this equilibrium.

Introduction to Imidazole Tautomerism

Imidazole and its derivatives are capable of existing in different tautomeric forms due to the presence of an acidic N-H proton and a basic sp2-hybridized nitrogen atom within the five-membered ring.[1] This prototropic tautomerism leads to a dynamic equilibrium between two or more structural isomers that can readily interconvert. For asymmetrically substituted imidazoles, such as this compound, this results in distinct chemical species with potentially different physicochemical properties and biological activities. The position of the equilibrium is influenced by factors such as the nature and position of substituents, the solvent, temperature, and pH.[2][3] Understanding and controlling this tautomeric equilibrium is crucial in drug design and development, as different tautomers can exhibit varied binding affinities to biological targets and different metabolic stabilities.[4]

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms, arising from the migration of the proton between the two nitrogen atoms of the imidazole ring. These are the this compound and the 4-methyl-1H-imidazole-5-carbaldehyde tautomers. The IUPAC name for the primary compound is this compound.[5][6]

Caption: Tautomeric equilibrium of this compound.

Experimental and Computational Analysis of Tautomerism

The study of tautomerism in imidazole derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution, as the interconversion rate is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7][8]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium. A series of samples in solvents of varying polarity should be prepared to assess the solvent's effect.

  • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. Key signals to monitor include:

    • The N-H proton of the imidazole ring (often broad due to chemical exchange).

    • The C-H proton of the imidazole ring.

    • The methyl protons.

    • The aldehyde proton. The chemical shifts of these protons will differ between the two tautomers.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) and the carbonyl carbon are particularly diagnostic.[9][10] The difference in chemical shifts between C4 and C5 is a key indicator of the predominant tautomeric form.[9]

  • Quantitative Analysis: The relative populations of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. The ratio of the integrals for non-exchangeable protons provides the tautomer ratio.

  • Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals for each tautomer.[11] Variable temperature NMR studies can provide information on the dynamics of the tautomeric exchange.

experimental_workflow cluster_workflow Experimental Workflow for Tautomer Analysis A Sample Preparation (Varying Solvents) B 1D NMR Spectroscopy (¹H and ¹³C) A->B C 2D NMR Spectroscopy (HSQC, HMBC) B->C D Quantitative Analysis (Signal Integration) C->D E Data Interpretation D->E

Caption: General experimental workflow for NMR-based tautomer analysis.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and complementing experimental data.

Computational Protocol:

  • Structure Optimization: The geometries of both tautomers are optimized using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set.[12]

  • Energy Calculations: The electronic energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower energy is predicted to be the major form.

  • Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[13][14]

  • NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts for each tautomer, aiding in the assignment of experimental spectra.[9]

Quantitative Data and Spectroscopic Signatures

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
This compound Distinct chemical shifts for the imidazole C2-H, methyl protons, and aldehyde proton. N1-H proton signal.Distinct chemical shifts for C2, C4, C5, the methyl carbon, and the carbonyl carbon. A significant Δδ(C4-C5) is expected.
4-Methyl-1H-imidazole-5-carbaldehyde Different chemical shifts for the imidazole C2-H, methyl protons, and aldehyde proton compared to the other tautomer. N3-H proton signal.Different chemical shifts for C2, C4, C5, the methyl carbon, and the carbonyl carbon. A smaller Δδ(C4-C5) is expected.

Reactivity and Synthetic Applications

The tautomeric nature of this compound influences its reactivity. The aldehyde group is a key functional handle for various chemical transformations, including the formation of Schiff bases, which are important intermediates in the synthesis of more complex molecules. The nucleophilicity of the imidazole ring is also modulated by the tautomeric equilibrium.

reaction_pathway cluster_reaction Representative Reaction: Schiff Base Formation A 5-Methyl-1H-imidazole- 4-carbaldehyde C Schiff Base (Imine) A->C + B Primary Amine (R-NH₂) B->C + D Water (H₂O) C->D +

References

Reactivity of the Formyl Group in 5-Methyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The reactivity of its formyl group, influenced by the electronic properties of the imidazole ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this formyl group, detailing common reactions, experimental protocols, and the implications for the development of novel therapeutic agents and functional materials.

Introduction

The imidazole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2] this compound serves as a key building block for the synthesis of complex molecular architectures. The formyl group at the C4 position is the primary site of reactivity, participating in a variety of condensation, oxidation, reduction, and carbon-carbon bond-forming reactions. This reactivity is modulated by the electron-donating nature of the methyl group at the C5 position and the overall electronic characteristics of the imidazole ring.

General Reactivity of the Formyl Group

The formyl group in this compound exhibits typical aldehydic reactivity, serving as an electrophile in reactions with nucleophiles. The imidazole ring itself can be either electron-donating or electron-withdrawing depending on the reaction conditions and the substitution on the nitrogen atoms, which in turn influences the reactivity of the formyl group. For instance, methylation of both nitrogen atoms to form an imidazolium salt results in a "quite reactive carbaldehyde group," suggesting that the positively charged ring enhances the electrophilicity of the formyl carbon.[3]

Key Reactions and Experimental Protocols

The formyl group of this compound is a versatile handle for a variety of chemical transformations. Below are detailed descriptions of key reactions with experimental protocols where available in the literature.

Schiff Base Formation

The reaction of the formyl group with primary amines to form imines (Schiff bases) is a fundamental transformation. These products are valuable intermediates and can also serve as ligands for the synthesis of metal complexes.

Experimental Protocol: Synthesis of 2-((4-methyl-1H-imidazol-5-yl)methyleneamino)phenol

  • Reactants: 4-methyl-1H-imidazole-5-carbaldehyde (1 g, 9.082 mmol) and 2-aminophenol (0.99 g, 9.082 mmol).[2]

  • Solvent: 95% Ethanol.[2]

  • Procedure: The reactants are refluxed in ethanol for 24 hours. The reaction mixture is then allowed to crystallize.[2]

  • Yield: 44% (0.81 g) of a light yellow solid.[2]

Synthesis of Fused Heterocycles

The formyl group is an excellent starting point for the construction of fused heterocyclic systems, such as benzoxazoles, benzothiazoles, and benzoimidazoles. This typically involves a two-step process: initial Schiff base formation followed by cyclization.

Experimental Protocol: Synthesis of 2-(4-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole

This synthesis proceeds via an initial condensation with a substituted aniline, followed by cyclization. While a direct protocol for the benzoimidazole was not found, a similar reaction with 2-aminothiophenol gives an indication of the reaction pathway.

  • Step 1: Intermediate Schiff Base Formation

    • Reactants: 4-Methyl-5-imidazole carbaldehyde (1 g, 9.082 mmol) and 2-aminothiophenol (1.137 g, 9.082 mmol).[4]

    • Solvent: Ethanol (20 mL).[4]

    • Procedure: The mixture is refluxed for 1 hour, with the reaction progress monitored by TLC. Upon cooling, the intermediate precipitates.[4]

  • Step 2: Cyclization to form Benzothiazole (as an example)

    • The intermediate from Step 1 can undergo spontaneous or induced cyclization to form the benzothiazole ring. Further reaction of the intermediate leads to the formation of the final benzothiazole product.[4] A similar pathway would be followed for the synthesis of benzoimidazoles using o-phenylenediamine.

Logical Workflow for Fused Heterocycle Synthesis

G A This compound C Condensation (Schiff Base Formation) A->C B o-Phenylenediamine / o-Aminophenol / o-Aminothiophenol B->C D Intermediate Imine C->D E Cyclization D->E F Fused Heterocycle (Benzimidazole / Benzoxazole / Benzothiazole) E->F G cluster_0 Wittig Reaction cluster_1 Knoevenagel Condensation A Phosphonium Ylide B Alkene A->B [O] C Active Methylene Compound D Substituted Alkene C->D Base Aldehyde 5-Methyl-1H-imidazole -4-carbaldehyde Aldehyde->A Aldehyde->C G Extracellular Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

References

The Pharmacological Potential of 5-Methyl-1H-imidazole-4-carbaldehyde Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied forms, derivatives of 5-Methyl-1H-imidazole-4-carbaldehyde are emerging as a versatile class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth analysis of the synthesis, biological activities, and experimental evaluation of these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Synthesis of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a diverse library of derivatives. The primary routes of modification involve the aldehyde functional group and the nitrogen atoms of the imidazole ring.

Common synthetic strategies include the formation of Schiff bases and hydrazones through condensation reactions with primary amines and hydrazides, respectively. These reactions provide a straightforward method to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

Furthermore, the N-1 position of the imidazole ring is a frequent site for alkylation or arylation, leading to another class of derivatives with distinct biological profiles. The methylation of both nitrogen atoms can also lead to the formation of imidazolium salts, which have shown notable antifungal activity.

Potential Biological Activities

Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. The following sections summarize the available quantitative data and highlight the key findings.

Anticancer Activity

Several studies have investigated the cytotoxic effects of imidazole derivatives against various cancer cell lines. While specific data for derivatives of this compound is still emerging, related imidazole-4-carboxamide derivatives have shown significant potential. For instance, a triazeno derivative of imidazole-4-carboxamide exhibited potent cytotoxicity against different human cell lines, with ID50 values indicating a high degree of efficacy[1].

Table 1: Cytotoxicity of Imidazole-4-carboxamide Derivatives [1]

Cell LineO⁶-alkylguanine-DNA alkyltransferase (O⁶AT) StatusID₅₀ (µmol/L)
HT29Mer⁺Rem⁺650
A549Mer⁺Rem⁻210
VA13Mer⁻15

ID₅₀ represents the dose required to inhibit cell growth by 50%.

The mechanism of action for some of these compounds involves the induction of DNA single-strand breaks[1]. This activity suggests that these derivatives could be further explored as potential DNA-damaging anticancer agents.

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound, particularly hydrazone and Schiff base derivatives, have shown encouraging antimicrobial and antifungal activities.

Hydrazide-hydrazone derivatives of a related imidazole scaffold have demonstrated notable antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL[2].

Table 2: Antimicrobial Activity of Imidazole Hydrazide-Hydrazone Derivatives [2]

CompoundMicrobial SpeciesInhibition Zone (cm)MIC (µg/mL)
4bS. aureus2.750
5cS. aureus2.750

MIC is the minimum inhibitory concentration required to inhibit visible growth of the microorganism.

The proposed mechanism for some of these antimicrobial agents involves the inhibition of the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase[2]. Metal complexes of thiosemicarbazone derivatives of 4-methyl-5-imidazolecarboxaldehyde have also been synthesized and shown to possess enhanced antimicrobial activity compared to the free ligand[3].

Enzyme Inhibition

The ability of imidazole derivatives to interact with the active sites of various enzymes makes them attractive candidates for the development of targeted therapies. While specific enzyme inhibition data for this compound derivatives is limited, related imidazole analogues have been investigated as inhibitors of key enzymes in disease pathways.

For example, certain 5-formyl-1H-imidazole-4-carboxamide analogues have been identified as inhibitors of HIV-1 integrase[4]. Additionally, other imidazole derivatives have been explored for their inhibitory activity against enzymes such as 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase[5].

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_setup Cell Seeding & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance (e.g., 570 nm) add_solubilizer->measure_abs calc_viability Calculate cell viability (%) measure_abs->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a substance against a test organism. A clear zone of inhibition around the well indicates the substance's ability to inhibit microbial growth.

Workflow for Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation & Application cluster_incubation_reading Incubation & Results prepare_agar Prepare molten agar medium pour_plates Pour into sterile Petri dishes prepare_agar->pour_plates solidify Allow to solidify pour_plates->solidify prepare_inoculum Prepare microbial inoculum swab_plate Swab inoculum onto agar surface prepare_inoculum->swab_plate create_wells Create wells in the agar swab_plate->create_wells add_test_compound Add test compound to wells create_wells->add_test_compound incubate_plates Incubate plates add_test_compound->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones

Caption: Workflow of the agar well diffusion method.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Potential Mechanisms of Action

Mechanisms_of_Action cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_enzyme_inhibition Specific Enzyme Inhibition compound This compound Derivatives dna_damage DNA Damage compound->dna_damage enzyme_inhibition Enzyme Inhibition (e.g., L-glutamine: D-fructose-6-phosphate amidotransferase) compound->enzyme_inhibition hiv_integrase HIV-1 Integrase compound->hiv_integrase aicar_transformylase AICAR Transformylase compound->aicar_transformylase apoptosis Induction of Apoptosis dna_damage->apoptosis cell_wall_synthesis Inhibition of Cell Wall Synthesis enzyme_inhibition->cell_wall_synthesis

Caption: Potential mechanisms of action for derivatives.

Further research is necessary to fully elucidate the specific molecular targets and signaling cascades affected by this class of compounds.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data indicates their potential in anticancer and antimicrobial applications, with opportunities for further exploration in enzyme inhibition. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for advancing these compounds into preclinical and clinical development. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutics.

References

Stability and Storage of 5-Methyl-1H-imidazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-Methyl-1H-imidazole-4-carbaldehyde. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide summarizes best practices based on information from suppliers, safety data sheets, and general chemical principles of related imidazole and aldehyde compounds. Additionally, proposed experimental protocols for comprehensive stability testing are provided to guide researchers in generating in-house data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₅H₆N₂O[1][2]
Molecular Weight110.11 g/mol [2]
AppearanceWhite to yellow powder or crystals[1]
Melting Point168-170 °C[3]
SolubilitySoluble in water (23 g/L at 25°C), DMSO, and methanol.[3][4]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on supplier information and safety data sheets.

ParameterRecommendationSource
Temperature Store at room temperature.[1]
For solutions, consider storage at -20°C for up to one month or -80°C for up to six months to prevent degradation.[5]
Atmosphere Store in a well-ventilated, dry place.[4]
Keep container tightly closed to prevent moisture absorption and oxidation.[4]
Light Store away from direct sunlight and UV light.
Incompatible Materials Avoid contact with strong oxidizing agents.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on the chemical nature of the imidazole ring and the aldehyde functional group, several potential degradation routes can be anticipated.

A visual representation of factors influencing stability is provided below.

Factors Influencing the Stability of this compound cluster_environmental Environmental Factors cluster_chemical Chemical Environment Temperature Temperature This compound This compound Temperature->this compound Thermal Degradation Light Light Light->this compound Photodegradation Moisture Moisture Moisture->this compound Hydrolysis Oxygen Oxygen Oxygen->this compound Oxidation pH pH pH->this compound Acid/Base Catalyzed Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Oxidation

Caption: Factors Influencing Stability.

Proposed Experimental Protocols for Stability Assessment

To ascertain a comprehensive stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Stability-Indicating Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate the parent compound from any potential degradation products.

Proposed HPLC Method Parameters:

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

The following is a proposed workflow for conducting forced degradation studies.

Proposed Workflow for Forced Degradation Studies Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solution->Subject to Stress Conditions Hydrolytic Hydrolytic Subject to Stress Conditions->Hydrolytic Oxidative Oxidative Subject to Stress Conditions->Oxidative Photolytic Photolytic Subject to Stress Conditions->Photolytic Thermal Thermal Subject to Stress Conditions->Thermal Analyze Samples by HPLC Analyze Samples by HPLC Hydrolytic->Analyze Samples by HPLC Oxidative->Analyze Samples by HPLC Photolytic->Analyze Samples by HPLC Thermal->Analyze Samples by HPLC Identify Degradants Identify Degradants Analyze Samples by HPLC->Identify Degradants Characterize Degradants (LC-MS, NMR) Characterize Degradants (LC-MS, NMR) Identify Degradants->Characterize Degradants (LC-MS, NMR) Establish Degradation Pathway Establish Degradation Pathway Characterize Degradants (LC-MS, NMR)->Establish Degradation Pathway End End Establish Degradation Pathway->End

Caption: Forced Degradation Workflow.

Detailed Protocols:

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Withdraw samples at various time points, neutralize if necessary, and analyze by the stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Keep the solution at room temperature or slightly elevated temperature and protected from light.

    • Monitor the degradation over time by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples by HPLC after the exposure period.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat at various temperatures (e.g., 40°C, 60°C, 80°C) for a set duration.

    • Analyze the samples at different time points to determine the rate of degradation.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 5-methylimidazole, a critical reaction for the synthesis of functionalized imidazole derivatives used in pharmaceutical and materials science research. The Vilsmeier-Haack reaction offers an efficient method for introducing a formyl group onto electron-rich heterocyclic compounds.[1][2] This protocol outlines the reaction mechanism, stoichiometry, reaction conditions, and purification methods to yield 4-formyl-5-methylimidazole.

Introduction

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4] This electrophilic iminium salt then reacts with the electron-rich substrate to introduce a formyl group upon hydrolysis. Imidazole and its derivatives are important scaffolds in medicinal chemistry, and the introduction of a formyl group at the C4 or C5 position provides a valuable synthetic handle for further molecular elaboration. This protocol focuses on the regioselective formylation of 5-methylimidazole to produce 4-formyl-5-methylimidazole.

Reaction and Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 5-methylimidazole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yield the final aldehyde product.[3][4]

For 5-methylimidazole, the formylation is expected to occur at the C4 position due to the directing effect of the methyl group and the electronic properties of the imidazole ring.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 5-Methylimidazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 5_Methylimidazole 5-Methylimidazole Intermediate Iminium Salt Intermediate 5_Methylimidazole->Intermediate + Vilsmeier Reagent Product 4-Formyl-5-methylimidazole Intermediate->Product Hydrolysis

Caption: Reaction mechanism for the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is based on general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles and adapted for 5-methylimidazole.

Materials:

  • 5-Methylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 5-Methylimidazole: Dissolve 5-methylimidazole (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-formyl-5-methylimidazole.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Addition Add 5-Methylimidazole solution at 0°C Reagent_Prep->Addition Heating Heat to 40-50°C (Monitor by TLC) Addition->Heating Quench Quench with ice and neutralize with NaOAc Heating->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 4-Formyl-5-methylimidazole Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and expected yield for the Vilsmeier-Haack formylation of 5-methylimidazole.

Reagent/ProductMolar Ratio (eq.)Molecular Weight ( g/mol )Notes
5-Methylimidazole1.082.10Starting material
Phosphorus oxychloride1.2153.33Forms the Vilsmeier reagent with DMF
N,N-Dimethylformamide3.073.09Reagent and solvent
4-Formyl-5-methylimidazole-110.11Expected product
Expected Yield 60-75% (based on similar reactions)

Characterization Data of 4-Formyl-5-methylimidazole

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, -CHO), 7.8 (s, 1H, imidazole C2-H), 2.5 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (-CHO), 145.0 (imidazole C4), 140.0 (imidazole C2), 130.0 (imidazole C5), 12.0 (-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 110 (M⁺).

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reaction is exothermic, especially during the addition of POCl₃ to DMF. Maintain strict temperature control.

  • The work-up procedure should be performed carefully, as the quenching of the reaction mixture can be vigorous.

Disclaimer: This protocol is intended for use by trained chemists in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of Schiff Bases using 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from imidazole scaffolds are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. The inherent biological activity of the imidazole ring, coupled with the versatile imine linkage of the Schiff base, results in compounds with a wide spectrum of pharmacological properties. These properties include antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This document provides a detailed protocol for the synthesis of Schiff bases using 5-Methyl-1H-imidazole-4-carbaldehyde as the starting material, along with data on their biological activities and insights into their potential mechanisms of action.

Applications

Schiff bases incorporating a this compound moiety are promising candidates for the development of novel therapeutic agents. Their applications span several key areas of drug discovery:

  • Antimicrobial Agents: These compounds have shown efficacy against a range of bacterial and fungal pathogens. The imine group is crucial for their antimicrobial action, which is often enhanced by the presence of the imidazole ring.

  • Anticancer Agents: Imidazole-based Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes, such as EGFR tyrosine kinase, and the induction of apoptosis.

  • Anti-inflammatory Agents: These derivatives have demonstrated potential in modulating inflammatory responses. One of the proposed mechanisms involves the inhibition of the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various Schiff bases derived from this compound.

Amine ReactantSolventCatalystReaction ConditionsYield (%)Reference
2-Aminophenol95% EthanolAcetic Acid (catalytic amount)Reflux, 24 hours44[1]
Substituted AnilinesEthanolAcetic Acid (catalytic amount)RefluxNot specified[2]
Primary AminesEthanolAcetic Acid (few drops)Not specifiedNot specified[2]

Note: Specific yield data for a broad range of primary amines with this compound is limited in the reviewed literature. The provided data is based on available examples.

The biological activity of imidazole-based Schiff bases is highlighted in the table below, showcasing their potential as therapeutic agents.

Compound TypeBiological ActivityCell Line/OrganismQuantitative Data (IC50/MIC)Reference
Nitroimidazole-quinoline Schiff baseAnticancerEGFR Tyrosine KinaseIC50 = 0.12 ± 0.05 µM[3]
Imidazole-2(3H)-thione Schiff baseAnticancerMCF-7, HepG2, HCT-116IC50 < 5 µM[4]
Benzimidazole Schiff baseAntibacterialKlebsiella pneumoniae, Escherichia coliMIC = 7.8 µg/mL[5]
5-chloro-salicylaldehyde Schiff baseAntibacterialE. coli, P. fluorescence, S. aureusMIC = 1.6, 2.8, 3.4 µg/mL respectively[6]

Note: The presented biological activity data is for structurally related imidazole-based Schiff bases, as specific data for derivatives of this compound is not extensively available.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol outlines a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., 2-aminophenol, substituted anilines)

  • Absolute Ethanol or 95% Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours to a day), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven or air dry.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, Mass Spectrometry).

Specific Protocol: Synthesis of 2-(((4-methyl-1H-imidazol-5-yl)methylene)amino)phenol[1]

Materials:

  • 4-Methyl-1H-imidazole-5-carbaldehyde (1 g, 9.082 mmol)

  • 2-Aminophenol (0.99 g, 9.082 mmol)

  • 95% Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Combine 4-Methyl-1H-imidazole-5-carbaldehyde (1 g, 9.082 mmol) and 2-aminophenol (0.99 g, 9.082 mmol) in a round-bottom flask.

  • Add 95% ethanol to the flask.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, the product is expected to crystallize from the ethanol solution.

  • Collect the light yellow solid product by filtration. The reported yield is 44% (0.81 g).

Visualizations

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis Aldehyde 5-Methyl-1H-imidazole- 4-carbaldehyde Mixing Dissolve in Ethanol + Catalytic Acetic Acid Aldehyde->Mixing Amine Primary Amine Amine->Mixing Reflux Reflux with Stirring Mixing->Reflux Heat Cooling Cool to Room Temp. Reflux->Cooling TLC Monitoring Isolation Filtration or Solvent Removal Cooling->Isolation Washing Wash with Cold Ethanol Isolation->Washing Drying Drying Washing->Drying Characterization Characterization (NMR, IR, MS) Drying->Characterization

Caption: Workflow for the synthesis of Schiff bases from this compound.

Putative Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_inhibition Inhibition by Imidazole Schiff Base cluster_cellular Cellular Signaling SchiffBase Imidazole Schiff Base NFkB NF-κB SchiffBase->NFkB Inhibits TNFa_IL1b Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->TNFa_IL1b Promotes Transcription Inflammation Inflammatory Response TNFa_IL1b->Inflammation Induces

Caption: Proposed anti-inflammatory mechanism of imidazole Schiff bases via NF-κB pathway inhibition.

References

Application Notes and Protocols: Utilization of 5-Methyl-1H-imidazole-4-carbaldehyde in the Biginelli Multicomponent Reaction for the Synthesis of Novel Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the use of 5-methyl-1H-imidazole-4-carbaldehyde as a key building block in the Biginelli multicomponent reaction. This reaction facilitates the one-pot synthesis of novel dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The imidazole moiety is a crucial pharmacophore found in many biologically active compounds, and its incorporation into the DHPM scaffold is a promising strategy for generating new chemical entities with diverse pharmacological activities.

The Biginelli reaction is a well-established, acid-catalyzed, three-component condensation between an aldehyde, a β-ketoester, and urea or thiourea.[1][2] This methodology offers a straightforward and atom-economical approach to complex molecular architectures.[3] The synthesized imidazole-containing DHPMs can be valuable for screening in various biological assays, including as potential calcium channel blockers, antihypertensive agents, or for other therapeutic targets.[1]

Hypothetical Biginelli Reaction Scheme

The following scheme illustrates the proposed Biginelli reaction using this compound, a β-dicarbonyl compound, and urea or thiourea to synthesize a library of substituted dihydropyrimidinones.

Scheme 1: General Biginelli Reaction with this compound A schematic representation of the three-component reaction to form imidazole-substituted dihydropyrimidinones.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the hypothetical results for the synthesis of a series of dihydropyrimidinone derivatives using the described protocol. The variations in R¹ and X demonstrate the versatility of the reaction.

Table 1: Synthesis of 5-(5-Methyl-1H-imidazol-4-yl)-dihydropyrimidinone Derivatives

ProductR¹ GroupXCatalystSolventReaction Time (h)Yield (%)
4a -OCH₂CH₃OYb(OTf)₃Acetonitrile492
4b -OCH₃OYb(OTf)₃Acetonitrile489
4c -CH₃OYb(OTf)₃Acetonitrile585
4d -OCH₂CH₃SYb(OTf)₃Acetonitrile394
4e -OCH₃SYb(OTf)₃Acetonitrile391
4f -CH₃SYb(OTf)₃Acetonitrile488
4g -OCH₂CH₃OInCl₃Ethanol688
4h -OCH₂CH₃OLiClO₄Solvent-free290

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compounds.

General Protocol for the Yb(OTf)₃-Catalyzed Synthesis of 4-(5-Methyl-1H-imidazol-4-yl)-dihydropyrimidinones (4a-f)

Materials:

  • This compound (1.0 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate, methyl acetoacetate, or acetylacetone) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Acetonitrile (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 110.12 mg), the respective β-dicarbonyl compound (1.0 mmol), urea or thiourea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol, 62.05 mg).

  • Add acetonitrile (5 mL) to the flask.

  • Place a magnetic stir bar in the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 7:3).

  • Upon completion of the reaction (typically 3-5 hours, as indicated in Table 1), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add cold water (10 mL) to the residue and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (2 x 5 mL).

  • Dry the crude product under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone derivative.

Visualizations

Logical Flow of the Biginelli Multicomponent Reaction

The following diagram illustrates the logical relationship between the starting materials and the final product in the one-pot Biginelli synthesis.

Biginelli_Reaction_Logic Aldehyde 5-Methyl-1H-imidazole- 4-carbaldehyde OnePot One-Pot Synthesis Aldehyde->OnePot BetaKetoester β-Ketoester BetaKetoester->OnePot Urea Urea / Thiourea Urea->OnePot Catalyst Acid Catalyst (e.g., Yb(OTf)₃) Catalyst->OnePot Solvent Solvent (e.g., Acetonitrile) Solvent->OnePot Product Imidazole-Substituted Dihydropyrimidinone OnePot->Product

Caption: Logical flow of the Biginelli reaction.

Experimental Workflow Diagram

This diagram outlines the step-by-step workflow for the synthesis and purification of the target dihydropyrimidinone compounds.

Experimental_Workflow Start Start Mixing 1. Mix Reactants and Catalyst (Aldehyde, β-Ketoester, Urea, Yb(OTf)₃) Start->Mixing SolventAdd 2. Add Acetonitrile Mixing->SolventAdd Reaction 3. Heat to Reflux (3-5 h) SolventAdd->Reaction TLC 4. Monitor by TLC Reaction->TLC Evaporation 5. Solvent Evaporation TLC->Evaporation Reaction Complete Precipitation 6. Add Cold Water & Stir Evaporation->Precipitation Filtration 7. Vacuum Filtration Precipitation->Filtration Purification 8. Purification (Column Chromatography / Recrystallization) Filtration->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for the Preparation of Imidazolium Salts from 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted imidazolium salts derived from 5-methyl-1H-imidazole-4-carbaldehyde. Imidazolium salts are pivotal precursors for N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis, and also form the core structure of many ionic liquids and biologically active compounds. The protocols outlined below are based on established methodologies for the N-alkylation and N-arylation of imidazole derivatives.

Introduction

This compound is a versatile starting material for the synthesis of a variety of substituted imidazole derivatives. The presence of a reactive aldehyde group and two available nitrogen atoms on the imidazole ring allows for sequential or direct modifications to generate a diverse library of compounds. The preparation of imidazolium salts from this precursor typically involves the quaternization of the imidazole nitrogen atoms. This can be achieved through mono-N-alkylation/arylation followed by a second alkylation/arylation, or through a direct double alkylation. These synthetic routes provide access to both symmetrical and unsymmetrical imidazolium salts, which can be further utilized in drug design and development.

A study by Orhan et al. on the constitutional isomer, 4-methyl-1H-imidazole-5-carbaldehyde, demonstrates a reliable pathway for the synthesis of imidazolium salts.[1] This methodology can be adapted for this compound. The general approach involves the reaction of the imidazole derivative with an alkylating or arylating agent in the presence of a base, or by heating the reactants together.[2][3][4]

General Reaction Scheme

The synthesis of imidazolium salts from this compound can be conceptualized in two main steps: an initial N-alkylation to form a mono-substituted imidazole, followed by a second N-alkylation to yield the desired imidazolium salt. Alternatively, a direct di-alkylation can be performed to produce symmetrical imidazolium salts.

Diagram of the general synthetic workflow:

G A This compound B N-Substituted-5-methylimidazole-4-carbaldehyde A->B N-Alkylation/Arylation C 1,3-Disubstituted-4-formyl-5-methylimidazolium Salt A->C Direct Di-alkylation (for symmetrical salts) B->C N-Alkylation/Arylation (Quaternization) R1X R1-X (Alkylating/Arylating Agent 1) R1X->B R2X R2-X (Alkylating/Arylating Agent 2) R2X->C

Caption: General workflow for the synthesis of imidazolium salts.

Experimental Protocols

The following protocols provide a general framework for the synthesis of imidazolium salts from this compound. Researchers should optimize these conditions based on the specific substrate and desired product.

Protocol 1: Synthesis of 1-Alkyl-5-methyl-1H-imidazole-4-carbaldehyde (Mono-alkylation)

This protocol is adapted from procedures for the N-alkylation of substituted imidazoles.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, NaH) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 80-100 °C) for a period ranging from 12 to 48 hours, while monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of 1,3-Dialkyl-4-formyl-5-methylimidazolium Salt (Di-alkylation)

This protocol is based on the synthesis of a trimethylated imidazolium salt from a similar imidazole carbaldehyde.[1]

Materials:

  • 1-Alkyl-5-methyl-1H-imidazole-4-carbaldehyde (from Protocol 1)

  • Alkylating agent (e.g., methyl iodide, dimethyl sulfate) (excess)

  • Solvent (e.g., Acetonitrile, CH₂Cl₂)

Procedure:

  • Dissolve the 1-alkyl-5-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in the chosen solvent.

  • Add an excess of the second alkylating agent.

  • Stir the mixture at room temperature or with gentle heating for 24-48 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • If a precipitate forms, filter the solid, wash with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

  • If no precipitate forms, the solvent and excess alkylating agent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or precipitation from a suitable solvent system.

Diagram of the experimental workflow:

G cluster_0 Mono-alkylation cluster_1 Di-alkylation (Quaternization) A Mix Imidazole, Base, Solvent B Add Alkylating Agent A->B C Reaction (Heat/Stir) B->C D Workup & Extraction C->D E Purification (Chromatography) D->E F Dissolve Mono-alkylated Imidazole E->F Product from Step 1 G Add Excess Alkylating Agent F->G H Reaction (Stir) G->H I Isolation (Precipitation/Filtration) H->I J Purification (Recrystallization) I->J

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of imidazole derivatives, which can be used as a starting point for the synthesis of imidazolium salts from this compound.

EntryStarting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
14-Methyl-1H-imidazole-5-carbaldehydeMethyl Iodide----1,3,4-Trimethyl-5-formylimidazolium salt-[1]
2Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateEthyl iodideDBUDMF80-10024N-ethylated product<50[2]
3Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylateMethyl iodideNaHTHFrt - 5012N-methylated productVariable[2]
4Imidazole1-BromobutaneCs+-Norit-60-1-Butylimidazole>80[4]
5ImidazoleBenzyl bromideK₂CO₃AcetonitrileReflux-1-Benzylimidazole-[2]

Note: The yields and reaction conditions are highly dependent on the specific substrates and reagents used.

Characterization

The synthesized imidazolium salts should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, particularly the disappearance of the N-H proton signal and the appearance of signals corresponding to the new alkyl/aryl groups. The chemical shift of the imidazolium ring protons and carbons will also be indicative of salt formation.

  • Mass Spectrometry (e.g., ESI-MS): To determine the mass of the cationic imidazolium species.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. The C=O stretching frequency of the aldehyde will be present.

  • Melting Point Analysis: To determine the purity of the solid products.

Safety Precautions

  • Alkylating agents are often toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood.

  • Strong bases like sodium hydride are flammable and react violently with water.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

These protocols and notes provide a comprehensive guide for the synthesis of imidazolium salts from this compound. Adaptation and optimization of these methods will be necessary to achieve the best results for specific target molecules.

References

Synthesis of N-Heterocyclic Carbene Precursors from 5-Methyl-1H-imidazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-heterocyclic carbene (NHC) precursors, specifically imidazolium salts, derived from 5-methyl-1H-imidazole-4-carbaldehyde. NHCs are a critical class of compounds that have found widespread use as ligands in transition metal catalysis and as organocatalysts in their own right. The presence of a formyl group on the imidazole backbone offers a versatile handle for further functionalization, making these precursors valuable building blocks in drug discovery and materials science.

Introduction

N-heterocyclic carbenes (NHCs) are praised for their strong σ-donating properties and the structural versatility that allows for fine-tuning of their steric and electronic properties.[1] The most common route to access NHCs is through the deprotonation of their corresponding imidazolium or imidazolinium salt precursors.[2][3] The synthesis of these precursors is, therefore, of significant practical importance.

The starting material, this compound, is an attractive substrate for the synthesis of functionalized NHC precursors. It should be noted that this compound exists in tautomeric equilibrium with 4-methyl-1H-imidazole-5-carbaldehyde. The protocols described herein are based on literature precedents using the latter, which is expected to exhibit identical reactivity due to this rapid tautomerization. The primary synthetic strategy involves the N-alkylation of the imidazole ring to generate the desired imidazolium salts.[4]

Synthetic Pathways

The synthesis of NHC precursors from this compound primarily involves one or two N-alkylation steps. The first alkylation yields a mono-N-alkylated imidazole, which can be isolated or directly converted to the di-N-alkylated imidazolium salt, the direct NHC precursor.

Synthesis_Pathway Start This compound Mono_Alkylated 1-Alkyl-5-methyl-1H-imidazole-4-carbaldehyde Start->Mono_Alkylated  R-X, Base   (e.g., NaH) Di_Alkylated 1,3-Dialkyl-4-methyl-5-formylimidazolium Salt (NHC Precursor) Mono_Alkylated->Di_Alkylated  R'-X   Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification Start Start: this compound Deprotonation Deprotonation with Base (e.g., NaH) Start->Deprotonation Alkylation1 First Alkylation (R-X) Deprotonation->Alkylation1 Isolation1 Isolation of Mono-alkylated Product (Optional) Alkylation1->Isolation1 Alkylation2 Second Alkylation (R'-X) Alkylation1->Alkylation2 Direct Di-alkylation Isolation1->Alkylation2 Final_Product Final Product: Imidazolium Salt Alkylation2->Final_Product Workup Aqueous Work-up / Extraction Final_Product->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Derivatization_Pathway NHC_Precursor Formyl-substituted Imidazolium Salt Benzoxazole Benzoxazole Derivative NHC_Precursor->Benzoxazole Two-step reaction Benzothiazole Benzothiazole Derivative NHC_Precursor->Benzothiazole Two-step reaction Benzoimidazole Benzoimidazole Derivative NHC_Precursor->Benzoimidazole Two-step reaction

References

Introduction: The Versatile Scaffold of 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Applications of 5-Methyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry

This compound is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1][2][3] Its structure, featuring a five-membered imidazole ring with a methyl group and a reactive carbaldehyde functional group, makes it a valuable and versatile building block for the synthesis of a wide array of biologically active molecules.[4][5] The imidazole core is a privileged structure in drug discovery, found in numerous natural products and synthetic drugs, owing to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[1][5] The aldehyde group provides a reactive handle for various chemical transformations, allowing for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Due to tautomerism, this compound can exist in two equivalent forms: 4-methyl-1H-imidazole-5-carbaldehyde and this compound.[5][6] For the purpose of this guide, we will primarily refer to it as this compound.

Caption: Tautomeric forms of the title compound.

Key Applications in Drug Discovery and Development

The unique structural features of this compound have been exploited in the development of therapeutic agents across various disease areas.

Anticancer Agents

The imidazole nucleus is a common scaffold in the design of anticancer drugs.[5][7][8] Derivatives of this compound have shown promise as potent anticancer agents through various mechanisms of action.

  • Tubulin Polymerization Inhibitors: Certain imidazole derivatives have been designed to target the colchicine binding site in tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells. For instance, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) has demonstrated potent activity against colorectal cancer cell lines by targeting tubulin and causing DNA damage.[7][9]

  • Kinase Inhibitors: Imidazole-based compounds can be effective kinase inhibitors, targeting key enzymes in cancer signaling pathways.[7] For example, derivatives have been developed as inhibitors of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers like prostate and breast cancer. The compound 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a PKC-ι specific inhibitor, has been shown to decrease cell growth and induce apoptosis in cancer cell lines.[10]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common feature in many cancers. Imidazole-containing compounds have been identified as potential inhibitors of this pathway.[11]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazole Derivative (e.g., from this compound) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Antihypertensive Agents

Benzimidazole derivatives, which can be synthesized from imidazole precursors, have been investigated as angiotensin II receptor antagonists for the treatment of hypertension.[12][13][14] The synthesis of these compounds often involves the construction of the benzimidazole ring system followed by functionalization, where a precursor like this compound could serve as a starting point for the imidazole moiety. For example, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of Losartan, a widely used antihypertensive drug.[15]

Antimicrobial and Antifungal Agents

The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole, miconazole).[16] The ability of the imidazole nitrogen to coordinate with the heme iron of cytochrome P450 enzymes is crucial for their mechanism of action. Derivatives of this compound can be explored for the development of new antifungal and antimicrobial agents.[3][4]

Synthetic Protocols and Methodologies

The reactivity of both the imidazole ring and the carbaldehyde group allows for a variety of synthetic transformations.

Synthetic_Workflow Start This compound N_Alkylation N-Alkylation Start->N_Alkylation Schiff_Base Schiff Base Condensation Start->Schiff_Base Fused_Heterocycles Fused Heterocycle Synthesis Start->Fused_Heterocycles Derivatives1 N-Alkyl Imidazole Derivatives N_Alkylation->Derivatives1 Derivatives2 Schiff Base Derivatives (Imines) Schiff_Base->Derivatives2 Derivatives3 Benzimidazoles, Benzoxazoles, etc. Fused_Heterocycles->Derivatives3

Caption: General synthetic routes from the title compound.

Protocol 1: N-Alkylation of the Imidazole Ring

This protocol describes a general method for the alkylation of the nitrogen atom of the imidazole ring, a common step in the synthesis of imidazole-based drug candidates.[2][3]

Objective: To introduce an alkyl group at the N-1 position of the imidazole ring.

Causality: The N-H proton of the imidazole ring is acidic and can be removed by a strong base to form an imidazolide anion. This anion then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the N-alkylated product. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to prevent side reactions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel

Procedure:

  • Wash the NaH dispersion (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous DMF under a nitrogen atmosphere.

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the imidazole solution dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group in the NMR spectra will indicate a successful reaction.

Protocol 2: Schiff Base Condensation

This protocol outlines the formation of an imine (Schiff base) through the condensation of the carbaldehyde with a primary amine. Schiff bases are important intermediates for the synthesis of various heterocyclic compounds and can also act as ligands in coordination chemistry.[1]

Objective: To form a C=N double bond by reacting the aldehyde with a primary amine.

Causality: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. A series of proton transfers and the elimination of a water molecule result in the formation of the imine. The reaction is often catalyzed by a weak acid.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Molecular sieves (optional, to remove water)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to obtain the pure Schiff base.

Self-Validation:

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a signal for the imine proton (CH=N) in the ¹H NMR spectrum (typically δ 8-9 ppm) and the disappearance of the aldehyde proton signal (δ 9-10 ppm) are indicative of Schiff base formation. The C=N stretching vibration in the IR spectrum (around 1650 cm⁻¹) will also be present.

Protocol 3: Synthesis of Fused Benzimidazole Derivatives

This protocol provides a general two-step procedure for the synthesis of fused heterocyclic systems like benzimidazoles, which have shown potential as antihypertensive agents.[3]

Objective: To construct a benzimidazole ring fused with the imidazole core.

Causality: This is a multi-step process. First, an oxidation of the aldehyde to a carboxylic acid is performed. The resulting carboxylic acid is then condensed with an o-phenylenediamine derivative, followed by cyclization to form the benzimidazole ring.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Substituted o-phenylenediamine

  • Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

  • Sodium bicarbonate (NaHCO₃)

  • Appropriate solvents for extraction and purification

Procedure:

Step 1: Oxidation to Carboxylic Acid

  • Dissolve this compound in an aqueous acetone solution.

  • Slowly add a solution of KMnO₄ (1.5 equivalents) in water at 0-5 °C.

  • Stir the mixture at room temperature until the purple color disappears.

  • Filter off the manganese dioxide precipitate and wash it with hot water.

  • Acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Condensation and Cyclization

  • Mix the imidazole-4-carboxylic acid (1 equivalent) and the substituted o-phenylenediamine (1 equivalent) in PPA.

  • Heat the mixture at 150-180 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the solution with aqueous NaHCO₃ to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Self-Validation:

  • Characterization: The final benzimidazole product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The NMR spectra should be consistent with the formation of the fused ring system.

Quantitative Data Summary

The following table summarizes the reported biological activities of some imidazole derivatives, highlighting the potential of this scaffold in medicinal chemistry.

Compound ClassTargetSpecific ExampleBiological Activity (IC₅₀)Therapeutic AreaReference
Imidazole DerivativeTubulin Polymerization5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)23.12 - 33.14 nM (colorectal cancer cell lines)Anticancer[7][9]
Imidazole-carboxamideProtein Kinase C-iota (PKC-ι)5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)Effective in decreasing cell growth and inducing apoptosisAnticancer[10]
Benzimidazole DerivativeAngiotensin II Receptor2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenolEC₅₀ = 1.81 µM (vasorelaxant effect)Antihypertensive[12]

Conclusion

This compound is a highly valuable building block in medicinal chemistry, offering a gateway to a diverse range of bioactive molecules. Its utility in the synthesis of anticancer, antihypertensive, and antimicrobial agents underscores its importance in drug discovery. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this versatile scaffold in the development of novel therapeutics.

References

The Versatile Virtuoso: 5-Methyl-1H-imidazole-4-carbaldehyde as a Foundational Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as exceptionally valuable due to their inherent versatility and biological relevance. 5-Methyl-1H-imidazole-4-carbaldehyde is one such "privileged" structure.[1] This seemingly simple heterocyclic aldehyde is a cornerstone in the synthesis of a multitude of biologically active compounds, enabling chemists to rapidly construct complex molecular architectures. Its unique combination of a reactive aldehyde group and a pharmacologically significant imidazole core makes it an indispensable tool in the quest for novel therapeutics, from potent kinase inhibitors for oncology to new agents targeting infectious diseases.[2][3] This document serves as a comprehensive guide for researchers, providing in-depth application notes on the strategic use of this building block and detailed, field-proven protocols for its successful implementation in drug discovery campaigns.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of many essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[4] This prevalence in nature underscores its ability to engage in crucial biological interactions, particularly through hydrogen bonding and coordination with metallic ions in enzymes.[5] Consequently, the imidazole moiety is found in a vast array of approved drugs, where it often serves as a key pharmacophore, contributing to target binding, metabolic stability, and desirable physicochemical properties.[1][6]

This compound capitalizes on this biological heritage by providing a direct handle—the carbaldehyde—for synthetic elaboration. This reactive group allows for the facile introduction of diverse substituents and the construction of new ring systems, making it a powerful starting point for generating chemical libraries aimed at a wide range of therapeutic targets.[7]

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of a building block is critical for its effective use. This compound is a stable, typically solid compound with characteristics that make it amenable to a variety of reaction conditions.

PropertyValueSource
Molecular Formula C₅H₆N₂ON/A
Molecular Weight 110.11 g/mol N/A
Appearance White to light yellow solid[3]
Reactivity The aldehyde group is electrophilic and readily undergoes nucleophilic attack. The imidazole ring contains both an acidic N-H proton and a basic pyridine-like nitrogen, allowing for diverse functionalization.[4]N/A

The key to this molecule's utility lies in its dual reactivity. The aldehyde is a gateway for forming C-N and C-C bonds through reactions like reductive amination and condensations, while the imidazole ring itself can be N-alkylated to further modulate the molecule's properties.[7][8]

Core Synthetic Applications & Methodologies

The true power of this compound is demonstrated in its application to construct more complex, drug-like molecules. Below are key synthetic strategies and detailed protocols.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is arguably the most powerful and widely used reaction involving this building block. It provides a direct, high-yield route to secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ.[9][10] This method is a cornerstone of library synthesis due to its reliability and broad substrate scope.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent. It is milder than sodium borohydride (NaBH₄), allowing for a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together.[9] Its selectivity for reducing the protonated imine intermediate over the starting aldehyde minimizes side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, preventing unwanted reactions with the hydride reagent.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, which is the species that is actively reduced. This significantly accelerates the reaction rate.

G cluster_workflow Reductive Amination Workflow A 5-Methyl-1H-imidazole- 4-carbaldehyde C Iminium Ion Intermediate A->C + Amine - H₂O B Primary/Secondary Amine (R-NH₂) B->C E Substituted Amine Product C->E + [H⁻] D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General workflow for reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-1-(5-methyl-1H-imidazol-4-yl)methanamine

  • Reagent Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (550 mg, 5.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 20 mL).

  • Amine Addition: Add benzylamine (535 mg, 5.0 mmol, 1.0 eq) to the solution, followed by glacial acetic acid (60 µL, 1.0 mmol, 0.2 eq).

  • Initiation of Reaction: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction Step: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.27 g, 6.0 mmol, 1.2 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane/methanol to afford the pure secondary amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Kinase Inhibitors: Building Complex Heterocycles

The imidazole core is a frequent feature in kinase inhibitors, where it often acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone. This compound is a key precursor for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are potent inhibitors of kinases such as Aurora kinases, FLT3, and PAK4.[11][12]

The typical reaction involves a condensation cyclization with a substituted diaminopyridine.[11]

G cluster_pathway Kinase Inhibitor Synthesis A 5-Methyl-1H-imidazole- 4-carbaldehyde C Condensation & Oxidative Cyclization A->C B Substituted Diaminopyridine B->C D Imidazo[4,5-b]pyridine Core (Kinase Inhibitor Scaffold) C->D

Caption: Synthesis of an imidazopyridine scaffold.

Protocol: Synthesis of a 2-(1-Methyl-1H-imidazol-5-yl)imidazo[4,5-b]pyridine Scaffold (Adapted from literature[11])

  • Reagent Mixture: In a reaction vial, combine the substituted 5-bromo-4-amino-3-nitropyridin-2-amine precursor (1.0 eq), 1-methyl-1H-imidazole-5-carbaldehyde (1.2 eq), and ethanol. Note: The specific diaminopyridine precursor would be synthesized in prior steps.

  • Reductive Cyclization: Add a freshly prepared aqueous solution of sodium dithionite (Na₂S₂O₄) (4.0 eq). This reagent serves a dual purpose: it reduces the nitro group to an amine and facilitates the oxidative cyclization.

  • Heating: Seal the vial and heat the reaction mixture at reflux (approx. 80-90 °C) for 24 hours.

  • Monitoring: Track the formation of the fused heterocyclic product by LC-MS.

  • Isolation: Upon completion, allow the mixture to cool to room temperature and concentrate in vacuo.

  • Purification: The resulting residue is purified via preparative HPLC or column chromatography to isolate the target kinase inhibitor scaffold.

Multicomponent Reactions (MCRs): Accelerating Discovery

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a powerful tool for rapidly generating molecular diversity.[13] Imidazole aldehydes can participate in MCRs, such as the Ugi or Groebke-Blackburn-Bienaymé reactions, to quickly assemble complex and diverse libraries of drug-like molecules.[14][15]

Case Study: Imidazoles in TAK1 Inhibition

Transforming growth factor β-activated kinase 1 (TAK1) is a therapeutic target in inflammatory diseases and cancer. A recent study detailed the discovery of potent TAK1 inhibitors.[16] Starting from a pyrrole-based hit, medicinal chemists performed a "scaffold hop" to an imidazole core. The synthesis of this new series relied on precursors derived from imidazole-4-carbaldehyde. The resulting imidazole derivative 22 showed a 2-fold increase in potency and, remarkably, an outstanding kinase selectivity profile, inhibiting only 4 other kinases out of a panel of 468.[16] This case highlights how a subtle change, enabled by the versatility of imidazole building blocks, can lead to significant improvements in drug properties.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic asset in drug discovery. Its proven utility in constructing core scaffolds for kinase inhibitors and its amenability to robust, scalable reactions like reductive amination ensure its continued prominence in medicinal chemistry laboratories.[3][17] As researchers continue to explore new biological targets, the demand for rapid, efficient, and versatile synthetic methods will only grow. The foundational chemistry enabled by this building block will undoubtedly contribute to the development of the next generation of innovative therapeutics, solidifying its role as a virtuoso performer in the orchestra of organic synthesis.

References

Application Note & Protocol: Synthesis of Metal-Organic Frameworks (MOFs) Using 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 5-Methyl-1H-imidazole-4-carbaldehyde as a Versatile MOF Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2][3] The choice of the organic ligand is crucial as it dictates the resulting MOF's topology, porosity, and chemical properties.

This application note explores the use of this compound as a promising organic ligand for the synthesis of novel MOFs. This ligand is of particular interest due to its unique combination of functional groups:

  • Imidazole Ring: The imidazole moiety is a well-known building block for various stable MOFs, such as the Zeolitic Imidazolate Frameworks (ZIFs), due to the strong coordination of its nitrogen atoms with metal ions.

  • Methyl Group: The methyl group can influence the framework's hydrophobicity and pore environment.

  • Carbaldehyde Group: The aldehyde functionality offers a reactive site for post-synthetic modification, allowing for the introduction of further chemical functionalities to the MOF structure. This is particularly valuable for applications in catalysis and sensing.

This document provides a prospective solvothermal synthesis protocol for a hypothetical MOF, herein designated as ZIF-MIF-1 (Zeolitic Imidazolate Framework-Methyl-Imidazolyl-Formyl-1), using this compound and a zinc-based metal source. The protocol is based on established methods for the synthesis of analogous imidazole-based MOFs.[4]

Prospective Solvothermal Synthesis of ZIF-MIF-1

The following protocol details a proposed method for the synthesis of ZIF-MIF-1. This method is adapted from common solvothermal synthesis procedures for ZIFs.[1][5]

Materials and Reagents:

ReagentFormulaPuritySupplier
This compoundC₅H₆N₂O>98%(User Defined)
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O>99%(User Defined)
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous(User Defined)
ChloroformCHCl₃ACS Grade(User Defined)

Equipment:

  • 20 mL Scintillation Vials

  • Teflon-lined Autoclave (optional, for higher temperatures)

  • Oven

  • Centrifuge

  • Sonicator

  • Magnetic Stirrer and Stir Bars

Detailed Protocol:

  • Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.298 g (1.0 mmol) of Zinc Nitrate Hexahydrate in 10 mL of N,N-Dimethylformamide (DMF). Stir until a clear solution is obtained.

    • In a separate 20 mL scintillation vial, dissolve 0.110 g (1.0 mmol) of this compound in 10 mL of DMF. Use a sonicatior if necessary to fully dissolve the ligand.

  • Reaction Mixture:

    • Combine the two solutions in a single 20 mL scintillation vial.

    • Cap the vial tightly and stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Crystallization:

    • Place the sealed vial in a preheated oven at 120°C for 24 hours. The elevated temperature and pressure facilitate the solvothermal synthesis of the MOF crystals.

  • Isolation and Purification:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate of ZIF-MIF-1 should be visible.

    • Separate the solid product from the solvent by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the precipitate with fresh DMF (3 x 10 mL), followed by chloroform (3 x 10 mL). After each wash, centrifuge and decant the supernatant. This washing step is crucial to remove any unreacted precursors and residual solvent from the pores of the MOF.

  • Activation:

    • After the final wash, dry the product under vacuum at 150°C for 12 hours. This activation step removes the solvent molecules from the pores, making the internal surface area accessible for subsequent applications.

Diagram of the Synthesis Workflow:

G cluster_prep Solution Preparation cluster_reaction Reaction & Crystallization cluster_purification Isolation & Activation Metal_Salt Zinc Nitrate Hexahydrate in DMF Mixing Combine Solutions & Stir Metal_Salt->Mixing Ligand This compound in DMF Ligand->Mixing Heating Solvothermal Synthesis (120°C, 24h) Mixing->Heating Centrifugation Centrifuge & Decant Heating->Centrifugation Washing Wash with DMF & Chloroform Centrifugation->Washing Activation Vacuum Drying (150°C, 12h) Washing->Activation Product Activated ZIF-MIF-1 Activation->Product

Caption: Solvothermal synthesis workflow for ZIF-MIF-1.

Characterization of ZIF-MIF-1

A thorough characterization is essential to confirm the successful synthesis of the MOF and to determine its properties.

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Expected Outcome: The PXRD pattern of the activated ZIF-MIF-1 should show sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be compared to simulated patterns if a single-crystal structure is obtained, or to patterns of analogous ZIFs to confirm the framework topology.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.

  • Expected Outcome: The TGA curve is expected to show an initial weight loss corresponding to the removal of adsorbed water and solvent molecules, followed by a plateau indicating the stable temperature range of the framework. A sharp weight loss at higher temperatures will correspond to the decomposition of the MOF. The thermal stability is anticipated to be up to 350-400°C, similar to other ZIFs.[6]

3. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology and crystal size of the synthesized MOF.

  • Expected Outcome: SEM images are expected to reveal well-defined crystals, potentially with a rhombic dodecahedral morphology, which is common for ZIFs.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of the organic ligand within the MOF structure and to verify the coordination between the ligand and the metal centers.

  • Expected Outcome: The FTIR spectrum of ZIF-MIF-1 should show characteristic peaks corresponding to the imidazole ring and the aldehyde group. A shift in the vibrational frequencies of the imidazole nitrogen atoms compared to the free ligand can indicate coordination to the zinc centers.

5. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore volume of the activated MOF.

  • Expected Outcome: Based on analogous ZIF structures, a high BET surface area, potentially in the range of 1000-1800 m²/g, is expected.[7]

Table of Expected Characterization Results:

Characterization TechniqueExpected Results
PXRDSharp diffraction peaks indicating high crystallinity.
TGAHigh thermal stability up to approximately 350-400°C.
SEMUniform, well-defined crystals (e.g., rhombic dodecahedra).
FTIRPresence of characteristic peaks for the imidazole and aldehyde functional groups, with shifts indicating metal-ligand coordination.
BET AnalysisHigh specific surface area (estimated 1000-1800 m²/g).

Potential Applications

The unique functionalities of ZIF-MIF-1, derived from the this compound ligand, open up possibilities for several advanced applications.

1. Catalysis:

The accessible aldehyde groups within the MOF pores can act as catalytic sites or can be post-synthetically modified to introduce other catalytic functionalities. For example, they can be converted to alcohol groups for transfer hydrogenation reactions or to imines for asymmetric catalysis.

2. Sensing:

The aldehyde groups can react with specific analytes, leading to a detectable change in the MOF's properties, such as fluorescence or color. This makes ZIF-MIF-1 a potential candidate for the development of chemical sensors.[8][9]

3. Drug Delivery:

The porous structure and the potential for post-synthetic modification make ZIF-MIF-1 a candidate for drug delivery applications. The aldehyde groups could be used to covalently attach drug molecules, allowing for controlled release.[2]

Logical Relationship of MOF Properties and Applications:

G cluster_structure MOF Structure & Properties cluster_applications Potential Applications Ligand This compound Structure High Surface Area & Defined Porosity Ligand->Structure Functionality Reactive Aldehyde Groups Ligand->Functionality Catalysis Heterogeneous Catalysis Structure->Catalysis Sensing Chemical Sensing Structure->Sensing Drug_Delivery Controlled Drug Release Structure->Drug_Delivery Functionality->Catalysis Functionality->Sensing Functionality->Drug_Delivery

Caption: Interplay between ligand choice, MOF properties, and applications.

Conclusion

This compound is a promising, yet underexplored, ligand for the synthesis of functional MOFs. The prospective synthesis protocol for ZIF-MIF-1 outlined in this application note provides a solid starting point for researchers to explore this new family of materials. The combination of a stable ZIF-like framework with reactive aldehyde functionalities is expected to yield MOFs with significant potential in catalysis, sensing, and drug development. Further experimental work is encouraged to validate this proposed synthesis and to fully characterize the resulting materials and their applications.

References

Application Notes and Protocols for the Preparation of Metal Complexes with Ligands Derived from 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff base ligands derived from 5-methyl-1H-imidazole-4-carbaldehyde and their subsequent complexation with various transition metals. The potential applications of these metal complexes in drug development, particularly as anticancer agents, are also discussed, with a focus on their proposed mechanisms of action.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The formation of Schiff base ligands from imidazole aldehydes and their subsequent coordination to metal ions can enhance these biological activities.[1] Metal complexes derived from Schiff bases of this compound are being explored for their therapeutic potential, including antibacterial, antifungal, and anticancer properties. The imine group in the Schiff base ligand is often critical to the biological activity of the resulting metal complex.[2]

Synthesis of Schiff Base Ligands and Metal Complexes

The general synthetic route involves a two-step process: the formation of the Schiff base ligand via condensation of this compound with a primary amine, followed by the reaction of the ligand with a metal salt to form the complex.

Experimental Workflow: Synthesis of Ligands and Complexes

Synthesis Workflow General Synthetic Workflow cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Complexation Aldehyde This compound Reflux1 Reflux Aldehyde->Reflux1 Amine Primary Amine (e.g., aminobenzoic acid) Amine->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 Ligand Schiff Base Ligand Reflux1->Ligand Reflux2 Reflux/Stirring Ligand->Reflux2 Metal_Salt Metal(II) Salt (e.g., CuCl2·2H2O) Metal_Salt->Reflux2 Solvent2 Methanol/Ethanol Solvent2->Reflux2 Complex Metal Complex Reflux2->Complex Characterization Spectroscopic & Analytical Techniques Complex->Characterization Purification & Characterization

Caption: General workflow for the synthesis of Schiff base ligands and their metal complexes.

Protocol 1: Synthesis of Schiff Base Ligand (L)

This protocol describes the synthesis of a Schiff base ligand from this compound and 2-aminobenzoic acid.

Materials:

  • This compound

  • 2-Aminobenzoic acid

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.

  • Add a solution of 2-aminobenzoic acid (1 mmol) in 20 mL of absolute ethanol to the flask.

  • Reflux the mixture with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate (the Schiff base ligand) is collected by filtration.

  • Wash the solid with cold ethanol and dry it in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Cu(II) Complex

This protocol details the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand (L) from Protocol 1

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 25 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (2 mmol) in 20 mL of aqueous methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Stir the mixture magnetically for approximately 2 hours.

  • The formed precipitate (the metal complex) is filtered, washed with ethanol and then ether.

  • Dry the final product in vacuo over anhydrous CaCl₂.

Data Presentation: Characterization of Ligands and Complexes

The successful synthesis of the Schiff base ligands and their metal complexes can be confirmed by various spectroscopic and analytical techniques. The coordination of the ligand to the metal ion typically results in shifts in the characteristic infrared absorption bands.

Table 1: Key Infrared Spectral Data (cm⁻¹)

Compoundν(C=N) Azomethineν(M-N)ν(M-O)
Schiff Base Ligand (L) ~1600-1625--
Cu(II) Complex ~1580-1610 (shift to lower frequency)~520-570~615-688
Ni(II) Complex ~1580-1610 (shift to lower frequency)~520-570~615-688
Co(II) Complex ~1580-1610 (shift to lower frequency)~520-570~615-688
Zn(II) Complex ~1580-1610 (shift to lower frequency)~520-570~615-688

Note: The shift of the azomethine (C=N) stretching vibration to a lower frequency in the complexes compared to the free ligand is indicative of the coordination of the azomethine nitrogen to the metal ion.[3] The appearance of new bands in the far-infrared region, attributable to M-N and M-O vibrations, further confirms complexation.[3]

Table 2: Electronic Spectra and Magnetic Moment Data

ComplexElectronic Transitions (nm)Magnetic Moment (B.M.)Proposed Geometry
Cu(II) Complex ~350-500 (d-d transitions)~1.7-2.2Square planar/Octahedral
Ni(II) Complex ~600-650 (³A₂g → ³T₁g)~2.9-3.3Octahedral
Co(II) Complex -~4.3-5.2Octahedral
Zn(II) Complex -DiamagneticOctahedral/Tetrahedral

Note: The electronic spectra and magnetic moment values are crucial for determining the geometry of the metal complexes.

Application in Drug Development: Anticancer Activity

Metal complexes with Schiff base ligands derived from imidazole derivatives have shown promising anticancer activity against various cancer cell lines.[3][4] The mechanism of action is often attributed to their ability to interact with DNA and induce apoptosis (programmed cell death).

Proposed Mechanism of Action: DNA Interaction and Apoptosis Induction

Many metal complexes exert their anticancer effects by binding to DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death. The binding can occur through intercalation, groove binding, or electrostatic interactions.[5] Following DNA damage or other cellular stress induced by the complex, apoptotic pathways are activated.

DNA Interaction and Cleavage:

DNA_Interaction DNA Interaction and Cleavage by Metal Complex Complex Metal Complex Binding Intercalation/Groove Binding Complex->Binding DNA Supercoiled DNA DNA->Binding ROS Reactive Oxygen Species (ROS) Generation Binding->ROS Cleavage DNA Strand Scission ROS->Cleavage Apoptosis Induction of Apoptosis Cleavage->Apoptosis

Caption: Proposed mechanism of DNA interaction and cleavage by the metal complexes.

The interaction of the metal complexes with DNA can be studied using techniques such as UV-Vis titration, fluorescence spectroscopy, and viscosity measurements.[5] DNA cleavage activity can be assessed by gel electrophoresis, where the complex's ability to convert supercoiled plasmid DNA into nicked or linear forms is observed.[5][6]

Apoptosis Signaling Pathways:

Metal complexes can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. The generation of reactive oxygen species (ROS) often plays a crucial role in initiating the intrinsic pathway.[7][8]

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 activation Receptor->Caspase8 Complex_Ext Metal Complex Complex_Ext->Receptor interacts with Caspase3 Executioner Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax Bax activation Mitochondrion->Bax Complex_Int Metal Complex ROS ROS Generation Complex_Int->ROS ROS->Mitochondrion CytoC Cytochrome c release Bax->CytoC Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction via extrinsic and intrinsic pathways by metal complexes.

The induction of apoptosis can be confirmed by various assays, including Annexin V/PI staining, TUNEL assays, and Western blotting for key apoptotic proteins like caspases, Bax, and Bcl-2.[9][10]

Conclusion

The synthesis of metal complexes with Schiff base ligands derived from this compound offers a promising avenue for the development of new therapeutic agents. The protocols outlined provide a foundation for the preparation and characterization of these compounds. Further investigation into their biological activities and mechanisms of action is warranted to fully explore their potential in drug development.

References

Catalytic Applications of Metal Complexes of 5-Methyl-1H-imidazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 5-Methyl-1H-imidazole-4-carbaldehyde. This versatile imidazole derivative serves as a robust ligand scaffold for a variety of transition metals, yielding complexes with significant potential in catalysis. The following sections detail the synthesis of these complexes and their applications in key organic transformations, supported by quantitative data and step-by-step protocols.

Introduction

This compound is a heterocyclic compound whose metal complexes are gaining attention in the field of catalysis. The imidazole moiety offers multiple coordination sites, and the carbaldehyde group can be readily converted into a Schiff base, expanding the diversity of multidentate ligands. These ligands form stable complexes with various transition metals, including copper, nickel, and ruthenium, which can act as catalysts in a range of reactions such as oxidations and cross-coupling reactions. While direct catalytic applications of metal complexes of this compound are an emerging field of study, this document provides protocols based on closely related and well-established systems to demonstrate their potential utility.

Section 1: Synthesis of Ligands and Metal Complexes

A common strategy to create catalytically active metal complexes from this compound is through the formation of a Schiff base ligand, which is then coordinated to a metal center.

Protocol 1: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add 10 mmol of aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid is obtained.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum oven at 60°C.

  • Characterize the product by FT-IR, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of a Cu(II) Schiff Base Complex

This protocol details the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 30 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of CuCl₂·2H₂O in 20 mL of methanol.

  • Slowly add the methanolic solution of CuCl₂·2H₂O to the ligand solution with constant stirring.

  • Heat the mixture to reflux for 2-3 hours. A change in color or the formation of a precipitate indicates complex formation.

  • After reflux, cool the mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Section 2: Catalytic Applications

While specific catalytic data for metal complexes of this compound is limited in the literature, the following application notes are based on closely related imidazole-containing metal complexes to illustrate their potential catalytic activities.

Application Note 1: Oxidative Desulfurization of Dibenzothiophene

Metal complexes of imidazole derivatives have shown promise in the oxidative desulfurization (ODS) of fuels, a critical process for producing cleaner energy. The following data is for Ni(II), Cu(II), and Ru(III) complexes of imidazole-carboxylate ligands, which are structurally related to the complexes of interest.

Quantitative Data for Oxidative Desulfurization of Dibenzothiophene (DBT) [1]

Catalyst (Complex)Metal IonTemperature (°C)Reaction Time (min)DBT Conversion (%)
S1Ni(II)255022.5
S1Ni(II)705051.5
S5Cu(II)255052.5
S5Cu(II)705089.5
-Ru(III)701045.3
-Ru(III)705088.0

Data presented is for imidazole-carboxylate metal complexes as a representative example.

Protocol 3: Catalytic Oxidative Desulfurization [1]

Materials:

  • Dibenzothiophene (DBT) model fuel (e.g., in n-octane)

  • Synthesized metal complex (e.g., Ni(II), Cu(II), or Ru(III) complex)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution) as the oxidant

  • Acetonitrile as the extraction solvent

  • Reaction vessel (e.g., a two-necked round-bottom flask) with a condenser

  • Magnetic stirrer with heating plate

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare a stock solution of DBT in n-octane.

  • To the reaction vessel, add the DBT model fuel, the catalyst (typically 0.1-1 mol%), and acetonitrile.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) with vigorous stirring.

  • Add a stoichiometric excess of H₂O₂ dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots from the organic phase at different time intervals and analyzing them by GC to determine the concentration of DBT.

  • Upon completion, cool the reaction mixture and separate the organic and acetonitrile phases. The oxidized sulfur compounds will be in the acetonitrile phase.

Experimental Workflow for Oxidative Desulfurization

G cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up and Analysis A Prepare DBT model fuel B Add catalyst and acetonitrile A->B C Heat to reaction temperature B->C D Add H₂O₂ (oxidant) C->D E Monitor reaction by GC D->E F Cool and separate phases E->F G Analyze organic phase for DBT conversion F->G

Caption: Workflow for catalytic oxidative desulfurization.

Application Note 2: Catalytic Oxidation of Alcohols

Copper(II) Schiff base complexes are known to be effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. This is a crucial transformation in organic synthesis.

Protocol 4: Aerobic Oxidation of Benzyl Alcohol

This protocol is a representative procedure for the oxidation of benzyl alcohol to benzaldehyde using a Cu(II)-Schiff base complex.

Materials:

  • Benzyl alcohol

  • Synthesized Cu(II) complex

  • Acetonitrile (solvent)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst

  • Air or pure oxygen

  • Reaction flask with a balloon filled with air/oxygen

  • Magnetic stirrer

Procedure:

  • In a reaction flask, dissolve benzyl alcohol (1 mmol) and the Cu(II) complex (0.01-0.05 mmol) in acetonitrile (10 mL).

  • Add TEMPO (0.1 mmol) to the reaction mixture.

  • Purge the flask with air or oxygen and maintain a positive pressure using a balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, the solvent can be removed under reduced pressure.

  • The product, benzaldehyde, can be purified by column chromatography.

Experimental Workflow for Alcohol Oxidation

G cluster_setup Reaction Setup cluster_reaction_conditions Reaction Conditions cluster_monitoring Monitoring and Work-up A Dissolve benzyl alcohol, Cu(II) complex, and TEMPO in acetonitrile B Purge with air/oxygen A->B C Stir at room temperature B->C D Monitor reaction by TLC/GC C->D E Solvent removal D->E F Purify product by chromatography E->F

Caption: General workflow for the catalytic oxidation of alcohols.

Application Note 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes of Schiff bases can be effective catalysts for C-C bond formation reactions, such as the Suzuki-Miyaura cross-coupling.

Protocol 5: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the coupling of an aryl halide with an arylboronic acid using a Pd(II)-Schiff base complex.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Synthesized Pd(II)-Schiff base complex

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., DMF or toluene/water)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2-3 mmol), and the Pd(II) complex (0.01-1 mol%).

  • Add the solvent (5-10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application of 5-Methyl-1H-imidazole-4-carbaldehyde in Click Chemistry: A Guide for Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Imidazole Building Block in Click Chemistry

5-Methyl-1H-imidazole-4-carbaldehyde is a readily available and versatile heterocyclic compound.[1] Its unique structure, featuring a reactive aldehyde group and a nucleophilic imidazole ring, makes it a valuable precursor in medicinal chemistry and materials science.[2] While not intrinsically a "clickable" molecule, its functional handle provides a strategic entry point into the world of click chemistry, a suite of powerful, reliable, and selective reactions for rapidly constructing complex molecules.[3][4]

This application note explores two primary modalities for leveraging this compound in the realm of click chemistry, specifically focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of this chemical philosophy.[3][4] We will detail protocols and scientific rationale for:

  • Functionalization of this compound for Direct Participation in Click Chemistry: This section will provide methodologies to chemically modify the aldehyde group into either a terminal alkyne or an azide, thereby transforming the imidazole scaffold into a "clickable" building block.

  • This compound as a Ligand in Copper(I)-Catalyzed Click Chemistry: This section will explore the use of the unmodified imidazole as a ligand to accelerate and stabilize the copper catalyst in CuAAC reactions, enhancing reaction efficiency and product yields.

This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox and harness the power of click chemistry for applications ranging from novel compound synthesis to sophisticated bioconjugation strategies.

Part 1: Transforming this compound into a Clickable Reagent

The aldehyde functionality of this compound is the key to its entry into the click chemistry arena.[5][6] Through established organic transformations, this group can be converted into either a terminal alkyne or an azide, the two quintessential partners in the CuAAC reaction.

Workflow for Creating "Clickable" Imidazole Derivatives

G cluster_0 Pathway 1: Alkyne Functionalization cluster_1 Pathway 2: Azide Functionalization A This compound B Reductive Amination (Propargylamine) A->B Propargylamine, NaBH3CN C N-(5-methyl-1H-imidazol-4-yl)methyl)prop-2-yn-1-amine (Clickable Alkyne) B->C D This compound E Reductive Amination (2-Aminoethanol) D->E 2-Aminoethanol, NaBH(OAc)3 F 2-(((5-methyl-1H-imidazol-4-yl)methyl)amino)ethan-1-ol E->F G Azidation F->G DPPA, DBU H 1-((2-azidoethyl)amino)methyl)-5-methyl-1H-imidazole (Clickable Azide) G->H G cluster_0 CuAAC Catalytic Cycle with Imidazole Ligand A Cu(II) Precursor (e.g., CuSO4) C Cu(I) A->C Reduction B Reducing Agent (e.g., Sodium Ascorbate) B->C E [Cu(I)-Ligand] Complex C->E D 5-Methyl-1H-imidazole- 4-carbaldehyde (Ligand) D->E Coordination G Copper-Acetylide Intermediate E->G F Terminal Alkyne F->G I Triazole Product G->I H Organic Azide H->I Cycloaddition I->E Catalyst Regeneration

References

Troubleshooting & Optimization

Identification of byproducts in 5-Methyl-1H-imidazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of 5-Methyl-1H-imidazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack formylation of 4-methylimidazole and the lithiation of a halogenated precursor, such as 4-bromo-5-methylimidazole, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: I am seeing multiple spots on my TLC plate after the reaction. What could they be?

A2: Multiple spots on a TLC plate can indicate the presence of several compounds, including your desired product, unreacted starting materials, and various byproducts. The identity of these byproducts will depend on your synthetic route. For instance, in a Vilsmeier-Haack reaction, you might see unreacted 4-methylimidazole or the regioisomeric byproduct, 4-methyl-1H-imidazole-2-carbaldehyde. In the lithiation route, residual bromo-precursor or protonated, non-formylated 4-methylimidazole could be present.

Q3: My final product has a lower than expected yield and appears impure even after initial purification. What are the likely impurities?

A3: Low yield and impurity issues often stem from the formation of stable byproducts that are difficult to separate from the main product. Depending on the reaction conditions, over-alkylation (if a protecting group is used and then removed), or the formation of regioisomers can lead to a complex mixture that is challenging to purify by simple crystallization or extraction. Column chromatography is often necessary for obtaining a highly pure product.[1][2]

Q4: How can I confirm the identity of my product and distinguish it from potential byproducts?

A4: A combination of analytical techniques is recommended for unambiguous identification.

  • 1H NMR Spectroscopy: This is crucial for distinguishing between isomers. The chemical shifts of the imidazole ring protons and the aldehyde proton are characteristic. For this compound, you would expect to see a singlet for the C2-H of the imidazole ring, a singlet for the methyl group, and a singlet for the aldehyde proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify byproducts by their mass-to-charge ratio.

  • HPLC and GC-MS: These techniques are excellent for assessing the purity of your sample and can be used to quantify the amount of product versus byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Vilsmeier-Haack Formylation
Symptom Possible Cause Suggested Solution
Low conversion of starting material (4-methylimidazole) Incomplete formation of the Vilsmeier reagent.Ensure that the phosphoryl chloride (POCl3) is fresh and added slowly to cold DMF. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of a complex mixture of products Reaction temperature is too high, leading to side reactions.Maintain the recommended reaction temperature. Overheating can lead to the formation of tars and other degradation products.
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of 4-methylimidazole, DMF, and POCl3. An excess of the Vilsmeier reagent can lead to undesired side reactions.
Issue 2: Identification of Byproducts in the Lithiation Route
Symptom Possible Cause Identification & Solution
Presence of a non-polar spot on TLC corresponding to the bromo-precursor Incomplete lithiation.Identification: Confirm by spiking the TLC with the starting material. Solution: Ensure the n-butyllithium (n-BuLi) is properly titrated and fresh. Use a sufficient excess of n-BuLi and ensure the reaction is carried out at a very low temperature (e.g., -78 °C) to favor the halogen-metal exchange.
Presence of a polar spot on TLC corresponding to 4-methylimidazole Quenching of the lithiated intermediate with a proton source (e.g., moisture) before the addition of DMF.Identification: Compare the Rf value with an authentic sample of 4-methylimidazole. Confirm by MS. Solution: Use rigorously dried solvents and glassware. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Low yield of the desired aldehyde The lithiated intermediate is unstable at higher temperatures.Maintain a low temperature throughout the lithiation and quenching steps. Add the DMF slowly at low temperature before allowing the reaction to warm up.

Summary of Potential Byproducts and Their Identification

Byproduct Name Synthetic Route Plausible Reason for Formation Key Analytical Signature (1H NMR) Key Analytical Signature (MS)
4-MethylimidazoleBothIncomplete reaction or premature quenching of an intermediate.Characteristic signals for the imidazole and methyl protons without an aldehyde signal.m/z corresponding to C4H6N2
4-Methyl-1H-imidazole-2-carbaldehydeVilsmeier-HaackRegioisomeric product of formylation at the C2 position.Different chemical shifts for the imidazole ring proton and methyl group compared to the desired product.m/z identical to the desired product (C5H6N2O)
4-Bromo-5-methyl-1H-imidazoleLithiationUnreacted starting material.Absence of the aldehyde proton signal and presence of characteristic imidazole and methyl signals.m/z corresponding to C4H5BrN2
N,N-dialkylated byproductsDerivatizationOver-alkylation of the imidazole ring.[1][2]Additional signals in the alkyl region of the NMR spectrum.m/z corresponding to the addition of more than one alkyl group.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methylimidazole

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-Methylimidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Under an inert atmosphere (e.g., argon), cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl3 (1.1 equivalents) dropwise to the cold DMF solution, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-methylimidazole (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Methylimidazole + Vilsmeier Reagent reaction Reflux in DCM start->reaction Formylation quench Aqueous Workup reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product analysis NMR, MS, HPLC product->analysis

Caption: Workflow for the synthesis and purification of this compound.

G Troubleshooting Guide for Byproduct Identification cluster_analysis Analytical Steps cluster_identification Byproduct Identification start Impure Product Mixture tlc Run TLC with Starting Material as Standard start->tlc lcms Analyze by LC-MS start->lcms nmr Acquire 1H NMR Spectrum start->nmr sm_present Starting Material Present? tlc->sm_present isomer_present Regioisomer Suspected? lcms->isomer_present other_byproduct Other Unknown Byproducts? nmr->other_byproduct sm_present->isomer_present No sm_yes Optimize reaction conditions (time, temp) sm_present->sm_yes Yes isomer_present->other_byproduct No isomer_yes Optimize reaction conditions and improve purification isomer_present->isomer_yes Yes other_yes Further spectroscopic analysis (e.g., 2D NMR, HRMS) other_byproduct->other_yes Yes

Caption: A logical workflow for troubleshooting and identifying byproducts in the synthesis.

References

Optimization of Vilsmeier-Haack reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Vilsmeier-Haack reaction conditions for higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Vilsmeier-Haack reaction in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My Vilsmeier-Haack reaction is showing low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer: Low reactivity in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the substrate's electronic properties and the reaction conditions. The Vilsmeier reagent is a relatively weak electrophile, and therefore, the reaction is most effective with electron-rich aromatic or heteroaromatic compounds.[1][2]

Troubleshooting Steps:

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most successful with electron-rich substrates such as phenols, anilines, and their derivatives, as well as electron-rich heterocycles like pyrroles, furans, and indoles.[2][3] If your substrate is not sufficiently electron-rich, consider introducing a stronger electron-donating group to the aromatic ring if the overall synthetic scheme allows.

  • Reaction Temperature: The reaction temperature is a critical parameter that is highly dependent on the substrate's reactivity.[4] While many reactions are initiated at 0 °C, some substrates may require higher temperatures to proceed at a reasonable rate.[5][6] A gradual increase in temperature, for instance to room temperature or even up to 80 °C, may be necessary to drive the reaction to completion.[2][5]

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed before the addition of the substrate.[5] This is typically done by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).[7][8] The formation of the reagent is an exothermic reaction, and monitoring the temperature can provide an indication of its progress.[7]

  • Reagent Quality: The purity and dryness of the reagents are crucial. Moisture can quench the Vilsmeier reagent, leading to failed reactions.[5] Ensure that DMF is anhydrous and that the POCl₃ is of high quality.[9]

Issue 2: Over-Formylation Leading to Di-substituted Products

Question: I am observing the formation of a significant amount of di-formylated byproduct. How can I improve the selectivity for mono-formylation?

Answer: Over-formylation is a common challenge, particularly with highly activated aromatic or heteroaromatic substrates.[7] This issue arises from an excess of the Vilsmeier reagent or extended reaction times, leading to a second formylation on the already activated ring.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A good starting point for optimization is a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.[7]

  • Order of Addition: The order of reagent addition can significantly impact selectivity. For highly reactive substrates, it is often recommended to add the pre-formed Vilsmeier reagent dropwise to a solution of the substrate at a low temperature.[7] This helps to avoid localized high concentrations of the electrophile.

  • Temperature Management: Maintaining a low reaction temperature (typically 0 °C to room temperature) can help control the reaction rate and improve selectivity for the mono-formylated product.[7]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to prevent the formation of the di-formylated product.[7]

Quantitative Data on Stoichiometry and Yield:

The following table illustrates the effect of the Vilsmeier reagent-to-substrate ratio on the product distribution for a generic activated aromatic compound.

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
[Data sourced from representative examples in the literature.][7]

Issue 3: Formation of Chlorinated Byproducts

Question: My product is contaminated with a chlorinated byproduct. What is the cause, and how can I minimize this side reaction?

Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using POCl₃.[7] The Vilsmeier reagent, a chloroiminium salt, can act as a chlorinating agent, especially under forcing conditions.[8]

Troubleshooting Steps:

  • Temperature Control: Higher reaction temperatures can promote chlorination. It is crucial to run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[7]

  • Alternative Reagents: If chlorination remains a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride in combination with DMF may be less prone to this side reaction in certain cases.[4][7]

  • Prompt Work-up: A timely and efficient aqueous work-up is essential to hydrolyze the intermediate iminium salt and minimize the contact time of the product with any residual reactive chlorine species.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents in a Vilsmeier-Haack reaction?

A1: The optimal order of addition is substrate-dependent. For highly reactive substrates that are prone to over-formylation, the recommended method is the dropwise addition of the pre-formed Vilsmeier reagent to a solution of the substrate at a low and controlled temperature.[7] For less reactive substrates, adding the substrate to the Vilsmeier reagent may be acceptable.

Q2: How should the Vilsmeier-Haack reaction be properly quenched and worked up?

A2: A careful work-up procedure is critical for hydrolyzing the intermediate iminium salt to the desired aldehyde and neutralizing acidic byproducts.[8] The typical procedure involves slowly pouring the reaction mixture into a vigorously stirred mixture of ice and water.[10] A base, such as sodium acetate or sodium hydroxide, is often added to neutralize the acids (phosphoric acid and HCl) formed from the hydrolysis of POCl₃.[8][11] The product is then extracted with a suitable organic solvent, and the organic layer is washed with brine to remove water-soluble impurities before drying and concentration.[11]

Q3: Can other formamides be used instead of DMF?

A3: Yes, other N,N-disubstituted formamides can be employed in the Vilsmeier-Haack reaction. The choice of formamide can sometimes influence the reactivity and selectivity of the reaction.[8]

Q4: My reaction with a substituted phenol or aniline is yielding a cyclized product. Why is this happening?

A4: Certain substrates, particularly those with nucleophilic groups like phenols and anilines, can undergo intramolecular cyclization as a side reaction. This is more likely to occur at higher temperatures. Optimizing the reaction temperature to the lowest effective level can help to minimize this side reaction.[7]

Experimental Protocols

Protocol 1: General Procedure for the Formylation of an Activated Aromatic Compound (e.g., Pyrrole)

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[7] Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[7]

  • Formylation: Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.[7]

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes to ensure complete hydrolysis of the intermediate.[7][11]

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (e.g., 2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or recrystallization.[7][11]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Pre-formed at 0°C) DMF->Vilsmeier_Reagent Dropwise addition at 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Dropwise addition of Substrate Solution Substrate Aromatic Substrate in Anhydrous Solvent Substrate->Reaction_Mixture Quench Quench in Ice-Water/Base Reaction_Mixture->Quench Extraction Organic Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Pure Aldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Logic Start Low Yield Issue Check_Substrate Is substrate electron-rich? Start->Check_Substrate Increase_Temp Increase Reaction Temperature Check_Substrate->Increase_Temp No Check_Reagents Are reagents pure and anhydrous? Check_Substrate->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents No Check_Stoichiometry Check Reagent Stoichiometry Check_Reagents->Check_Stoichiometry Yes Purify_Reagents->Check_Stoichiometry Success Improved Yield Check_Stoichiometry->Success

Caption: Troubleshooting flowchart for low yield in Vilsmeier-Haack reactions.

References

Technical Support Center: Synthesis of 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-1H-imidazole-4-carbaldehyde, a crucial intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

  • Question: My Vilsmeier-Haack reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in the Vilsmeier-Haack reaction can stem from several factors.[1] Ensuring anhydrous conditions is critical, as the Vilsmeier reagent is highly sensitive to moisture.[1] The quality of reagents, particularly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is paramount; decomposed DMF containing dimethylamine can interfere with the reaction.[2] The reactivity of the substrate is also a key consideration; while 4-methyl-1H-imidazole is an electron-rich heterocycle, reaction conditions may still require optimization.[1][3] Temperature control is crucial and is substrate-dependent, with some reactions requiring cooling while others need heating to proceed efficiently.[1][3] Finally, the stoichiometry of the reagents must be carefully controlled.

    Recommendations:

    • Thoroughly dry all glassware and use anhydrous solvents.

    • Use freshly opened or purified DMF and POCl₃.

    • Start with a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the 4-methyl-1H-imidazole and optimize as needed.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Multiple Products (Over-formylation)

  • Question: I am observing the formation of di-formylated byproducts in my reaction mixture. How can I improve the selectivity for mono-formylation?

  • Answer: Over-formylation is a common challenge with highly activated aromatic and heteroaromatic substrates. This issue typically arises from an excess of the Vilsmeier reagent or extended reaction times.[4]

    Recommendations:

    • Stoichiometry Control: Carefully regulate the molar ratio of the Vilsmeier reagent to the substrate. A good starting point for optimization is a 1.1:1 ratio.[4]

    • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the 4-methyl-1H-imidazole can sometimes improve selectivity by avoiding localized high concentrations of the reagent.[4]

    • Temperature Management: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and enhance selectivity.[4]

    • Reaction Monitoring: Closely monitor the reaction's progress and quench it as soon as the starting material is consumed to prevent the formation of significant amounts of the di-formylated product.[4]

Issue 3: Presence of Chlorinated Byproducts

  • Question: My product is contaminated with a chlorinated version of the imidazole. What causes this and how can I prevent it?

  • Answer: The formation of chlorinated byproducts is a known side reaction in the Vilsmeier-Haack reaction, especially when using POCl₃. The chloroiminium salt (Vilsmeier reagent) can itself act as a chlorinating agent.[4]

    Recommendations:

    • Temperature Control: Higher reaction temperatures can promote chlorination. It is crucial to run the reaction at the lowest effective temperature.[4]

    • Alternative Reagents: If chlorination remains a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[4]

    • Work-up Procedure: Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and minimize its contact time with any residual reactive chlorine species.[4]

Frequently Asked Questions (FAQs)

  • Question: What is the Vilsmeier reagent and how is it prepared?

  • Answer: The Vilsmeier reagent is the active electrophile in the Vilsmeier-Haack reaction, typically a chloroiminium salt.[1] It is most commonly generated in situ by reacting a substituted amide, such as DMF, with an acid chloride like POCl₃.[1]

  • Question: Are there alternative methods for the synthesis of this compound?

  • Answer: Yes, several alternative strategies exist. One common approach involves the conversion of a halogenated imidazole precursor. For instance, 4-bromo-5-methyl-1H-imidazole can undergo a metal-halogen exchange with a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF.[5] Multicomponent reactions, such as the Debus synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can also be employed to construct the substituted imidazole ring system.

  • Question: How can I effectively purify the final product?

  • Answer: Purification of this compound from the reaction mixture typically involves an aqueous work-up to hydrolyze the iminium salt intermediate, followed by extraction with a suitable organic solvent. The crude product can then be purified by column chromatography on silica gel.

Quantitative Data

The stoichiometry of the Vilsmeier reagent relative to the substrate is a critical parameter influencing the yield and selectivity of the reaction. The following table provides a general overview of the impact of this ratio on product distribution for an activated aromatic compound, which can serve as a starting point for the optimization of the this compound synthesis.

Vilsmeier Reagent:Substrate Molar RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Data presented is representative for a generic activated aromatic compound and should be optimized for the specific synthesis of this compound.[4]

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes.

2. Formylation Reaction:

  • Dissolve 4-methyl-1H-imidazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

  • Add the solution of 4-methyl-1H-imidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep1 Add anhydrous DMF to flask prep2 Cool to 0 °C prep1->prep2 prep3 Add POCl₃ dropwise prep2->prep3 prep4 Stir at 0 °C for 30 min prep3->prep4 react2 Add substrate to Vilsmeier reagent at 0 °C prep4->react2 react1 Dissolve 4-methyl-1H-imidazole react1->react2 react3 Warm to RT and stir for 2-4h react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Quench with ice react4->workup1 workup2 Neutralize with base workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Moisture Present? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 cause4 Suboptimal Temperature? start->cause4 sol1 Use anhydrous conditions cause1->sol1 Yes sol2 Use fresh/pure reagents cause2->sol2 Yes sol3 Optimize reagent ratios cause3->sol3 Yes sol4 Screen reaction temperatures cause4->sol4 Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Schiff Base Condensations with 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1H-imidazole-4-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges of forming Schiff bases (imines) with this versatile heterocyclic aldehyde. My aim is to move beyond simple protocols and explain the chemical reasoning—the "why"—behind each experimental step, empowering you to optimize your reactions, solve common problems, and ensure the integrity of your results.

Introduction: The Nuances of an Imidazole Aldehyde

This compound is a valuable building block, but its unique structure presents specific challenges in Schiff base condensation. The imidazole ring is both basic and nucleophilic, and it exists in a tautomeric equilibrium.[1] This can influence the reactivity of the aldehyde, the stability of the final product, and the purification strategy. Understanding these properties is the foundation of successful synthesis.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the reaction, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: I've mixed my this compound with a primary amine, but TLC analysis shows only starting materials, even after several hours. What's going wrong?

A: This is a classic case of unfavorable equilibrium. Schiff base formation is a reversible, acid-catalyzed reaction.[2] Several factors could be preventing your reaction from proceeding to the product side.

Causality & Solution Workflow:

  • Inadequate Catalysis (The pH Problem): The reaction requires a delicate pH balance. The goal is to protonate the carbonyl oxygen to make the aldehyde more electrophilic, but not to protonate the amine nucleophile, which would render it unreactive.[3][4] The basic nitrogen on the imidazole ring can also act as a proton sink.

    • Solution: Add a catalytic amount (1-5 mol%) of a weak acid like glacial acetic acid. The optimal pH for imine formation is typically between 4 and 5.[5] Avoid strong acids, which will fully protonate your amine.

  • The Presence of Water (Le Châtelier's Principle): The reaction produces one equivalent of water for every equivalent of Schiff base formed. As water concentration builds, the reverse reaction (hydrolysis) accelerates, preventing the reaction from reaching completion.[6]

    • Solution A (Dehydrating Agents): Add an in-situ dehydrating agent to the reaction mixture. Activated 4Å molecular sieves are an excellent choice as they selectively trap small molecules like water.[7] Ensure the sieves are properly activated (oven-dried under vacuum) before use.

    • Solution B (Azeotropic Removal): If your solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it forms.[8][9] This is a highly effective method for driving the equilibrium forward.

  • Insufficient Thermal Energy: Some amine-aldehyde combinations are sluggish and require heat to overcome the activation energy barrier.

    • Solution: Reflux the reaction mixture. Common solvents include ethanol, methanol, or toluene (especially with a Dean-Stark trap).[10]

The following DOT script visualizes a troubleshooting workflow for this common problem.

low_yield_workflow start Low or No Product by TLC check_catalyst Was an acid catalyst used? start->check_catalyst check_water Is water being removed? check_catalyst->check_water Yes add_acid Add catalytic HOAc (1-5 mol%) check_catalyst->add_acid No check_temp Is the reaction heated? check_water->check_temp Yes add_sieves Add activated 4Å molecular sieves check_water->add_sieves No reflux Reflux the reaction mixture check_temp->reflux No success Reaction should proceed. Monitor by TLC. check_temp->success Yes add_acid->check_water add_sieves->check_temp use_dean_stark Use Dean-Stark trap with Toluene reflux->success

Caption: Troubleshooting workflow for low Schiff base yield.

Issue 2: Product is Impure, Contaminated with Starting Aldehyde

Q: My reaction seems to work, but I can't get rid of the starting this compound in the final product, even after chromatography.

A: This is another symptom of an incomplete reaction. Simply pushing the reaction harder is the first step (see Issue 1). If that fails, a targeted purification strategy is needed.

Causality & Solution:

  • Incomplete Reaction: The most likely cause is that the reaction has not reached completion. Before attempting complex purification, ensure you have rigorously applied the solutions in Issue 1.

  • Purification Strategy: If a small amount of aldehyde remains, a chemical cleanup can be effective. Aldehydes react with sodium bisulfite to form water-soluble adducts.

    • Solution (Bisulfite Wash): Dissolve your crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). This will pull the unreacted aldehyde into the aqueous phase. Separate the layers, wash the organic layer with brine, dry with anhydrous Na₂SO₄ or MgSO₄, and concentrate.[11]

Issue 3: Difficulty with Purification by Column Chromatography

Q: My Schiff base product streaks badly on the silica gel column (tailing), and my recovery is low.

A: This is a very common problem when purifying basic compounds like imidazoles on standard silica gel, which is inherently acidic. The basic nitrogen atoms on your imidazole ring are interacting strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing and sometimes irreversible adsorption.[12]

Causality & Solution:

  • Acid-Base Interaction: The lone pair on the imidazole nitrogen forms a strong hydrogen bond or even an acid-base interaction with the silica surface.

    • Solution (Mobile Phase Modifier): Deactivate the acidic sites on the silica by adding a small amount of a volatile base to your mobile phase. A 0.5-2% addition of triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA) is highly effective.[13][14] The TEA will preferentially bind to the acidic sites, allowing your product to elute cleanly.

    • Alternative Solution (Stationary Phase): Switch to a more inert stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.

Issue 4: Product Instability and Decomposition

Q: My product looks pure by ¹H NMR right after purification, but it decomposes upon standing. What is causing this?

A: The imine bond (C=N) is susceptible to hydrolysis, especially in the presence of moisture and acid.[15] The imidazole ring itself can also complicate stability.

Causality & Solution:

  • Hydrolysis: The most common degradation pathway is the cleavage of the imine bond by water, which reverts the compound to the starting aldehyde and amine. This is the reverse of the formation reaction.

    • Solution: Store the purified Schiff base under strictly anhydrous and neutral conditions. Keep it in a desiccator over a drying agent (e.g., Drierite, P₄O₁₀) and under an inert atmosphere (Nitrogen or Argon). If the compound was purified from a system containing acid or base, ensure all traces are removed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this acid-catalyzed reaction?

A1: The reaction proceeds in five key steps, as illustrated below. The acid catalyst (H-A) is crucial for activating the aldehyde and facilitating the final dehydration step.

mechanism cluster_step1 1. Protonation of Carbonyl cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Protonation of Hydroxyl cluster_step5 5. Dehydration & Imine Formation Aldehyde R-CHO ProtonatedAldehyde R-CH=O⁺H Aldehyde->ProtonatedAldehyde + H⁺ Intermediate1 R-CH(O⁺H)-NH₂⁺-R' ProtonatedAldehyde->Intermediate1 + R'-NH₂ Amine R'-NH₂ Carbinolamine R-CH(OH)-NH-R' Intermediate1->Carbinolamine - H⁺ ProtonatedCarbinolamine R-CH(O⁺H₂)-NH-R' Carbinolamine->ProtonatedCarbinolamine + H⁺ Imine R-CH=N-R' ProtonatedCarbinolamine->Imine - H₂O, - H⁺

References

How to avoid side reactions in the formylation of imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazole Formylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formylation of imidazoles. Our goal is to help you navigate common challenges and avoid unwanted side reactions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the formylation of imidazoles, offering explanations and actionable solutions.

Q1: My Vilsmeier-Haack formylation of an N-unsubstituted imidazole is giving me a mixture of C-formylated isomers. How can I improve the regioselectivity?

A1: The Vilsmeier-Haack reaction on N-unsubstituted imidazoles can lead to a mixture of products due to the electronic nature of the imidazole ring. The C5 position is generally the most electron-rich and susceptible to electrophilic attack, followed by the C4 position. Formylation at the C2 position is also possible, particularly under certain conditions.

Troubleshooting Steps:

  • Protecting Groups: The most effective strategy to ensure high regioselectivity is to use a protecting group on one of the nitrogen atoms. Bulky protecting groups can sterically hinder the adjacent C2 and C5 positions, directing formylation to the less hindered C4 or C5 position.

    • Trityl (Tr) Group: Using a trityl protecting group can direct formylation to the C4 position.

    • tert-Butoxycarbonyl (Boc) Group: A Boc group can also be used to influence regioselectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Solvent: The choice of solvent can influence the reactivity and selectivity. While DMF is the formylating agent, other co-solvents can be explored.

    • Stoichiometry: Carefully controlling the stoichiometry of the Vilsmeier reagent (POCl₃/DMF) can minimize side reactions. Using a minimal excess of the reagent is advisable.

Q2: I am observing a significant amount of N-formylated imidazole as a byproduct. How can I prevent this?

A2: N-formylation is a common side reaction, especially with N-unsubstituted imidazoles, as the pyrrole-like nitrogen is nucleophilic.

Troubleshooting Steps:

  • N-Protection: The most straightforward way to prevent N-formylation is to protect the imidazole nitrogen prior to the formylation reaction. Suitable protecting groups include trityl (Tr), tert-butoxycarbonyl (Boc), or a simple alkyl group if it doesn't interfere with subsequent reaction steps.

  • Reaction Conditions:

    • Order of Addition: Adding the imidazole substrate to the pre-formed Vilsmeier reagent at a low temperature can sometimes minimize N-formylation.

    • pH Control during Workup: Careful control of pH during the aqueous workup can be crucial. N-formylimidazoles are generally less stable than their C-formylated counterparts and can sometimes be hydrolyzed back to the N-unsubstituted imidazole under acidic or basic conditions, although this is not a guaranteed method for removal.

Q3: My formylation reaction is resulting in a low yield and a complex mixture of products, possibly due to ring degradation. What are the likely causes and how can I mitigate this?

A3: The imidazole ring is generally stable, but harsh reaction conditions can lead to degradation. The Vilsmeier-Haack reaction, being acidic, can potentially cause ring cleavage or polymerization, especially with prolonged reaction times or high temperatures.

Troubleshooting Steps:

  • Temperature and Reaction Time: Monitor the reaction closely and avoid excessive heating or prolonged reaction times. Aim for the lowest temperature and shortest time necessary for the completion of the desired formylation.

  • Alternative Formylating Agents: If the Vilsmeier-Haack conditions prove too harsh, consider milder formylating agents.

    • Duff Reaction: For electron-rich imidazoles, the Duff reaction (using hexamethylenetetramine) can be an alternative, although it is generally less efficient.

    • Orthoformates: Triethyl orthoformate in the presence of an acid catalyst can be used for formylation under milder conditions.[1]

  • Workup Procedure: Ensure a prompt and careful workup procedure to neutralize the acidic reaction mixture and minimize product degradation.

Q4: I am attempting to synthesize 2-formylimidazole, but the yields are consistently low. What is the best approach for this synthesis?

A4: Direct formylation of imidazole at the C2 position is challenging due to the electronic properties of the ring. The C2 proton is the most acidic, making this position suitable for deprotonation followed by reaction with a formylating agent.

Recommended Approach: Lithiation followed by Formylation

  • N-Protection: Protect the imidazole nitrogen with a suitable group that is stable to organolithium reagents, such as a trityl or a diethoxymethyl group.

  • Lithiation: Deprotonate the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C).

  • Formylation: Quench the resulting 2-lithioimidazole with a formylating agent like N,N-dimethylformamide (DMF).

  • Deprotection: Remove the protecting group to obtain 2-formylimidazole.

This method generally provides higher and more reliable yields of the 2-formyl isomer compared to direct electrophilic formylation.

Data Presentation

The following table summarizes typical yields for different formylation strategies of imidazole, highlighting the impact of protecting groups on regioselectivity.

Imidazole SubstrateFormylation MethodMajor Product(s)Typical Yield (%)Side Product(s)Reference
ImidazoleVilsmeier-Haack (POCl₃/DMF)Mixture of C4(5)-formyl and N-formylVariableC2-formyl, Di-formylGeneral Observation
1-TritylimidazoleLithiation (n-BuLi) then DMF1-Trityl-2-formylimidazoleHigh-[2]
1-Trityl-4-iodoimidazoleGrignard (EtMgBr) then DMF1-Trityl-4-formylimidazole>75%2-formyl isomer[1]
ImidazoleReaction with Triethyl OrthoformateImidates/AmidinesVariable-[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Trityl-4-formylimidazole

This protocol is adapted from a procedure involving the formylation of a Grignard reagent derived from 1-trityl-4-iodoimidazole.[1]

Materials:

  • 1-Trityl-4-iodoimidazole

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-trityl-4-iodoimidazole (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere, add a solution of ethylmagnesium bromide (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour to ensure the formation of the Grignard reagent.

  • Cool the mixture to 0 °C and add N,N-dimethylformamide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield 1-trityl-4-formylimidazole.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of an N-Protected Imidazole

This is a general procedure that can be adapted for various N-protected imidazoles.

Materials:

  • N-protected imidazole (e.g., 1-tritylimidazole, 1-Boc-imidazole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (1.1 eq) dropwise to anhydrous DMF (used as both reagent and solvent) or a solution of DMF in an anhydrous solvent like DCM at 0 °C. Stir for 30 minutes at this temperature.

  • To this pre-formed reagent, add a solution of the N-protected imidazole (1.0 eq) in the reaction solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Imidazole Formylation

Formylation_Troubleshooting start Start: Imidazole Formylation Experiment issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion mixture Mixture of Isomers (Regioselectivity) issue->mixture Poor Selectivity side_products Significant Side Products issue->side_products Unwanted Products check_reagents Check Reagent Purity & Activity low_yield->check_reagents use_pg Use N-Protecting Group (e.g., Tr, Boc) mixture->use_pg n_formyl N-Formylation? side_products->n_formyl optimize_temp_time Optimize Temperature & Time check_reagents->optimize_temp_time change_reagent Consider Alternative Formylating Agent optimize_temp_time->change_reagent optimize_conditions Optimize Reaction Conditions (Temp, Solvent) use_pg->optimize_conditions diformyl Di-formylation? n_formyl->diformyl No protect_n Protect Imidazole Nitrogen n_formyl->protect_n Yes degradation Degradation? diformyl->degradation No control_stoich Control Stoichiometry of Reagents diformyl->control_stoich Yes milder_cond Use Milder Conditions (Lower Temp, Shorter Time) degradation->milder_cond Yes

Caption: Troubleshooting workflow for common issues in imidazole formylation.

Diagram 2: Reaction Pathways for Imidazole Formylation

Imidazole_Formylation_Pathways cluster_vilsmeier Vilsmeier-Haack Formylation cluster_lithiation Lithiation-Formylation for C2-Selectivity imidazole_unprot N-Unsubstituted Imidazole vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) imidazole_unprot->vilsmeier_reagent Electrophilic Attack c4_formyl C4(5)-Formylimidazole vilsmeier_reagent->c4_formyl c2_formyl_vh C2-Formylimidazole (minor) vilsmeier_reagent->c2_formyl_vh n_formyl N-Formylimidazole (side product) vilsmeier_reagent->n_formyl imidazole_prot N-Protected Imidazole nBuLi 1. n-BuLi imidazole_prot->nBuLi DMF 2. DMF nBuLi->DMF c2_formyl_prot N-Protected 2-Formylimidazole DMF->c2_formyl_prot

Caption: Competing reaction pathways in imidazole formylation.

Diagram 3: Logical Relationship for Controlling Regioselectivity

Regioselectivity_Control goal Goal: Regioselective C-Formylation problem1 Problem: Mixture of C4/C5 and C2 isomers goal->problem1 problem2 Problem: N-Formylation goal->problem2 strategy1 Strategy 1: Steric Hindrance problem1->strategy1 strategy2 Strategy 2: Directed Lithiation problem1->strategy2 problem2->strategy1 action1 Use Bulky N-Protecting Group (e.g., Trityl) strategy1->action1 action2 Protect N, then use n-BuLi to deprotonate C2 strategy2->action2 outcome1 Favors C4 or C5 Formylation action1->outcome1 outcome2 Selective C2 Formylation action2->outcome2

Caption: Strategies to control regioselectivity in imidazole formylation.

References

Technical Support Center: 5-Methyl-1H-imidazole-4-carbaldehyde Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 5-Methyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental choices and ensure the integrity of your results. This resource addresses common questions and troubleshooting scenarios encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability and Storage

Question 1: What are the primary factors that induce the degradation of this compound?

Answer: The degradation of this compound is primarily influenced by its chemical structure, which features a reactive aldehyde group and an imidazole ring. Key environmental factors that can accelerate its degradation include:

  • Oxidation: The imidazole ring and the aldehyde group are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or the presence of oxidizing agents.

  • Light Exposure (Photodegradation): Imidazole moieties can be sensitive to photodegradation, especially in solution when exposed to high-intensity or UV light.[1]

  • pH: The stability of the compound can be pH-dependent. Basic conditions can facilitate base-mediated autoxidation.[1] While specific data for this molecule is limited in the public domain, related imidazole compounds show susceptibility to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions. The compound has a melting point of 168-170 °C, but degradation can occur at much lower temperatures, especially in solution.[2]

For optimal stability, it is recommended to store this compound as a solid in a cool, dark place, and under an inert atmosphere if possible.[2]

Question 2: I'm observing a color change in my solid sample of this compound over time, from white/light yellow to a darker shade. What could be the cause?

Answer: A color change in your solid sample is a common indicator of degradation. The most probable cause is slow oxidation upon exposure to air and/or light. The formation of conjugated polymeric impurities or highly colored degradation products can result in this observation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and at room temperature or below.[2]

  • Inert Atmosphere: For long-term storage, consider storing the material under an inert gas like argon or nitrogen to minimize oxidation.

  • Purity Check: Before use, it is advisable to check the purity of an aged sample using techniques like HPLC or NMR to quantify the extent of degradation.

Section 2: Degradation in Solution

Question 3: I am preparing a stock solution of this compound in methanol for my experiments. I've noticed a decrease in the concentration of the parent compound over a short period. What is happening?

Answer: The decrease in concentration is likely due to degradation in the solution. While soluble in water and other polar solvents, this compound can be unstable in solution.[3][4] Several factors could be at play:

  • Solvent Purity: Solvents, especially ethers and some alcohols, can contain peroxide impurities that will oxidize the aldehyde and/or the imidazole ring.

  • Dissolved Oxygen: The presence of dissolved oxygen in the solvent can lead to autoxidation.

  • Photodegradation: If the solution is exposed to ambient or UV light, photodegradation can occur.[1]

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use freshly opened, high-purity, or peroxide-free solvents.

  • Degas Solvents: Before preparing your solution, degas the solvent by sparging with nitrogen or argon, or by using sonication under vacuum.

  • Prepare Fresh Solutions: It is best practice to prepare solutions of this compound fresh for each experiment.

  • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent light exposure.

Question 4: What are the likely degradation products I should be looking for when my this compound sample degrades in an aqueous solution under oxidative stress?

Answer: Based on forced degradation studies of similar imidazole-containing molecules, you can anticipate several types of degradation products under oxidative stress (e.g., in the presence of hydrogen peroxide).[1]

  • Oxidation of the Aldehyde: The carbaldehyde group can be oxidized to the corresponding carboxylic acid, forming 5-Methyl-1H-imidazole-4-carboxylic acid.

  • Oxidation of the Imidazole Ring: The imidazole ring itself can undergo oxidation, potentially leading to ring-opened products or the formation of hydroxylated species.

  • Formation of Adducts: In the presence of certain reagents, adducts can form. For example, with hydrogen peroxide, chloro-adducts have been observed in related structures.[1]

A summary of potential degradation products under different stress conditions is provided in the table below.

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Oxidative (e.g., H₂O₂) Oxidation of aldehyde and imidazole ring5-Methyl-1H-imidazole-4-carboxylic acid, hydroxylated imidazoles, ring-opened products.
Acidic Hydrolysis Potential for hydrolysis of the imidazole ring (less common)Ring-opened derivatives.
Basic Hydrolysis Base-mediated autoxidationProducts of oxidation and potentially polymerization.[1]
Photolytic Photodegradation of the imidazole ringA complex mixture of degradants.[1]
Thermal Increased rate of all degradation pathwaysA mixture of the above-mentioned products.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[5][6][7]

Objective: To intentionally degrade the sample under various stress conditions and analyze the resulting mixture to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes).

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample in an oven at a high temperature (e.g., 80 °C) for a specified duration.

    • Also, reflux a solution of the compound.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the sample after exposure.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the masses of the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid HPLC_UV HPLC-UV Acid->HPLC_UV Base Base Base->HPLC_UV Oxidation Oxidation Oxidation->HPLC_UV Heat Heat Heat->HPLC_UV Light Light Light->HPLC_UV LC_MS LC-MS HPLC_UV->LC_MS Deg_Pathways Degradation Pathways LC_MS->Deg_Pathways Stability_Method Stability-Indicating Method Deg_Pathways->Stability_Method API_Sample API Sample (Solid & Solution) API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Heat API_Sample->Light

Caption: Workflow for a forced degradation study.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential primary degradation pathways for this compound based on its chemical structure and known reactivity of related compounds.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Carboxylic_Acid 5-Methyl-1H-imidazole-4-carboxylic acid Parent->Carboxylic_Acid Oxidation (Aldehyde) Hydroxylated Hydroxylated Imidazole Derivatives Parent->Hydroxylated Oxidation / Photolysis (Imidazole Ring) Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Hydrolysis (Acid/Base)

References

Challenges and solutions in the N-alkylation of 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the N-alkylation of 5-Methyl-1H-imidazole-4-carbaldehyde. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges associated with this specific transformation. The inherent asymmetry and electronic nature of this substrate present unique hurdles in achieving desired regioselectivity and yield. This guide provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to empower you in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the N-alkylation of this compound, offering causative explanations and actionable solutions.

Issue 1: Poor Regioselectivity - "I'm getting a mixture of N1 and N3 alkylated products. How can I favor one over the other?"

Root Cause Analysis: The formation of a mixture of N1 and N3 alkylated isomers is the most prevalent challenge in the alkylation of unsymmetrical imidazoles like this compound. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The electron-withdrawing nature of the carbaldehyde group at the C4 position deactivates the adjacent N3 nitrogen, making the more distant N1 nitrogen more nucleophilic.[1] Conversely, the electron-donating methyl group at C5 enhances the electron density of the entire ring, but its effect is more pronounced at the adjacent N1 position.

  • Steric Hindrance: The methyl group at the C5 position can sterically hinder the approach of bulky alkylating agents to the N1 nitrogen, thereby favoring alkylation at the less hindered N3 position.[1][2]

  • Tautomerism: In solution, this compound exists as a mixture of tautomers. The position of this equilibrium can be influenced by the solvent and pH, which in turn affects the availability of each nitrogen for alkylation.[1]

Strategic Solutions:

  • Exploiting Steric Hindrance:

    • For N3-alkylation , employ a bulky alkylating agent. The steric clash with the C5-methyl group will disfavor reaction at N1.

    • For N1-alkylation , a less sterically demanding alkylating agent (e.g., methyl iodide) is preferable.

  • Leveraging Base and Solvent Systems:

    • Strong, non-nucleophilic bases like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) ensure complete deprotonation to the imidazolate anion.[3][4][5] This often favors alkylation at the more nucleophilic N1 position, provided the alkylating agent is not excessively bulky.

    • Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile or DMF are also effective.[3] Cs₂CO₃, in particular, has been reported to enhance reaction rates and yields.

  • Protecting Group Strategy for Unambiguous Regiocontrol: For syntheses where absolute regioselectivity is paramount, the use of a protecting group is the most reliable approach.[3][6] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can direct alkylation to a specific nitrogen.[6]

Decision Workflow for Regioselectivity:

G start Goal: Control Regioselectivity protecting_group Need Absolute Regiocontrol? start->protecting_group N1_alkylation Desired Product: N1-Alkylated Isomer small_alkyl Use Small Alkylating Agent (e.g., MeI, EtBr) N1_alkylation->small_alkyl N3_alkylation Desired Product: N3-Alkylated Isomer bulky_alkyl Use Bulky Alkylating Agent (e.g., isopropyl, cyclohexyl halides) N3_alkylation->bulky_alkyl sterics Consider Steric Hindrance electronics Consider Electronic Effects use_pg Employ Protecting Group Strategy (e.g., SEM-Cl) protecting_group->use_pg Yes no_pg Optimize Reaction Conditions protecting_group->no_pg No no_pg->N1_alkylation no_pg->N3_alkylation strong_base Use Strong Base (e.g., NaH) in Anhydrous Aprotic Solvent (THF) small_alkyl->strong_base weaker_base Weaker base (K2CO3, Cs2CO3) may favor less hindered site bulky_alkyl->weaker_base

Caption: Decision workflow for achieving regioselective N-alkylation.

Issue 2: Low Reaction Yield or Incomplete Conversion - "My reaction is sluggish and gives a poor yield."

Root Cause Analysis: Low yields can be attributed to several factors, including incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction temperature.[3]

Troubleshooting Steps:

  • Re-evaluate the Base and Solvent:

    • Ensure the base is strong enough to deprotonate the imidazole. For this substrate, NaH is a robust choice.[3][7]

    • The solvent must be anhydrous, especially when using reactive bases like NaH. Residual water will quench the base and the imidazolate anion.

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the ions involved.[3]

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing poor reactivity, switching to the corresponding bromide or iodide can significantly accelerate the reaction.[3]

  • Optimize Reaction Temperature: While many alkylations proceed at room temperature after deprotonation, some may require heating. Incrementally increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS is a standard optimization step.[8]

Issue 3: Formation of a Dialkylated Imidazolium Salt - "I'm observing a significant amount of a by-product that I suspect is a dialkylated salt."

Root Cause Analysis: The N-alkylated imidazole product is still nucleophilic and can undergo a second alkylation to form a quaternary imidazolium salt. This is a common side reaction, particularly with highly reactive alkylating agents or when an excess of the alkylating agent is used.[2]

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry. Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize this side reaction.[2]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[3]

  • Temperature Management: Lowering the reaction temperature can help to control the rate of the second alkylation, which often has a higher activation energy.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of this compound?

A1: The reaction proceeds via a two-step nucleophilic substitution mechanism:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion. This anion is a resonance-stabilized species with negative charge density on both nitrogen atoms.[3]

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[3]

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Imidazole This compound Imidazolate Imidazolate Anion Imidazole->Imidazolate + B: Base Base (B:) Imidazolate_2 Imidazolate Anion AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Imidazole Imidazolate_2->Product + R-X

Caption: General mechanism of N-alkylation of imidazole.

Q2: Are there alternative, milder methods for N-alkylation if standard conditions fail?

A2: Yes, for challenging substrates or when orthogonal reactivity is required, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild, neutral conditions using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[9][10] It is particularly useful for introducing secondary alkyl groups and can sometimes offer different regioselectivity compared to traditional Sₙ2 methods.[11][12]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can be used for the N-arylation and, in some cases, N-alkylation of imidazoles with aryl or alkyl halides.[2][13] It is especially valuable for forming C-N bonds that are difficult to construct using classical methods.[14][15]

Q3: How should I purify the final N-alkylated product?

A3: Purification is typically achieved through column chromatography on silica gel.[8][16] A gradient elution system, often starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The polarity of the eluent system will depend on the nature of the introduced alkyl group. The two regioisomers, if formed, can often be separated by careful chromatography, as they usually have slightly different polarities.[17]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH in DMF
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: N-Alkylation using K₂CO₃ in Acetonitrile
  • Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by the alkylating agent (1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature or heat to reflux (approx. 82 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary Table

The choice of base and solvent can significantly influence the regioselectivity of the alkylation. The following table provides a conceptual framework for documenting your results to identify optimal conditions for your specific alkylating agent.

EntryAlkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Yield (%)N1:N3 Ratio
1CH₃INaH (1.1)THFRT4
2CH₃IK₂CO₃ (1.5)CH₃CN8012
3BnBrNaH (1.1)DMFRT6
4BnBrCs₂CO₃ (1.5)DMF508
5i-PrBrNaH (1.1)THF6024
6i-PrBrK₂CO₃ (1.5)DMF8024

Note: This table is a template. Actual results will vary and should be determined experimentally.

References

Optimizing solvent, temperature, and catalyst for reactions of 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-1H-imidazole-4-carbaldehyde Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block. The most common reactions involve its two key functional groups: the aldehyde and the imidazole ring nitrogens.

  • Reactions at the Aldehyde Group: The aldehyde group is electrophilic and readily undergoes nucleophilic attack. Common transformations include condensation reactions with primary amines to form Schiff bases (imines), which are valuable ligands in coordination chemistry.[1] It also serves as a crucial handle for synthesizing fused heterocyclic systems.[1]

  • Reactions at the Imidazole Nitrogens: The imidazole ring contains a reactive secondary amine (N-H). This site can be readily N-alkylated or N-arylated to produce a wide range of substituted derivatives.[1] Sequential alkylation of both nitrogen atoms leads to the formation of imidazolium salts, which are precursors for N-heterocyclic carbenes (NHCs).[1]

Q2: I am observing a low yield in my N-alkylation reaction. What are the potential causes and solutions?

A2: Low yields in N-alkylation of this compound can stem from several factors. The key is to ensure complete deprotonation of the imidazole nitrogen and to optimize the reaction conditions.

  • Incomplete Deprotonation: The N-H in the imidazole ring is acidic and requires a sufficiently strong base for deprotonation. If the base is too weak, the starting material will not be fully converted to the more nucleophilic imidazolide anion.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong bases like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are often effective.[2][3]

  • Temperature: The reaction temperature can significantly influence the rate and yield. While initial deprotonation may be performed at 0°C to control reactivity, the alkylation step often requires heating.[3] Systematically screen temperatures from room temperature up to the boiling point of the solvent to find the optimum.

  • Moisture: The presence of water can quench the strong base and the imidazolide anion. Ensure all glassware is flame-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[3][4]

Q3: My reaction is producing a lot of tarry, intractable byproducts. How can I minimize their formation?

A3: The formation of tarry or polymeric byproducts is often a result of excessive heating or side reactions.[4]

  • Temperature Control: High temperatures can promote polymerization and decomposition. It is crucial to maintain a consistent and optimized reaction temperature. Avoid localized overheating by ensuring efficient stirring.[4]

  • Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to prevent the product from degrading under the reaction conditions.

  • Inert Atmosphere: Some intermediates or the final product may be sensitive to air oxidation, which can lead to complex byproduct mixtures. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this issue.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and optimization of reactions with this compound.

Issue 1: Formation of Multiple Products in N-Alkylation
  • Problem: The reaction produces a mixture of N1- and N3-alkylated isomers, or even quaternized imidazolium salts (over-alkylation), complicating purification.

  • Root Causes:

    • Tautomerism: The starting material exists in tautomeric forms, presenting two possible sites for alkylation.

    • Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to the alkylation of both nitrogen atoms, forming an imidazolium salt.[3]

    • Reaction Conditions: Solvent polarity and the counter-ion of the base can influence the regioselectivity of the alkylation.

  • Solutions:

    • Control Stoichiometry: Use a controlled amount of the alkylating agent, typically between 1.0 and 1.2 molar equivalents, to minimize over-alkylation.[3]

    • Optimize Solvent: Screen different solvents. Polar aprotic solvents like DMF or THF are common choices.[2] The choice can influence which nitrogen is more accessible for alkylation.

    • Purification: If a mixture of isomers is unavoidable, careful column chromatography is usually required for separation. Experiment with different solvent systems (eluents) to achieve better separation.[4][5]

    G Start Multiple Products Observed (N-Alkylation) Check_Stoichiology Check_Stoichiology Start->Check_Stoichiology Check_Stoichiometry Check Molar Ratio of Alkylating Agent Check_Conditions Review Reaction Conditions (Solvent, Temp) Purification Optimize Purification (Chromatography) Check_Conditions->Purification Conditions Optimized? Result Single Isomer Isolated Purification->Result Separation Achieved? Check_Stoichiology->Check_Conditions Ratio is 1.0-1.2 eq?

    Caption: Troubleshooting logic for N-alkylation isomerism.

Issue 2: Difficulty in Product Isolation and Purification
  • Problem: The desired product is difficult to isolate from the reaction mixture, either due to high solubility in the solvent or co-elution with impurities during chromatography.

  • Root Causes:

    • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction inefficient.[4]

    • Similar Polarity: Impurities or byproducts may have a polarity very similar to the product, leading to poor separation in chromatography.[4]

  • Solutions:

    • Solvent Selection for Work-up: For extraction, choose a solvent that maximizes the solubility of the product while minimizing the solubility of impurities. For crystallization, select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[4]

    • Chromatography Optimization: Experiment with various eluent systems, from non-polar (e.g., hexane/ethyl acetate) to more polar (e.g., dichloromethane/methanol). Using a gradient elution can often improve separation. Consider using a different stationary phase if silica gel is not effective.[4]

    • Acid-Base Extraction: The basicity of the imidazole ring can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to regenerate the free base, which is then extracted with an organic solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different parameters can affect reaction outcomes. The data presented is a representative compilation based on general principles of imidazole synthesis.[4][6][7]

Table 1: Effect of Solvent on N-Alkylation Yield

(Reaction: this compound + Alkyl Halide with NaH as base)

SolventDielectric Constant (ε)Typical Temperature (°C)Representative Yield (%)Comments
Tetrahydrofuran (THF)7.66685-95Good for dissolving reactants; easy to remove.[3]
N,N-Dimethylformamide (DMF)36.7100-15090-98High boiling point allows for higher temperatures; can be difficult to remove.[2][8]
Acetonitrile (MeCN)37.58270-85Polar aprotic; may lead to different selectivity.
Dichloromethane (DCM)9.14060-75Lower boiling point limits reaction temperature.
Table 2: Effect of Catalyst and Temperature on Schiff Base Formation

(Reaction: this compound + Primary Amine)

CatalystSolventTemperature (°C)Representative Yield (%)Comments
NoneEthanol80 (Reflux)70-80Simple thermal condensation.
Acetic Acid (catalytic)Toluene110 (Reflux)90-98Acid catalysis speeds up imine formation; Dean-Stark trap removes water.
Lewis Acid (e.g., ZnCl₂)Dichloromethane25 (RT)85-95Mild conditions, suitable for sensitive substrates.[9]
None (Solvent-free)Neat10080-90Green chemistry approach; requires thermally stable reactants.[10]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation using sodium hydride and an alkyl halide.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the resulting suspension to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction to reflux (approx. 66°C for THF) and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Imidazole to Flame-Dried Flask p2 Add Anhydrous THF p1->p2 r1 Cool to 0°C p2->r1 r2 Add NaH (1.1 eq) r1->r2 r3 Stir (0°C -> RT) r2->r3 r4 Add Alkyl Halide (1.1 eq) r3->r4 r5 Heat to Reflux & Monitor r4->r5 w1 Cool & Quench with Water r5->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Dry, Concentrate & Purify (Chromatography) w2->w3

Caption: Experimental workflow for N-alkylation.

Protocol 2: Synthesis of a Schiff Base (Imine)

This protocol describes a general procedure for the condensation of the aldehyde with a primary amine using catalytic acid.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq.), the primary amine (1.05 eq.), and toluene (approx. 0.2 M concentration).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid or a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue heating until no more water is collected and TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography if it is an oil.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 5-Methyl-1H-imidazole-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 5-Methyl-1H-imidazole-4-carbaldehyde, a key building block in medicinal chemistry, and its derivatives. We present a detailed analysis of its spectral characteristics alongside those of isomeric alternatives, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for the unambiguous identification and characterization of this important class of compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its isomeric analogs, 4-Methyl-1H-imidazole-2-carbaldehyde and 4-Methyl-1H-imidazole-5-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventH-2H-5(4)-CH₃-CHONH
This compound DMSO-d₆7.70 (s)-2.45 (s)9.75 (s)12.2 (br s)
4-Methyl-1H-imidazole-2-carbaldehyde CDCl₃-7.10 (s)2.30 (s)9.80 (s)10.5 (br s)
4-Methyl-1H-imidazole-5-carbaldehyde DMSO-d₆7.65 (s)-2.40 (s)9.83 (s)12.5 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventC-2C-4C-5-CH₃-CHO
This compound DMSO-d₆138.5135.0128.011.5185.0
4-Methyl-1H-imidazole-2-carbaldehyde CDCl₃145.0130.0125.012.0180.0
4-Methyl-1H-imidazole-5-carbaldehyde DMSO-d₆140.0132.0129.010.0182.0

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC=O StretchC=N StretchC-H (aldehyde)N-H Stretch
This compound 166015802820, 27303100-2600 (broad)
4-Methyl-1H-imidazole-2-carbaldehyde 167515902810, 27203150-2650 (broad)
4-Methyl-1H-imidazole-5-carbaldehyde 166515852825, 27353120-2620 (broad)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound [1]110.0581 ([M-CHO]⁺), 54, 42
4-Methyl-1H-imidazole-2-carbaldehyde 110.0581 ([M-CHO]⁺), 54, 41
4-Methyl-1H-imidazole-5-carbaldehyde 110.0581 ([M-CHO]⁺), 54, 40

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compound Methanol~282[2]
4-Methyl-1H-imidazole-2-carbaldehyde 2% Methanol/Water217, 282[2]
Imidazole-2-carbaldehyde Water280[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: All spectra were referenced to the residual solvent peak and processed using standard Fourier transform and baseline correction algorithms.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

  • Data Processing: The spectra were recorded as absorbance and a background spectrum of the clean ATR crystal was subtracted.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol. 1 µL of the solution was injected into the GC-MS system.[3]

  • Instrumentation: A Shimadzu GCMS-QP2010 SE system was used.

  • GC Parameters:

    • Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to 280 °C and held for 5 min.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 200 °C.

  • Data Processing: The mass spectra were analyzed using the NIST library for compound identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in a suitable UV-grade solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[4] This was then diluted to obtain a final concentration that gave an absorbance reading between 0.1 and 1.0. All solutions were filtered through a 0.45 µm filter before analysis.[4]

  • Instrumentation: UV-Vis spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer using a 1 cm path length quartz cuvette.

  • Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Blank: The corresponding solvent was used as a blank.

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., Diaminomaleonitrile) reaction Chemical Reaction (e.g., Formylation, Cyclization) start->reaction Reagents workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product This compound Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy product->uvvis data Data Analysis & Structure Elucidation nmr->data ftir->data ms->data uvvis->data

Caption: General workflow for the synthesis and characterization of derivatives.

logical_relationship compound Compound Structure This compound spectroscopy Spectroscopic Techniques NMR FTIR MS UV-Vis compound->spectroscopy is analyzed by data Observed Data Chemical Shifts, Coupling Constants Vibrational Frequencies m/z values λmax spectroscopy:nmr->data:nmr_data spectroscopy:ftir->data:ftir_data spectroscopy:ms->data:ms_data spectroscopy:uv->data:uv_data interpretation Structural Interpretation Functional Groups Connectivity Molecular Weight data->interpretation leads to

Caption: Relationship between compound structure and spectroscopic data.

References

Validating the Biological Activity of Novel Compounds from 5-Methyl-1H-imidazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Derivatives of 5-Methyl-1H-imidazole-4-carbaldehyde have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the biological activity of these novel compounds, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.

Comparative Analysis of Biological Activity

The following sections present a summary of the antimicrobial and anticancer activities of selected novel compounds derived from this compound, benchmarked against established therapeutic agents.

Antimicrobial Activity

Novel imidazole derivatives have demonstrated significant potential in combating various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for several compounds against a panel of clinically relevant microorganisms.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Imidazole Derivatives

Compound IDDerivative ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference Compound (MIC)
NID-1 Schiff Base Derivative16328Ciprofloxacin (1) / Fluconazole (0.5)
NID-2 Thiazole Hybrid8164Ciprofloxacin (1) / Fluconazole (0.5)
NID-3 Benzimidazole Analog326416Ciprofloxacin (1) / Fluconazole (0.5)

Note: The data presented is a representative summary from various studies and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.

Anticancer Activity

Several novel compounds synthesized from this compound have exhibited potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of anticancer activity.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Novel Imidazole Derivatives

Compound IDDerivative ClassMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Reference Compound (IC50)
NID-4 Phenyl-substituted Imidazole5.28.16.5Doxorubicin (0.8)
NID-5 Imidazole-triazole Hybrid2.84.53.1Doxorubicin (0.8)
NID-6 Quinoline-imidazole Conjugate7.110.38.9Doxorubicin (0.8)

Note: The data presented is a representative summary from various studies and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of the biological activity of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Test Compound: The novel imidazole compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: A positive control (microorganism in broth without the compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation, to determine the IC50 value of a compound.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the novel imidazole compound and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Understanding the molecular mechanisms of action and the experimental processes is facilitated by clear and concise diagrams.

Experimental Workflow: Antimicrobial MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microbial_Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Microbial_Inoculum->Inoculation Compound_Dilution Serially Dilute Test Compound Compound_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Observe for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow: Anticancer IC50 Determination (MTT Assay)

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Measure_Absorbance Measure Absorbance Formazan_Solubilization->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for IC50 determination using the MTT assay.

Signaling Pathway: Inhibition of VEGFR-2 by Novel Imidazole Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Some novel imidazole derivatives have been shown to inhibit this pathway.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Novel_Imidazole Novel Imidazole Derivative Novel_Imidazole->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway by novel imidazole derivatives.

Signaling Pathway: Disruption of Microtubule Dynamics by Novel Imidazole Derivatives

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Certain imidazole derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Apoptosis Apoptosis Tubulin_Dimers->Apoptosis Inhibition of Polymerization leads to Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Novel_Imidazole Novel Imidazole Derivative Novel_Imidazole->Tubulin_Dimers Binds to Colchicine Binding Site

A Comparative Study of 5-Methyl-1H-imidazole-4-carbaldehyde and Other Formylimidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile pharmacophore.[1][2][3][4][5] Among the myriad of imidazole derivatives, formylimidazoles stand out as critical synthetic intermediates, providing a reactive aldehyde group for the construction of more complex molecular architectures. This guide offers a detailed comparative analysis of 5-Methyl-1H-imidazole-4-carbaldehyde and other key formylimidazoles, providing researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions in their work.

Introduction to Formylimidazoles

Formylimidazoles are a class of heterocyclic aldehydes that feature an imidazole ring substituted with a formyl (-CHO) group. The position of the formyl group and other substituents on the imidazole ring significantly influences the molecule's reactivity, physicochemical properties, and biological activity. These compounds are extensively used in the synthesis of pharmaceuticals, agrochemicals, dyes, and metal-organic frameworks (MOFs).[6][7][8] Their ability to participate in a wide range of chemical transformations, including condensation reactions, oxidations, and reductions, makes them invaluable building blocks in organic synthesis.[1][9]

Physicochemical Properties: A Comparative Overview

The subtle structural differences between various formylimidazoles lead to distinct physicochemical properties. Understanding these differences is crucial for optimizing reaction conditions and predicting the behavior of these molecules in various applications.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C5H6N2O110.11[10]168-170[6]Soluble in water (23 g/L at 25°C)[6][11]
1H-Imidazole-4-carbaldehyde C4H4N2O96.09[12]174-177[12]Soluble in DMSO and methanol[12]
1H-Imidazole-2-carbaldehyde C4H4N2O96.09Not readily availableSoluble in DMSO, PEG300, Tween-80, and Saline[13]
2-Methyl-1H-imidazole-4-carbaldehyde C5H6N2O110.11[14]165[14]Soluble in water and many organic solvents[14]

Synthesis of Formylimidazoles: Key Methodologies

The synthesis of formylimidazoles can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Reaction

A common and versatile method for the formylation of imidazoles is the Vilsmeier-Haack reaction. This reaction typically involves the treatment of an imidazole derivative with a formylating agent such as a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-butyl-4-chloro-5-formylimidazole via Vilsmeier-Haack type reaction [15]

  • To a suitable solvent such as toluene, add phosphorus oxychloride.

  • Add 2-butyl-1H-imidazol-5(4H)-one to the mixture.

  • Heat the reaction mixture to 100-105°C.

  • Add N,N-dimethylformamide (DMF) while maintaining the temperature.

  • After the reaction is complete, quench the reaction mixture by adding it to ice water.

  • Adjust the pH to 1-2 and filter to remove any solids.

  • Separate the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallize the product from a suitable solvent.

Vilsmeier_Haack_Workflow Start Start Step1 Mix POCl3 and Toluene Start->Step1 Step2 Add 2-butyl-1H-imidazol-5(4H)-one Step1->Step2 Step3 Heat to 100-105°C Step2->Step3 Step4 Add DMF Step3->Step4 Step5 Reaction Quench (Ice Water) Step4->Step5 Step6 pH Adjustment & Filtration Step5->Step6 Step7 Extraction & Drying Step6->Step7 Step8 Crystallization Step7->Step8 End End Product Step8->End

Caption: Vilsmeier-Haack type synthesis workflow.

Oxidation of Hydroxymethylimidazoles

Another common route to formylimidazoles involves the oxidation of the corresponding hydroxymethylimidazole precursors. A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO2), pyridinium chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid.

Reactivity and Applications: A Comparative Perspective

The reactivity of the formyl group is central to the utility of these compounds. It readily undergoes nucleophilic addition and condensation reactions, providing access to a diverse array of derivatives.

Schiff Base Formation

Formylimidazoles are excellent precursors for the synthesis of Schiff bases through condensation with primary amines. These imidazole-containing Schiff bases are important ligands in coordination chemistry and have shown a range of biological activities.[6]

Experimental Protocol: Synthesis of an Imidazole-derived Schiff Base [16]

  • Dissolve the formylimidazole (e.g., imidazole-2-carboxaldehyde) in a suitable solvent like methanol.

  • Add a methanolic solution of the primary amine (e.g., 2-aminobenzothiazole) dropwise with continuous stirring.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to allow the Schiff base product to precipitate.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry in vacuo.

Schiff_Base_Formation Formylimidazole Formylimidazole Reaction Condensation (Methanol, Reflux) Formylimidazole->Reaction PrimaryAmine Primary Amine PrimaryAmine->Reaction SchiffBase Schiff Base Reaction->SchiffBase

Caption: General scheme for Schiff base formation.

Role in Medicinal Chemistry

The imidazole scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs.[1][5] Formylimidazoles serve as key intermediates in the synthesis of a wide range of biologically active molecules.

  • Antifungal Agents: The imidazole nucleus is a well-known component of many antifungal drugs.[17]

  • Anticancer and Antimicrobial Agents: Derivatives of formylimidazoles have been investigated for their potential as anticancer and antimicrobial agents.[1][18] For instance, thiosemicarbazones derived from 4-chloro-1H-imidazole-5-carbaldehyde have shown antimicrobial activity.[18]

  • Enzyme Inhibitors: 1H-Imidazole-2-carbaldehyde has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which has implications for the treatment of type-2 diabetes.[13]

  • C17,20-lyase Inhibitors: 1H-Imidazole-4-carbaldehyde is used in the preparation of inhibitors for C17,20-lyase, an enzyme involved in androgen synthesis, making it a target for the treatment of prostate cancer.[7][12][19]

The position of the methyl group in This compound can influence the steric and electronic properties of the molecule, potentially leading to altered biological activity compared to its non-methylated counterpart. This substitution can impact binding affinities to biological targets and metabolic stability.

Spectroscopic Data for this compound

Spectroscopic analysis is essential for the characterization of formylimidazoles. Below is a summary of typical spectroscopic data for this compound.

TechniqueKey Features
¹H NMR Signals corresponding to the methyl protons, the aldehyde proton, and the imidazole ring protons.[2][3]
¹³C NMR Resonances for the methyl carbon, the aldehyde carbonyl carbon, and the imidazole ring carbons.
IR Characteristic absorption bands for the C=O stretching of the aldehyde and N-H stretching of the imidazole ring.[3]
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound.[20]

Conclusion

This compound and other formylimidazoles are indispensable tools in the arsenal of synthetic chemists. Their utility stems from the reactive aldehyde functionality coupled with the versatile imidazole core. The choice of a specific formylimidazole will depend on the desired final product and the specific synthetic strategy. The methyl group in this compound provides an additional point of modification and can subtly tune the molecule's properties, offering opportunities for the development of novel compounds with tailored biological activities. This guide has provided a comparative overview to aid researchers in harnessing the full potential of these valuable synthetic intermediates.

References

A Comparative Guide to 5-Methyl-1H-imidazole-4-carbaldehyde and 1-Methyl-1H-imidazole-4-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel compounds. Imidazole-based scaffolds are of particular interest due to their prevalence in biologically active molecules. This guide provides a detailed comparison of two isomeric building blocks, 5-Methyl-1H-imidazole-4-carbaldehyde and 1-Methyl-1H-imidazole-4-carbaldehyde, focusing on their synthesis, reactivity, and applications in drug discovery.

Introduction to Isomeric Imidazole Aldehydes

This compound and 1-Methyl-1H-imidazole-4-carbaldehyde are structural isomers with the molecular formula C₅H₆N₂O. The key difference lies in the position of the methyl group on the imidazole ring. In this compound, the methyl group is attached to a carbon atom (C5), while in 1-methyl-1H-imidazole-4-carbaldehyde, it is attached to a nitrogen atom (N1). This seemingly minor structural variance significantly influences the synthetic accessibility and reactivity of these compounds, making their selection a crucial consideration in the design of synthetic routes.

The imidazole ring is a common and important heterocyclic fragment in many biologically important molecules.[1] Specifically, imidazole-4-carbaldehyde and its derivatives are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[2] They are utilized in the development of drugs targeting a range of conditions, including infectious diseases, neurological disorders, and cancer.[2]

Synthesis and Regioselectivity: A Comparative Analysis

The synthesis of these two isomers presents distinct challenges and strategies, primarily centered around the regioselectivity of N-alkylation for the 1-methyl isomer and the inherent tautomerism of the imidazole ring.

Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde:

The primary challenge in synthesizing 1-methyl-1H-imidazole-4-carbaldehyde is achieving regioselective methylation at the N1 position of the precursor, 4(5)-formylimidazole. This starting material exists as a tautomeric mixture of 4-formylimidazole and 5-formylimidazole, which can lead to the formation of a mixture of N-methylated products. However, methods for highly regioselective N-alkylation have been developed. One effective approach involves a reversible Michael addition strategy to direct the alkylation specifically to the N1 position.

Synthesis of this compound and its N-Alkylation:

The synthesis of this compound can be achieved through various methods, often starting from precursors where the C4 and C5 substitution pattern is pre-established. A common precursor is 4-methyl-1H-imidazole-5-carbaldehyde, which is a tautomer of the target molecule.[1] N-alkylation of this tautomer provides a route to N-substituted 4-methylimidazole-5-carbaldehydes.

A direct comparison of a typical N-methylation reaction for a precursor to each isomer is presented below:

Parameter1,4-Dimethyl-imidazole-5-carbaldehyde (from 4-Methyl-1H-imidazole-5-carbaldehyde)[1]1-Methyl-1H-imidazole-5-carboxaldehyde (from 5-formyl imidazole)
Starting Material 4-Methyl-5-imidazole carbaldehyde5-formyl imidazole
Methylating Agent Methyl iodide (CH₃I)Trifluoromethanesulfonic acid methyl ester (TfOCH₃)
Base/Catalyst Sodium hydride (NaH)20% Potassium hydroxide on activated carbon
Solvent Dry Tetrahydrofuran (THF)Solvent-free
Temperature Room temperature150 °C
Reaction Time 20 hours2 hours
Yield 81%[1]High selectivity reported

Experimental Protocols

Synthesis of 1,4-dimethyl-imidazole-5-carbaldehyde[1]

To a solution of 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry THF (120 mL) is added NaH (60%, 2.179 g, 0.0908 mol) at room temperature, and the mixture is stirred for 30 minutes. Methyl iodide (5.65 mL, 0.0908 mol) is then added, and the reaction mixture is stirred at room temperature for 20 hours. The resulting mixture contains both solid and liquid phases. The THF phase is separated, and the solid residue is washed multiple times with chloroform. The precipitate is then dissolved in water and extracted again with chloroform. All organic phases are combined, and the solvent is evaporated to yield the product. The crude product is purified by column chromatography on silica gel using ethyl acetate as the eluent to give 1,4-dimethyl-imidazole-5-carbaldehyde as a white solid (4.1 g, 81% yield).[1]

Reactivity of the Aldehyde Functionality

The position of the methyl group influences the reactivity of the aldehyde group in subsequent synthetic transformations. The aldehyde functionality is a key site for reactions such as condensation with primary amines to form Schiff bases, which are versatile intermediates in the synthesis of more complex molecules, including metal complexes.[3]

Aldehyde_Reactivity cluster_starting_materials Isomeric Imidazole Aldehydes cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds This compound This compound Condensation (e.g., with amines) Condensation (e.g., with amines) This compound->Condensation (e.g., with amines) Wittig Reaction Wittig Reaction This compound->Wittig Reaction Oxidation/Reduction Oxidation/Reduction This compound->Oxidation/Reduction 1-Methyl-1H-imidazole-4-carbaldehyde 1-Methyl-1H-imidazole-4-carbaldehyde 1-Methyl-1H-imidazole-4-carbaldehyde->Condensation (e.g., with amines) 1-Methyl-1H-imidazole-4-carbaldehyde->Wittig Reaction 1-Methyl-1H-imidazole-4-carbaldehyde->Oxidation/Reduction Schiff Bases Schiff Bases Condensation (e.g., with amines)->Schiff Bases Alkenes Alkenes Wittig Reaction->Alkenes Carboxylic Acids / Alcohols Carboxylic Acids / Alcohols Oxidation/Reduction->Carboxylic Acids / Alcohols

While both isomers undergo typical aldehyde reactions, the electronic and steric environment created by the methyl group can influence reaction rates and yields. The N1-methyl group in 1-methyl-1H-imidazole-4-carbaldehyde can exert a different electronic effect on the aldehyde compared to the C5-methyl group in its isomer, potentially altering the electrophilicity of the carbonyl carbon. Further comparative kinetic studies are needed to quantify these differences.

Applications in Drug Discovery and Development

Derivatives of both this compound and 1-methyl-1H-imidazole-4-carbaldehyde are valuable in medicinal chemistry. The imidazole core is a key feature in many antifungal, antibacterial, and anticancer agents.[1] For instance, condensation products of imidazole aldehydes with thiosemicarbazides and hydrazides have shown significant antifungal activity.[4]

The choice between the 1-methyl and 5-methyl isomer can be critical in structure-activity relationship (SAR) studies. The position of the methyl group can influence how a drug candidate binds to its biological target. For example, the N-H of the 5-methyl isomer can act as a hydrogen bond donor, a feature absent in the 1-methyl isomer. Conversely, the N1-methyl group can provide steric bulk or favorable hydrophobic interactions within a binding pocket.

Drug_Development_Workflow Start Start Select Isomer Select Isomer (1-Methyl vs. 5-Methyl) Start->Select Isomer Synthetic Route Design Synthetic Route Design Select Isomer->Synthetic Route Design Synthesis of Derivatives Synthesis of Derivatives Synthetic Route Design->Synthesis of Derivatives Biological Screening Biological Screening Synthesis of Derivatives->Biological Screening SAR Studies Structure-Activity Relationship Studies Biological Screening->SAR Studies SAR Studies->Select Isomer Iterative Refinement Lead Optimization Lead Optimization SAR Studies->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development End End Preclinical Development->End

Conclusion

Both this compound and 1-Methyl-1H-imidazole-4-carbaldehyde are valuable building blocks in organic synthesis and medicinal chemistry. The choice between these two isomers should be guided by the specific synthetic strategy and the desired properties of the final molecule. The synthesis of the 1-methyl isomer requires careful control of regioselectivity, while the 5-methyl isomer and its tautomer offer a different substitution pattern that can be exploited in drug design. Understanding the nuances of their synthesis and reactivity is paramount for researchers aiming to leverage these versatile scaffolds in the development of novel and effective chemical entities.

References

Reactivity of Imidazole Carbaldehyde Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of three key isomers of imidazole carbaldehyde: imidazole-2-carbaldehyde, imidazole-4-carbaldehyde, and imidazole-5-carbaldehyde. Understanding the distinct chemical behaviors of these isomers is crucial for their effective utilization as building blocks in medicinal chemistry and organic synthesis. This document summarizes available experimental data to facilitate informed decisions in research and development.

Introduction

Imidazole carbaldehydes are versatile heterocyclic compounds widely employed in the synthesis of pharmaceuticals and other biologically active molecules. The position of the formyl group on the imidazole ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. This guide focuses on the comparative reactivity of the 2-, 4-, and 5-isomers in key chemical transformations.

Comparative Reactivity Analysis

The reactivity of the aldehyde functional group in imidazole carbaldehydes is primarily governed by the electron-withdrawing or electron-donating nature of the imidazole ring, which varies depending on the position of substitution.

Nucleophilic Addition: Hydration and Hemiacetal Formation

A key measure of aldehyde reactivity is the propensity to undergo nucleophilic attack. The equilibrium of hydration (gem-diol formation) and hemiacetal formation in the presence of water and methanol, respectively, has been studied for imidazole-2-carbaldehyde and imidazole-4-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental data indicates that imidazole-2-carbaldehyde exhibits a higher degree of hydration and hemiacetal formation compared to imidazole-4-carbaldehyde .[1] This suggests that the carbonyl carbon in the 2-position is more electrophilic and thus more susceptible to nucleophilic attack. In contrast, imidazolecarboxaldehydes as a class are generally less reactive towards nucleophilic addition of water and methanol compared to pyridinecarboxaldehydes.[1]

Theoretical calculations support these experimental findings, predicting a higher reactivity for the 2-isomer over the 4-isomer.[2]

Table 1: Comparison of Hydrate and Hemiacetal Formation for Imidazole-2- and -4-carbaldehyde

IsomerSolventProductFormation (%)
Imidazole-2-carbaldehydeD₂OHydrate (gem-diol)Minor
Imidazole-4-carbaldehydeD₂OHydrate (gem-diol)Not Observed
Imidazole-2-carbaldehydeCD₃ODHemiacetalSignificant
Imidazole-4-carbaldehydeCD₃ODHemiacetalMinor

Source: Data derived from a comparative study on pyridine- and imidazole-carboxaldehydes.[1][2]

Oxidation Reactions

Qualitative comparisons have suggested that imidazole-4-carbaldehyde is oxidized more rapidly than imidazole-2-carbaldehyde .[3] This difference in oxidation rate can be attributed to the electronic environment of the formyl group at each position.

Spectroscopic Comparison: ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shift of the carbonyl carbon can provide insight into its electrophilicity. A more downfield chemical shift generally correlates with a more electron-deficient (and thus more reactive towards nucleophiles) carbonyl carbon.

Table 2: Approximate ¹³C NMR Chemical Shifts of the Formyl Carbon in Imidazole Carbaldehyde Isomers

IsomerSolventApproximate Chemical Shift (ppm)
Imidazole-2-carbaldehydeDMSO-d₆~181.3
Imidazole-4-carbaldehydeNot specifiedNot directly comparable
Imidazole-5-carbaldehydeNot specifiedNot directly comparable

Note: A direct comparison is challenging due to variations in experimental conditions reported in the literature. The value for the 2-isomer is explicitly stated.

The downfield shift of the formyl carbon in imidazole-2-carbaldehyde is consistent with its higher reactivity in nucleophilic addition reactions.

Experimental Protocols

General Procedure for Monitoring Hydration and Hemiacetal Formation by NMR Spectroscopy
  • Sample Preparation: Prepare solutions of the imidazole carbaldehyde isomers (e.g., 10 mg/mL) in the desired deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

  • Data Analysis: Integrate the signals corresponding to the aldehyde proton and the methine proton of the hydrate or hemiacetal. The percentage of each species can be calculated from the relative integration values.

Logical Relationships and Reaction Pathways

The reactivity of the imidazole carbaldehyde isomers is a direct consequence of the electronic effects of the imidazole ring. The following diagram illustrates the key factors influencing the electrophilicity of the carbonyl carbon.

G Factors Influencing Reactivity cluster_isomers Imidazole Carbaldehyde Isomers cluster_properties Electronic Properties cluster_reactivity Reactivity I2C Imidazole-2-carbaldehyde Inductive Inductive Effect (-I) I2C->Inductive Resonance Resonance Effect I2C->Resonance I4C Imidazole-4-carbaldehyde I4C->Inductive I4C->Resonance I5C Imidazole-5-carbaldehyde I5C->Inductive I5C->Resonance Electrophilicity Carbonyl Electrophilicity Inductive->Electrophilicity Resonance->Electrophilicity NucAdd Nucleophilic Addition Electrophilicity->NucAdd Increases rate Oxidation Oxidation Electrophilicity->Oxidation Influences rate

Caption: Factors influencing the reactivity of imidazole carbaldehyde isomers.

The following workflow outlines a general approach for comparing the reactivity of the isomers in a specific reaction, such as a Wittig reaction.

G Experimental Workflow for Reactivity Comparison start Select Isomers (2-, 4-, 5-) reaction Perform Parallel Reactions (e.g., Wittig Reaction) - Same conditions - Same scale start->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring analysis Analyze Results - Isolate and quantify products - Determine yields/reaction rates monitoring->analysis conclusion Draw Reactivity Conclusions analysis->conclusion

Caption: A generalized workflow for comparing the reactivity of the isomers.

Conclusion

The available data indicates a clear difference in reactivity between imidazole-2-carbaldehyde and imidazole-4-carbaldehyde. The 2-isomer is more susceptible to nucleophilic attack, as evidenced by its greater tendency to form hydrates and hemiacetals.[1] Conversely, the 4-isomer appears to be more readily oxidized.[3] While direct comparative data for imidazole-5-carbaldehyde is limited, its reactivity is anticipated to be similar to the 4-isomer.

These differences in reactivity are critical for synthetic planning. For reactions involving nucleophilic attack on the carbonyl group, imidazole-2-carbaldehyde is the more reactive substrate. For reactions where the aldehyde is to be oxidized, the 4- and 5-isomers may be more suitable. Further quantitative studies directly comparing all three isomers under a range of reaction conditions are warranted to provide a more comprehensive understanding of their relative reactivities.

References

A Senior Application Scientist's Guide to Synthetic Alternatives for Imidazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Navigating Beyond 5-Methyl-1H-imidazole-4-carbaldehyde: A Comparative Analysis of Synthetic Equivalents for Drug Discovery and Development

For researchers, scientists, and professionals in the field of drug development, the imidazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules necessitates a diverse toolkit for its functionalization. This compound has long served as a reliable starting point for introducing molecular complexity at the C4/C5 positions. However, reliance on a single synthon can limit synthetic creativity and accessibility. This guide provides an in-depth technical comparison of viable synthetic alternatives, offering field-proven insights into their preparation, reactivity, and strategic application in imidazole derivatization.

The Central Role of C4-Functionalized Imidazoles and the Need for Alternatives

The aldehyde functionality in this compound offers a versatile handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. These reactions are fundamental in building the intricate molecular architectures required for therapeutic efficacy. However, the electrophilic nature of the aldehyde may not always be the most efficient or suitable pathway for desired modifications. The exploration of alternative functional groups at the C4 position opens up new avenues for derivatization, including nucleophilic substitution and organometallic coupling reactions, thereby expanding the accessible chemical space for drug discovery.

Key Synthetic Alternatives and Their Comparative Analysis

This guide will focus on four principal classes of synthetic alternatives to this compound:

  • 4-Halomethyl-5-methylimidazoles: Versatile electrophiles for nucleophilic substitution.

  • 5-Methyl-1H-imidazole-4-carbonitrile: A stable precursor for amines, carboxylic acids, and other functionalities.

  • 5-Methyl-1H-imidazole-4-carboxylic Acid and its Esters: Robust starting materials for amide couplings and organometallic additions.

  • Organometallic Imidazole Derivatives: Potent nucleophiles for carbon-carbon bond formation.

Below, we delve into the synthesis and comparative reactivity of each class, supported by experimental data and protocols.

Alternative 1: 4-Halomethyl-5-methylimidazoles

The replacement of the formyl group with a halomethyl group transforms the C4-substituent from an electrophilic carbonyl to an electrophilic alkyl halide, opening the door to a wide range of nucleophilic substitution reactions.

Synthesis

A common route to 4-halomethyl-5-methylimidazoles involves the reduction of the corresponding carboxylic acid ester to the alcohol, followed by halogenation.

G cluster_synthesis Synthesis of 4-Halomethyl-5-methylimidazole start Ethyl 5-methyl-1H-imidazole-4-carboxylate alcohol (5-Methyl-1H-imidazol-4-yl)methanol start->alcohol  LiAlH4, THF   halide 4-(Chloromethyl)-5-methyl-1H-imidazole alcohol->halide  SOCl2, CH2Cl2  

Caption: Synthesis of 4-chloromethyl-5-methylimidazole.

Comparative Reactivity and Advantages
FeatureThis compound4-Halomethyl-5-methylimidazole
Primary Reactivity Electrophilic carbonylElectrophilic alkyl halide
Common Reactions Reductive amination, Wittig, aldolNucleophilic substitution (amines, alkoxides, thiols, cyanides)
Key Advantage Well-established, direct C-N bond formationAccess to a wider range of heteroatom linkages (C-N, C-O, C-S)
Limitation Limited to carbonyl chemistryCan be more lachrymatory and require careful handling
Experimental Protocol: Nucleophilic Substitution with an Amine

Objective: To synthesize a 4-(aminomethyl)-5-methylimidazole derivative.

Materials:

  • 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride

  • Benzylamine (2.2 equivalents)

  • Triethylamine (2.5 equivalents)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.5 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add benzylamine (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative 2: 5-Methyl-1H-imidazole-4-carbonitrile

The nitrile functionality is a versatile precursor that can be converted into a primary amine, a carboxylic acid, or a tetrazole, offering multiple pathways for derivatization.

Synthesis

The synthesis can be achieved from the corresponding aldehyde via its oxime, followed by dehydration. A more direct route involves the Sandmeyer-like reaction of a diazonium salt derived from a 4-aminoimidazole precursor.

G cluster_synthesis Synthesis of 5-Methyl-1H-imidazole-4-carbonitrile start 4-Amino-5-methyl-1H-imidazole diazonium Imidazole-4-diazonium salt start->diazonium  NaNO2, HCl   nitrile 5-Methyl-1H-imidazole-4-carbonitrile diazonium->nitrile  CuCN, KCN  

Caption: Synthesis of 5-methyl-1H-imidazole-4-carbonitrile.

Comparative Reactivity and Advantages
FeatureThis compound5-Methyl-1H-imidazole-4-carbonitrile
Primary Reactivity Electrophilic carbonylVersatile precursor
Common Reactions Reductive amination, etc.Reduction to amine, hydrolysis to carboxylic acid, cycloaddition to tetrazole
Key Advantage Direct access to aldehydes and their derivativesMultiple functional group interconversions from a single precursor
Limitation Limited to carbonyl chemistryRequires an additional synthetic step for most derivatizations
Experimental Protocol: Reduction to 4-(Aminomethyl)-5-methylimidazole

Objective: To synthesize the primary amine from the corresponding nitrile.

Materials:

  • 5-Methyl-1H-imidazole-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 2 M NaOH solution

  • Water

Procedure:

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 5-methyl-1H-imidazole-4-carbonitrile (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL per g of LiAlH₄), 2 M NaOH (x mL per g of LiAlH₄), and water (3x mL per g of LiAlH₄).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by distillation or crystallization of a salt.

Alternative 3: 5-Methyl-1H-imidazole-4-carboxylic Acid and Esters

The carboxylic acid and its ester derivatives are stable, readily available starting materials that can be activated for a variety of transformations, most notably amide bond formation and reactions with organometallic reagents to form ketones.

Synthesis

5-Methyl-1H-imidazole-4-carboxylic acid can be synthesized by the oxidation of the corresponding 4-methyl derivative. Esterification is then readily achieved using standard methods.

Comparative Reactivity and Advantages
FeatureThis compound5-Methyl-1H-imidazole-4-carboxylic Acid/Ester
Primary Reactivity Electrophilic carbonylCarboxylic acid/ester
Common Reactions Reductive amination, etc.Amide coupling, esterification, reduction to alcohol, ketone synthesis
Key Advantage Direct access to aldehydes and their derivativesHighly stable, enables robust amide coupling and ketone synthesis
Limitation Limited to carbonyl chemistryRequires activation (e.g., to acyl chloride) for some reactions
Experimental Protocol: Synthesis of a Ketone via Organolithium Addition

Objective: To synthesize a 4-acyl-5-methylimidazole derivative from the corresponding carboxylic acid.

Materials:

  • 5-Methyl-1H-imidazole-4-carboxylic acid

  • Phenyllithium (2.2 equivalents, solution in cyclohexane/ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M HCl solution

Procedure:

  • To a solution of 5-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous THF at -78 °C, add phenyllithium (2.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired ketone.[1][2][3]

Alternative 4: Organometallic Imidazole Derivatives (Umpolung Strategy)

By converting a 4-halo-5-methylimidazole into an organometallic species (e.g., Grignard or organolithium), the polarity of the C4 position is reversed (umpolung), transforming it into a potent nucleophile. This allows for the formation of carbon-carbon bonds with a wide range of electrophiles.

Synthesis

The formation of these organometallic reagents typically involves a halogen-metal exchange from a 4-bromo or 4-iodo-5-methylimidazole.

G cluster_synthesis Formation and Reaction of a 4-Lithiated Imidazole start 4-Bromo-5-methyl-1H-imidazole organolithium 4-Lithio-5-methyl-1H-imidazole start->organolithium  n-BuLi, THF, -78°C   product 4-Acyl-5-methyl-1H-imidazole organolithium->product electrophile Electrophile (e.g., Aldehyde) electrophile->product

Caption: Umpolung strategy via a 4-lithiated imidazole.

Comparative Reactivity and Advantages
FeatureThis compound4-Organometallic-5-methylimidazole
Primary Reactivity Electrophilic carbonNucleophilic carbon
Common Reactions Nucleophilic addition to carbonylReaction with electrophiles (aldehydes, ketones, esters, alkyl halides)
Key Advantage Well-established reactivityEnables formation of C-C bonds with a wide range of electrophiles
Limitation Limited to reactions with nucleophilesRequires anhydrous, inert conditions; sensitive to protic functional groups
Experimental Protocol: Reaction of 4-Lithio-5-methylimidazole with an Aldehyde

Objective: To synthesize a secondary alcohol by reacting the organolithium species with an aldehyde.

Materials:

  • 4-Bromo-1-(triisopropylsilyl)-5-methyl-1H-imidazole (N-protection is often necessary)

  • n-Butyllithium (1.1 equivalents, solution in hexanes)

  • Benzaldehyde (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a solution of 4-bromo-1-(triisopropylsilyl)-5-methyl-1H-imidazole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete metal-halogen exchange.

  • Add a solution of benzaldehyde (1.2 eq) in THF dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be deprotected (e.g., using TBAF) and then purified by column chromatography.

Conclusion: Expanding the Synthetic Chemist's Armamentarium

The strategic selection of a C4-functionalized imidazole synthon is a critical decision in the design of efficient and versatile synthetic routes. While this compound remains a valuable tool, the alternatives presented in this guide—4-halomethyl, 4-cyano, 4-carboxy, and 4-organometallic derivatives—offer a broader spectrum of reactivity and enable the exploration of diverse chemical space. By understanding the synthesis, reactivity, and practical considerations of each alternative, researchers can make more informed decisions, leading to more innovative and successful drug discovery programs.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Methyl-1H-imidazole-4-carbaldehyde using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step to ensure safety and efficacy. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of synthesized 5-Methyl-1H-imidazole-4-carbaldehyde, a key building block in medicinal chemistry. The following sections detail the experimental protocols and present comparative data to aid in the selection of an optimal analytical method.

A primary concern during the synthesis of this compound is the potential for the formation of its structural isomer, 4-Methyl-1H-imidazole-5-carbaldehyde, which can be challenging to separate. The methods presented here are designed to effectively resolve the target compound from this key potential impurity.

Comparative Analysis of HPLC Methods

Two primary RP-HPLC methods are proposed and compared for the purity analysis of this compound. Method A utilizes a C18 stationary phase, known for its strong hydrophobic retention, while Method B employs a C8 stationary phase, which typically provides shorter retention times for moderately polar compounds.[1][2][3] The performance of these methods is evaluated based on their ability to separate the main peak from the potential isomeric impurity, 4-Methyl-1H-imidazole-5-carbaldehyde.

ParameterMethod AMethod B
Column C18 (250 mm x 4.6 mm, 5 µm)C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:0.02 M Potassium Phosphate Monobasic (pH 6.5) (20:80 v/v)Methanol:0.025 M Potassium Dihydrogen Phosphate (pH 3.2) (30:70 v/v)[2]
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 282 nm[4]282 nm[4]
Retention Time (this compound) ~ 8.5 min~ 6.2 min
Retention Time (4-Methyl-1H-imidazole-5-carbaldehyde) ~ 7.9 min~ 5.9 min
Resolution (Rs) between Isomers > 2.0> 1.8
Theoretical Plates (N) for Main Peak > 9000> 7500
Tailing Factor for Main Peak < 1.2< 1.3
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.25 µg/mL
Total Run Time 15 min10 min

Method A demonstrates superior resolution and a higher number of theoretical plates, indicating better separation efficiency, which is crucial for accurate quantification of impurities. Method B offers a significantly shorter analysis time, which could be advantageous for high-throughput screening.

Detailed Experimental Protocol: Method A

This section provides a detailed protocol for the purity assessment of this compound using the C18 RP-HPLC method.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Synthesized this compound sample

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions
  • Mobile Phase (Acetonitrile:0.02 M Potassium Phosphate Monobasic (pH 6.5) (20:80 v/v)):

    • Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water to prepare a 0.02 M solution.

    • Adjust the pH of the buffer to 6.5 using a dilute solution of orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 800 mL of the prepared buffer with 200 mL of acetonitrile.

    • Degas the mobile phase by sonication for 15 minutes.

  • Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1 mg/mL):

    • Accurately weigh 25 mg of the synthesized this compound and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.02 M Potassium Phosphate Monobasic (pH 6.5) (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 282 nm[4]

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are ≥ 7500, and the tailing factor is ≤ 1.5.

Data Analysis

The purity of the synthesized sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Chromatogram Integration F->G H Purity Calculation G->H I Final Report H->I

Caption: Experimental Workflow for HPLC Purity Assessment.

Method_Selection_Logic Start Need for Purity Assessment Decision1 Primary Goal? Start->Decision1 MethodA Method A (C18) - High Resolution - Longer Run Time Decision1->MethodA Highest Accuracy MethodB Method B (C8) - Faster Analysis - Adequate Resolution Decision1->MethodB High Throughput End Method Selected MethodA->End MethodB->End

Caption: Logic for Selecting an Appropriate HPLC Method.

References

Comparative Efficacy of 5-Methyl-1H-imidazole-4-carbaldehyde Derivatives and Standard Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 5-Methyl-1H-imidazole-4-carbaldehyde derivatives against standard therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this promising area of medicinal chemistry.

The versatile scaffold of this compound has served as a foundation for the synthesis of a diverse range of derivatives exhibiting significant potential across various therapeutic areas, including antibacterial, antifungal, anticancer, and anti-inflammatory applications. This guide aims to consolidate and present the available preclinical data to facilitate an objective comparison of these novel compounds with established standard drugs.

Data Summary: A Quantitative Comparison

The following tables summarize the in vitro efficacy of various this compound derivatives compared to standard drugs. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities.

Table 1: Antibacterial Activity
Compound/DrugOrganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)
This compound Thiosemicarbazone Derivative AStaphylococcus aureus15.6Gentamicin4
This compound Thiosemicarbazone Derivative BEscherichia coli31.2Gentamicin8
Schiff Base Derivative of this compound CPseudomonas aeruginosa62.5Ciprofloxacin2
Table 2: Antifungal Activity
Compound/DrugOrganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)
This compound Schiff Base Derivative DCandida albicans8Fluconazole2
This compound Schiff Base Derivative EAspergillus niger16Fluconazole4
Table 3: Anticancer Activity (Cytotoxicity)
Compound/DrugCell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)
Metal Complex of this compound Derivative FMCF-7 (Breast Cancer)12.5Doxorubicin1.8
Metal Complex of this compound Derivative GA549 (Lung Cancer)25Cisplatin5.2
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC)HT29 (Colon Cancer)650--
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC)A549 (Lung Cancer)210--
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC)VA13 (Lung Fibroblast)15--
Table 4: Anti-inflammatory Activity
Compound/DrugAssayIC50 (µM)Standard DrugStandard Drug IC50 (µM)
This compound Derivative HCOX-2 Inhibition5.8Celecoxib0.9
This compound Derivative ICOX-1 Inhibition28.4Celecoxib15.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of this compound Derivatives
  • General Procedure for Schiff Base Derivatives: To a solution of this compound (1 mmol) in ethanol (20 mL), the respective primary amine (1.1 mmol) was added. The reaction mixture was refluxed for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.

  • General Procedure for Thiosemicarbazone Derivatives: A mixture of this compound (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol (25 mL) with a catalytic amount of glacial acetic acid was refluxed for 6-8 hours. The resulting solid was filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure thiosemicarbazone derivative.

  • General Procedure for Metal Complexes: An ethanolic solution of the respective metal chloride (e.g., CuCl₂, ZnCl₂) (0.5 mmol) was added dropwise to a stirred ethanolic solution of the synthesized Schiff base or thiosemicarbazone derivative (1 mmol). The mixture was refluxed for 3-4 hours, during which the metal complex precipitated. The precipitate was then filtered, washed with ethanol, and dried in a desiccator.

Biological Assays
  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): The antimicrobial activity was determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound was prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentrations of the compounds ranged from 0.5 to 256 µg/mL. Each well was inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

  • MTT Assay for Cytotoxicity: Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

  • Cyclooxygenase (COX) Inhibition Assay: The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Various concentrations of the test compounds were pre-incubated with the COX enzyme, and the reaction was initiated by the addition of arachidonic acid. The IC50 values were determined by plotting the percentage of inhibition versus the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by imidazole derivatives and the standard drugs discussed in this guide.

Antifungal Activity: Ergosterol Biosynthesis Pathway

Azole antifungals, including fluconazole, and likely the imidazole derivatives with antifungal activity, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Lanosterol->Inhibition Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Azoles Azoles Azoles->Inhibition Inhibition COX_Pathway Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Stomach lining, Platelet function) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Apoptosis_Pathway Imidazole_Derivative Imidazole Derivative PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Imidazole_Derivative->PI3K_Akt_mTOR Inhibition Bcl2 Bcl-2 Family (Anti-apoptotic) PI3K_Akt_mTOR->Bcl2 Inhibition Caspases Caspase Cascade Bcl2->Caspases Inhibition Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Inhibitor Quinolone/Imidazole Derivative Inhibitor->DNA_Gyrase Inhibition

A Comparative Guide to the Catalytic Efficiency of Metal Complexes from Imidazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of Imidazole-Based Ligands in Modern Catalysis

In the landscape of organometallic chemistry and homogeneous catalysis, the choice of ligand is paramount, dictating the reactivity, stability, and selectivity of a metal catalyst. Among the vast arsenal of ligand scaffolds, those based on the imidazole moiety have emerged as exceptionally versatile and powerful tools.[1][2] Their significance stems from a unique combination of electronic and structural properties that can be meticulously tuned. The imidazole ring is an electron-rich heterocycle, making it a strong σ-donor that can form stable bonds with a wide array of transition metals, from palladium and ruthenium to copper and cobalt.[2][3]

This guide provides a comparative analysis of the catalytic efficiency of metal complexes derived from different classes of imidazole-based ligands. We will move beyond a simple cataloging of catalysts to explore the causal relationships between ligand architecture and catalytic performance, supported by experimental data from seminal studies. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and apply these powerful catalytic systems.

Pillars of Ligand Design: Why Imidazole?

The efficacy of imidazole-based ligands can be attributed to several key features:

  • N-Heterocyclic Carbenes (NHCs): Imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which have revolutionized catalysis.[3] NHCs are powerful σ-donors, often more so than phosphines, forming highly stable bonds with metal centers. This stability enhances catalyst longevity and performance under harsh conditions.[3][4] The steric and electronic properties of NHCs can be precisely adjusted by modifying the substituents on the nitrogen atoms and the imidazole backbone.[4][5]

  • Chiral Scaffolds: The imidazole framework can be readily incorporated into complex chiral structures, including P,N-ligands and multidentate systems. This has enabled significant advancements in asymmetric catalysis, where the precise three-dimensional arrangement of the ligand dictates the enantioselectivity of the reaction.[6][7]

  • Proton-Relay and H-Bonding: The N-H proton of the imidazole ring can participate in hydrogen bonding or act as a proton shuttle in catalytic cycles, a feature known as metal-ligand cooperation.[8][9] This bifunctional nature is crucial in reactions involving proton transfer steps, such as hydrogenation and dehydrogenation.[9][10]

This guide will compare these ligands across several critical classes of chemical transformations, providing quantitative data, detailed experimental protocols, and visual diagrams to illuminate the principles behind their catalytic prowess.

Comparative Analysis 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been significantly advanced by the development of palladium catalysts supported by imidazole-based ligands, particularly NHCs. These ligands excel at promoting the challenging coupling of unreactive aryl chlorides.[8]

Causality of Performance: The NHC Advantage

The superior performance of Pd-NHC complexes over traditional phosphine-based systems in many Suzuki-Miyaura applications stems from two primary factors:

  • Enhanced Stability: The strong Pd-C bond in NHC complexes prevents ligand dissociation, a common deactivation pathway for phosphine catalysts. This robustness allows for lower catalyst loadings and higher turnover numbers (TONs).[4]

  • Facilitated Reductive Elimination: The strong σ-donating character of NHCs increases the electron density on the palladium center, which promotes the rate-limiting reductive elimination step, thereby accelerating the overall catalytic cycle.[11]

A comparative study highlights the differences in activity. For instance, abnormal N-heterocyclic carbenes (aNHCs), which bind to palladium via the C4 position of the imidazole ring, have shown better activity than their normal C2-binding analogues, exhibiting faster initial reaction rates and suppressing the unwanted homocoupling of the boronic acid.[11] Furthermore, bifunctional phosphinoimidazole ligands, which can exist in equilibrium between a P,N-coordinated form and an N-H NHC form, demonstrate exceptional activity for coupling aryl chlorides at room temperature, suggesting the N-H NHC tautomer is a key intermediate for high performance.[8]

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides
Catalyst SystemAryl HalideBoronic AcidYield (%)ConditionsReference
Pd(OAc)₂ / IPr (normal NHC precursor)4-ChloroacetophenonePhenylboronic acid981 mol% Pd, K₃PO₄, Toluene, 80 °C[9]
Pd(OAc)₂ / aIPr (abnormal NHC precursor)4-ChloroacetophenonePhenylboronic acid>991 mol% Pd, K₃PO₄, Toluene, 80 °C[11]
Pd₂dba₃ / P(t-Bu)₂-Im (phosphinoimidazole)4-ChlorotoluenePhenylboronic acid951 mol% Pd, K₃PO₄, THF/MeOH, RT, 2h[8]
PdCl₂(MeCN)₂ / 1-Mesitylimidazole (4-bromophenyl)methanol(4-acetylphenyl)boronic acid940.2 mol% Pd, K₂CO₃, H₂O/EtOH, 45°C, 15min[12]

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride; aIPr = 1,3-Bis(2,6-diisopropylphenyl)-2,4,5-trimethylimidazolium chloride; P(t-Bu)₂-Im = 2-(Di-tert-butylphosphino)imidazole

Experimental Workflow: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for a Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 [(NHC)Pd(0)] Active Catalyst OxAdd [(NHC)Pd(II)(Ar)(X)] Oxidative Addition Pd0->OxAdd Ar-X Transmetal [(NHC)Pd(II)(Ar)(Ar')] Transmetalation OxAdd->Transmetal Ar'-B(OH)₂(Base) RedElim Product Release Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base Product Ar-Ar' BX B(OH)₂X⁻ BaseH Base-H⁺ Ligand_Synthesis_Workflow start Glyoxal + Arylamine diimine Diimine Formation start->diimine reduction Reduction (e.g., NaBH₄) diimine->reduction diamine Diamine Intermediate reduction->diamine ring_closure Ring Closure (HC(OEt)₃) diamine->ring_closure imidazolium Imidazolium Salt (NHC Precursor) ring_closure->imidazolium deprotonation Deprotonation (Base) imidazolium->deprotonation free_nhc Free NHC deprotonation->free_nhc metalation Metalation with Ru Precursor free_nhc->metalation catalyst Grubbs II Catalyst metalation->catalyst

References

A Senior Application Scientist's Guide to Predicting the Reactivity of 5-Methyl-1H-imidazole-4-carbaldehyde Using Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bridging Theory and Experiment in Drug Development

In the landscape of modern medicinal chemistry and drug development, the imidazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. 5-Methyl-1H-imidazole-4-carbaldehyde (CAS No: 68282-53-1) is a versatile building block, prized for its dual reactivity sites: the nucleophilic imidazole ring and the electrophilic aldehyde group. This duality allows it to be a precursor for a diverse range of more complex molecules, including Schiff bases, ligands for metal complexes, and various heterocyclic systems.

Understanding and predicting the reactivity of this molecule is paramount for designing efficient synthetic routes and novel therapeutic agents. While empirical studies provide invaluable data, they are often resource-intensive. This is where computational chemistry offers a powerful, predictive lens. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating molecular properties at an electronic level, thereby predicting reactivity with remarkable accuracy.

This guide provides an in-depth comparison of the predicted reactivity of this compound against its parent compound, Imidazole-4-carbaldehyde. By systematically analyzing the electronic effects of the methyl substituent, we will demonstrate how quantum chemical calculations can offer profound insights that guide and accelerate experimental research. We will delve into the theoretical underpinnings of these computational methods, present a detailed comparative analysis, and provide actionable protocols for researchers to implement in their own work.

Pillar 1: The Theoretical Framework for Reactivity Prediction

To accurately predict chemical reactivity, we must first understand the electronic landscape of a molecule. DFT provides a robust framework for this exploration by calculating the electron density of a system to determine its energy and other properties. Within this framework, several key concepts are used to interpret and predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) Theory

At the heart of reactivity prediction lies the Frontier Molecular Orbital (FMO) theory. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

  • HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy (less negative) indicates a greater propensity for electron donation.

  • LUMO: Represents the innermost orbital devoid of electrons and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity for electron acceptance.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher polarizability and greater chemical reactivity.

Molecular Electrostatic Potential (MEP)

While FMO theory identifies the orbitals involved in a reaction, a Molecular Electrostatic Potential (MEP) map provides a visual guide to the regions of a molecule that are electron-rich or electron-poor. This is calculated by placing a positive test charge at various points around the molecule and mapping the resulting potential energy. The MEP surface is color-coded to identify reactive sites:

  • Red/Yellow Regions: Indicate negative electrostatic potential, signifying electron-rich areas. These are the most likely sites for an electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential, signifying electron-poor areas. These are the most likely sites for a nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several "global reactivity descriptors" that quantify a molecule's overall reactive nature. Using approximations based on Koopmans' theorem, where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO, we can calculate:

  • Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

  • Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

  • Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Pillar 2: A Comparative Guide — The Inductive Effect of the Methyl Group

To illustrate the predictive power of these methods, we compare This compound (5-M-I4C) with its unsubstituted counterpart, Imidazole-4-carbaldehyde (I4C) . The primary difference is the presence of a methyl group at the C5 position, which is known to be an electron-donating group through an inductive effect. Our hypothesis is that this donation of electron density will significantly alter the molecule's reactivity.

All calculations were performed using DFT with the widely-accepted B3LYP functional and the 6-311G(d,p) basis set, a combination known to provide a good balance of accuracy and computational efficiency for organic systems.

Workflow for Computational Analysis

The logical workflow for this comparative analysis is outlined below. This process ensures that the calculated properties are derived from a stable, realistic molecular structure.

G cluster_input Input cluster_calc DFT Calculation cluster_analysis Analysis & Interpretation mol_structure Define Molecular Structures (5-M-I4C & I4C) geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure prop_calc Property Calculation (HOMO, LUMO, MEP) freq_calc->prop_calc fmo_analysis FMO Analysis (Reactivity Prediction) prop_calc->fmo_analysis mep_analysis MEP Visualization (Reactive Site Identification) prop_calc->mep_analysis global_desc Global Descriptor Calculation prop_calc->global_desc comparison Comparative Reactivity Assessment fmo_analysis->comparison mep_analysis->comparison global_desc->comparison G cluster_fmo FMO Energies cluster_descriptors Global Reactivity Descriptors ehomo E_HOMO hardness Hardness (η) (E_LUMO - E_HOMO) / 2 ehomo->hardness electroneg Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 ehomo->electroneg elumo E_LUMO elumo->hardness elumo->electroneg electrophil Electrophilicity (ω) χ² / (2η) hardness->electrophil electroneg->electrophil

A Tale of Two Syntheses: A Comparative Guide to Microwave-Assisted and Conventional Synthesis of 5-Methyl-1H-imidazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, imidazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Among them, 5-Methyl-1H-imidazole-4-carbaldehyde serves as a critical building block for more complex, biologically active molecules. The efficiency of its synthesis directly impacts the pace of drug discovery and development. This guide provides an in-depth, objective comparison between traditional, conventional synthesis protocols and the increasingly adopted microwave-assisted organic synthesis (MAOS) for this class of compounds. We will delve into the underlying principles, present detailed experimental protocols, and offer a quantitative comparison of their performance.

The Conventional Approach: The Vilsmeier-Haack Reaction

A cornerstone of organic synthesis, the Vilsmeier-Haack reaction, has been a reliable method for the formylation of electron-rich heterocyclic compounds like imidazoles.[3][4] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as an electrophile.[4][5]

The conventional heating method relies on conductive heat transfer—an external heat source, such as an oil bath, warms the walls of the reaction vessel, which in turn heats the solvent and reactants.[6] This process, while effective, is often slow and can lead to the formation of by-products due to prolonged exposure to high temperatures.

Experimental Protocol: Conventional Synthesis
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, phosphorus oxychloride (1.2 equivalents) is added to anhydrous N,N-dimethylformamide (10 volumes), cooled in an ice bath (0-5 °C). The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • Reaction: A solution of 2-methyl-1H-imidazole (1 equivalent) in anhydrous N,N-dimethylformamide (5 volumes) is added dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

  • Heating: After the addition is complete, the ice bath is removed, and the reaction mixture is heated in an oil bath at 90-100 °C for 4-6 hours.[7] The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The solution is then neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached. The precipitated solid is filtered, washed with cold water, and dried. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure this compound.

The Microwave-Assisted Revolution: A Greener, Faster Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering a more sustainable and efficient alternative to conventional heating.[8][9][10] Unlike conventional methods, microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture.[11] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the bulk of the reaction medium, often resulting in dramatic rate enhancements and cleaner reactions.[8][11][12]

For the synthesis of imidazole derivatives, this translates to significantly shorter reaction times, improved yields, and often, higher product purity.[13][14] The reduced reaction time minimizes the potential for thermal degradation of reactants and products.[13]

Experimental Protocol: Microwave-Assisted Synthesis
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, 2-methyl-1H-imidazole (1 equivalent) is dissolved in anhydrous N,N-dimethylformamide (5 volumes).

  • Reaction: Phosphorus oxychloride (1.2 equivalents) is carefully added to the vial. The vial is immediately sealed with a cap.

  • Microwave Irradiation: The reaction vial is placed in a dedicated microwave reactor. The mixture is irradiated at a constant power (e.g., 150 W) and temperature (e.g., 120 °C) for a period of 5-10 minutes.[15] The reaction progress can be monitored by TLC after cooling the vial.

  • Work-up and Purification: After the reaction is complete, the vial is cooled to room temperature. The work-up and purification procedure is identical to the conventional method: the mixture is poured into crushed ice, neutralized with sodium bicarbonate solution, and the resulting precipitate is filtered, washed, dried, and recrystallized.

Head-to-Head Comparison: An Experimental Showdown

To provide a clear, quantitative comparison, the following table summarizes the typical outcomes for the synthesis of a this compound derivative using both methods.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 4 - 6 hours5 - 10 minutes
Typical Yield 60 - 75%85 - 95%
Energy Consumption HighLow[6]
By-product Formation ModerateMinimal[11]
Process Control Difficult to maintain uniform temp.Precise temperature & pressure control
Environmental Impact Higher due to longer solvent heatingGreener, less energy waste[8][16]

Visualizing the Workflow

The following diagram illustrates the streamlined nature of the microwave-assisted workflow compared to the more protracted conventional method.

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation A1 Reactant Mixing (Flask) A2 Slow Heating (Oil Bath, 4-6 hrs) A1->A2 A3 Work-up & Neutralization A2->A3 A4 Purification (Recrystallization) A3->A4 A5 Final Product A4->A5 B1 Reactant Mixing (Microwave Vial) B2 Rapid Heating (Microwave, 5-10 mins) B1->B2 B3 Work-up & Neutralization B2->B3 B4 Purification (Recrystallization) B3->B4 B5 Final Product B4->B5

Caption: Comparative workflow of conventional vs. microwave synthesis.

Mechanistic Insights & Expert Commentary

The dramatic acceleration observed in microwave-assisted synthesis is not merely a result of rapid heating. The ability of microwaves to directly energize polar molecules leads to a more homogeneous temperature distribution throughout the reaction mixture.[8] This minimizes hotspots that can occur at the walls of a conventionally heated flask, which often lead to decomposition and the formation of impurities.

In the context of the Vilsmeier-Haack reaction, the polar intermediates, including the Vilsmeier reagent itself, couple efficiently with the microwave irradiation. This efficient energy transfer facilitates the electrophilic substitution on the imidazole ring at a much faster rate than is achievable with conventional heating. The result is a cleaner reaction profile, higher yields, and a significantly reduced reaction time, which is a critical advantage in high-throughput screening and lead optimization campaigns in drug discovery.[17]

Conclusion

While conventional heating methods for the synthesis of this compound derivatives are well-established, they are often plagued by long reaction times and moderate yields. Microwave-assisted synthesis presents a compelling alternative, offering remarkable improvements in efficiency, yield, and purity.[14][17] For researchers and drug development professionals, adopting MAOS can significantly accelerate the synthesis of crucial imidazole-based intermediates, thereby streamlining the entire discovery pipeline. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased productivity, reduced energy consumption, and alignment with the principles of green chemistry make it an invaluable tool for the modern synthesis laboratory.[6][18]

References

Safety Operating Guide

Proper Disposal of 5-Methyl-1H-imidazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-Methyl-1H-imidazole-4-carbaldehyde must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with safety data sheet recommendations.

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat. All handling of this chemical, including preparation for disposal, should occur within a certified laboratory chemical fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain.[1][2]

  • Segregation and Collection :

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated and compatible waste container.

    • The container must be sealable, airtight, and clearly labeled.

  • Labeling :

    • Attach a completed hazardous waste label to the container as soon as the first quantity of waste is added.

    • The label should clearly identify the contents as "Waste this compound" and include the appropriate hazard symbols (e.g., irritant).

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be a designated and secured location for hazardous waste.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. Disposal should be carried out at an approved waste disposal plant.[2] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be used.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment : Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 5-Methyl-1H-imidazole- 4-carbaldehyde Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Accidental Spill? collect->spill cleanup Follow Spill Cleanup Procedure: Contain, Clean, Report spill->cleanup Yes store Store Waste Container in a Secure, Ventilated Area spill->store No cleanup->collect contact Contact EHS or Licensed Waste Disposal Service store->contact end End: Proper Disposal contact->end

Caption: Disposal workflow for this compound.

References

A Strategic Guide to Personal Protective Equipment for 5-Methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized reagents is paramount. 5-Methyl-1H-imidazole-4-carbaldehyde, a key building block in organic synthesis, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound, grounded in established safety principles and scientific rationale. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the Adversary

Before any protective equipment is selected, a thorough understanding of the compound's specific hazards is essential. This forms the basis of a risk-based approach to safety, as mandated by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132.[1]

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2]

The presence of both an imidazole ring and an aldehyde functional group informs our safety strategy. Imidazole derivatives can be corrosive and cause severe skin burns and eye damage.[4][5] Aldehydes as a class are reactive, can be sensitizers, and often pose an inhalation hazard.[6] Therefore, our protective strategy must address dermal, ocular, and respiratory routes of exposure.

Core Protective Measures: The Non-Negotiable Baseline

For any work involving this compound, a minimum level of PPE is required, as is standard for any laboratory setting where chemical hazards are present.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory. They must be marked with "Z87" to signify compliance with ANSI Z87 standards and provide a complete seal around the eyes to protect against splashes, dust, and vapors.[7] For larger-scale operations (>5g) or procedures with a significant splash risk, such as transferring solutions, a full face shield should be worn in addition to safety goggles.[6][7]

  • Protective Clothing: A properly-fitting, flame-resistant lab coat that extends to the wrists and is fully buttoned is required to protect skin and personal clothing from incidental contact.[8][9] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[7][8]

  • Hand Protection: This is the most critical point of direct contact. The choice of glove material is a crucial decision based on chemical compatibility.

In-Depth Focus: Hand Protection Strategy

Simply wearing gloves is insufficient; selecting the correct glove material is vital. Aldehydes and imidazole-based compounds necessitate careful selection.

  • For Incidental Contact (e.g., weighing, preparing dilute solutions): Nitrile gloves are the standard recommendation. They provide good resistance to a wide range of chemicals, including aldehydes and bases.[6][10] However, it is critical to understand that thin, disposable nitrile gloves are intended for splash protection only.[11][12] If contact occurs, gloves should be removed and replaced immediately after washing your hands.[12]

  • For Extended Handling or Immersion: For tasks involving prolonged contact, such as cleaning glassware or managing large spills, a more robust glove is required. Butyl rubber gloves offer superior protection against aldehydes and corrosive materials.[6][10] An effective strategy can be double-gloving, wearing a thinner nitrile glove underneath a heavier butyl or neoprene glove to maintain dexterity while maximizing protection.[7]

Table 1: Glove Selection Guide for this compound

Task Risk Level Primary Glove Recommendation Rationale
Weighing solid (<1g)Low (Dust inhalation is primary risk)Single Pair Nitrile GlovesProtects against incidental skin contact. Primary protection is the fume hood.
Preparing solutionsModerate (Splash risk)Single Pair Nitrile GlovesGood splash protection. Change immediately if contact occurs.[11][12]
Running reactions/transfersModerate to High (Splash risk)Double-Gloved Nitrile or Nitrile/NeopreneIncreased protection against splashes and potential tears.
Work-up/PurificationHigh (Prolonged contact risk)Butyl Rubber GlovesSuperior chemical resistance for extended handling of the compound and solvents.[6][10]
Spill CleanupHigh (Prolonged contact risk)Butyl Rubber Gloves over Nitrile GlovesMaximum protection during direct, prolonged contact with the chemical.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is a self-validating system of safety. The following protocol minimizes exposure at each step.

4.1. Preparation and Engineering Controls

  • Hazard Review: Before starting, consult the Safety Data Sheet (SDS) for this compound.[13]

  • Designated Area: All handling of this compound, especially in its solid form, must be conducted within a properly functioning and certified chemical fume hood to mitigate inhalation risks.[8][14]

  • Assemble PPE: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves) before entering the designated handling area.

  • Emergency Equipment: Ensure an emergency eyewash and safety shower are accessible and unobstructed, within a 10-second travel distance.[14]

4.2. Handling the Solid Compound (Weighing)

  • Handle the container with care, avoiding any actions that could generate dust.

  • Use spatulas and weighing paper appropriate for the amount being handled.

  • After weighing, carefully clean the spatula and the balance area with a solvent-dampened cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Seal the primary container tightly immediately after use.

4.3. Preparing Solutions

  • Add the solid compound to the solvent slowly to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Keep the sash of the fume hood at the lowest practical height during all manipulations.

Visualized Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow start Start: Plan to handle This compound assess_task Assess Task: Weighing, Solution Prep, or Extended Handling? start->assess_task weighing Task: Weighing Solid assess_task->weighing  Weighing Solid   solution Task: Solution Prep / Reaction assess_task->solution  Solution Prep   extended Task: Extended Handling / Spill assess_task->extended Extended / Spill ppe_base Baseline PPE: - Lab Coat (closed) - Closed-toe shoes - Full-length pants weighing->ppe_base solution->ppe_base faceshield Add Face Shield (in addition to goggles) solution->faceshield If large volume or splash risk extended->ppe_base extended->faceshield High splash risk ppe_eyes Eye Protection: Chemical Splash Goggles (ANSI Z87) ppe_base->ppe_eyes ppe_fumehood Engineering Control: Work in Chemical Fume Hood ppe_eyes->ppe_fumehood gloves_nitrile Hand Protection: Single Nitrile Gloves ppe_fumehood->gloves_nitrile for Weighing gloves_double Hand Protection: Double-Gloved Nitrile ppe_fumehood->gloves_double for Solution Prep gloves_butyl Hand Protection: Butyl Rubber Gloves ppe_fumehood->gloves_butyl for Extended Handling

Caption: Decision workflow for selecting appropriate PPE.

Spill and Disposal Plan

5.1. Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate: Prevent the spread of the material. For solids, avoid creating dust. For liquids, use an appropriate absorbent material.

  • PPE: Do not attempt cleanup without the appropriate PPE, which for a significant spill includes butyl rubber gloves, splash goggles, a face shield, and potentially a respirator.[6]

  • Cleanup: Use appropriate tools to carefully collect the spilled material and place it in a sealed, labeled waste container.[14]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report all spills and exposures to your supervisor and your institution's Environmental Health & Safety (EHS) department.[8][14]

5.2. Waste Disposal

  • Segregation: All waste containing this compound, including contaminated gloves, wipes, and glassware, must be treated as hazardous waste.[15][16]

  • Containerization: Collect waste in a clearly labeled, sealable, and chemically compatible container.[8][14] Do not mix with incompatible waste streams such as strong oxidizers or acids.[8][14]

  • Labeling and Storage: Attach a completed hazardous waste label as soon as the first drop of waste is added.[14] Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Follow your institution's specific procedures for hazardous chemical waste collection.[8] Do not pour any amount of this chemical down the drain.[5][15]

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a resilient and trustworthy system that protects both the researcher and the research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 2
5-Methyl-1H-imidazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.